molecular formula C9H8N2S B10759912 Terevalefim CAS No. 1070881-42-3

Terevalefim

カタログ番号: B10759912
CAS番号: 1070881-42-3
分子量: 176.24 g/mol
InChIキー: FOHWAQGURRYJFK-ONEGZZNKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Refanalin is a potent and selective protein kinase C (PKC) inhibitor with significant research value in the fields of immunology, fibrotic disease, and oncology. Its primary mechanism of action involves the high-affinity inhibition of specific PKC isoforms, thereby modulating key intracellular signaling pathways that govern cellular processes such as cytokine production, cell proliferation, and apoptosis. Researchers utilize Refanalin extensively to investigate the molecular underpinnings of chronic inflammatory diseases, organ fibrosis (including pulmonary and renal fibrosis), and T-cell mediated immune responses. In experimental models, its application has been shown to attenuate pro-fibrotic signaling and suppress the release of inflammatory mediators, making it a critical tool for validating PKC as a therapeutic target. Supplied as a lyophilized powder, Refanalin offers excellent solubility in DMSO for in vitro applications, facilitating studies in cell culture systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOHWAQGURRYJFK-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=CC2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C/C2=CC=NN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070881-42-3
Record name Terevalefim [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terevalefim
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16397
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TEREVALEFIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Terevalefim: A Deep Dive into its Mechanism of Action as a c-Met Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule investigational drug developed to mimic the biological activity of Hepatocyte Growth Factor (HGF). It acts as a selective agonist of the c-Met receptor, a receptor tyrosine kinase.[1] By activating the HGF/c-Met signaling pathway, this compound stimulates a range of cellular processes involved in tissue repair and regeneration, including cell proliferation, migration, morphogenesis, and angiogenesis, while also reducing apoptosis.[2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing the signaling pathways involved, summarizing key preclinical and clinical data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism: c-Met Receptor Activation

The primary mechanism of action of this compound is its function as an HGF mimetic, binding to and activating the c-Met receptor.[2][4] This activation is crucial for initiating the downstream signaling cascades that mediate the drug's therapeutic effects.

Binding and Dimerization

While specific quantitative binding affinity data such as a dissociation constant (Kd) for this compound and the c-Met receptor are not publicly available, preclinical studies have demonstrated that ANG-3777 induces the dimerization of the c-Met receptor, a critical step for its activation.

Phosphorylation of c-Met

Upon binding and dimerization, this compound induces the dose- and time-dependent phosphorylation of the c-Met receptor. This autophosphorylation occurs at specific tyrosine residues (Y1230, Y1234, and Y1235) within the catalytic loop of the kinase domain, leading to the full activation of the receptor. In vivo studies in rats have confirmed that administration of ANG-3777 leads to the phosphorylation of c-Met in both the liver and kidneys. Importantly, the phosphorylation induced by ANG-3777 is selective for c-Met, with no observed phosphorylation of other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR.

Downstream Signaling Pathways

Activation of the c-Met receptor by this compound initiates a complex network of intracellular signaling pathways. The primary and most well-documented pathway involves the activation of the Ras/Raf/MEK/ERK (MAPK) cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates Grb2 Grb2 cMet->Grb2 Recruits SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Phosphorylates CellularResponse Cell Proliferation Cell Migration Angiogenesis Anti-apoptosis TranscriptionFactors->CellularResponse Regulates Gene Expression

Caption: this compound-induced c-Met signaling pathway.

Other potential downstream pathways activated by c-Met include the PI3K/Akt and STAT3 pathways, which are known to be involved in cell survival and proliferation.

Quantitative Data from Preclinical and Clinical Studies

The therapeutic potential of this compound has been evaluated in various preclinical and clinical settings, primarily focusing on acute kidney injury (AKI) and delayed graft function (DGF) in kidney transplant recipients.

Preclinical Data
Animal ModelConditionTreatmentKey FindingsReference
RatRenal Ischemia-ReperfusionANG-3777 (2 mg/kg IV)Attenuated renal dysfunction (reduced BUN and serum creatinine) and renal epithelial apoptosis.
RatPost-ischemic renal injuryANG-3777 (dose not specified)Ameliorated renal dysfunction.
Clinical Trial Data: Delayed Graft Function (Phase 2)
ParameterANG-3777 (n=19)Placebo (n=9)p-valueReference
Primary Endpoint
Patients achieving ≥1200 mL urine in 24h by day 2883.3%50%0.09
Median days to ≥1200 mL urine in 24h514-
Secondary Endpoints
Numerically better outcomesYesNo-
Clinical Trial Data: Delayed Graft Function (Phase 3 - GIFT Trial)
ParameterANG-3777 (n=124)Placebo (n=124)p-valueReference
Primary Endpoint
eGFR at day 360Not significantly differentNot significantly different-
Secondary Endpoints
Duration of dialysis through day 30No significant differenceNo significant difference-
Patients with eGFR >30 mL/min/1.73 m² at day 360No significant differenceNo significant difference-
Incidence of DGF68.5%69.4%-
Incidence of acute rejection8.1%6.5%-
Incidence of graft failure3.2%8.1%-

Experimental Protocols

The mechanism of action of this compound has been investigated through a series of in vitro and in vivo experiments.

In Vitro c-Met Phosphorylation Assay

Objective: To determine if ANG-3777 induces the phosphorylation of the c-Met receptor in cultured cells.

Methodology:

  • Cell Culture: Human or rat cell lines endogenously expressing the c-Met receptor (e.g., Human Umbilical Vein Endothelial Cells - HUVECs, or rat neuronal Schwann cells - RSC96) are cultured in appropriate media.

  • Treatment: Cells are treated with varying concentrations of ANG-3777 or recombinant HGF (positive control) for different time points.

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Western Blotting:

    • Protein concentrations of the lysates are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • The membrane is incubated with a primary antibody specific for phosphorylated c-Met (e.g., anti-phospho-c-Met Tyr1234/1235).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and visualized using an imaging system.

    • The membrane is then stripped and re-probed with an antibody for total c-Met to confirm equal protein loading.

G A Cell Culture (c-Met expressing cells) B Treatment with ANG-3777 A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Blocking F->G H Primary Antibody Incubation (anti-phospho-c-Met) G->H I Secondary Antibody Incubation H->I J Signal Detection I->J K Analysis of c-Met Phosphorylation J->K

Caption: Western blot workflow for c-Met phosphorylation.
In Vitro Cell Proliferation Assay

Objective: To assess the effect of ANG-3777 on the proliferation of endothelial cells.

Methodology:

  • Cell Seeding: HUVECs are seeded in 96-well plates at a specific density (e.g., 2 x 10³ cells/well) and allowed to adhere overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of ANG-3777, HGF (positive control), or vehicle (negative control).

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours).

  • Proliferation Assessment: Cell proliferation is measured using a standard method such as:

    • MTT Assay: MTT reagent is added to the wells and incubated. The resulting formazan (B1609692) crystals are dissolved, and the absorbance is read on a microplate reader.

    • Trypan Blue Exclusion: Cells are harvested, stained with trypan blue, and viable cells are counted using a hemocytometer.

  • Data Analysis: The proliferation rate is calculated relative to the vehicle control.

G A Seed HUVECs in 96-well plates B Treat with ANG-3777 A->B C Incubate for 72h B->C D Assess Proliferation (e.g., MTT Assay) C->D E Analyze Data D->E

Caption: Cell proliferation assay workflow.
In Vivo Model of Renal Ischemia-Reperfusion Injury

Objective: To evaluate the therapeutic efficacy of ANG-3777 in an in vivo model of acute kidney injury.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • A midline incision is made, and the left renal artery is occluded with a microvascular clamp for a defined period (e.g., 60 minutes) to induce ischemia.

    • The contralateral (right) kidney is removed (nephrectomy).

    • The clamp is removed to allow reperfusion.

  • Treatment: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered intravenously at the onset of reperfusion and again at a later time point (e.g., 18 hours post-reperfusion).

  • Sample Collection: At a specified time post-reperfusion (e.g., 24 hours), animals are euthanized, and blood and kidney tissue are collected.

  • Analysis:

    • Renal Function: Blood urea (B33335) nitrogen (BUN) and serum creatinine (B1669602) levels are measured from blood samples.

    • Histology/Apoptosis: Kidney tissue sections are stained (e.g., with H&E) to assess tissue damage or analyzed for markers of apoptosis (e.g., TUNEL staining).

    • Western Blotting: Kidney tissue lysates are analyzed for c-Met phosphorylation as described above.

G A Anesthetize Rat B Induce Renal Ischemia (left kidney) A->B C Contralateral Nephrectomy (right kidney) B->C D Reperfusion C->D E Administer ANG-3777 or Vehicle D->E F Collect Blood and Kidney Tissue E->F After 24h G Analyze Renal Function, Histology, and c-Met Phosphorylation F->G

Caption: In vivo renal ischemia-reperfusion experimental workflow.

Conclusion

This compound is a small molecule HGF mimetic that selectively activates the c-Met receptor, leading to the stimulation of downstream signaling pathways, most notably the Ras/Raf/MEK/ERK pathway. This activation promotes cellular responses that are crucial for tissue repair and regeneration. While preclinical and early clinical studies showed promise in the context of acute kidney injury and delayed graft function, a Phase 3 trial in kidney transplant recipients with delayed graft function did not meet its primary endpoint, although it did suggest potential biological activity that may warrant further investigation. The in-depth understanding of its mechanism of action provides a solid foundation for the continued exploration of this compound's therapeutic potential in various indications characterized by tissue injury and a need for regenerative processes.

References

Terevalefim (ANG-3777): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF), a key regulator of tissue repair and organ regeneration.[1][2] Developed by Angion Biomedica Corp., this investigational drug targets the HGF/c-Met signaling pathway, which is central to cellular protection, proliferation, and morphogenesis.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and clinical development of this compound, with a focus on its evaluation for acute kidney injury (AKI) and delayed graft function (DGF). Detailed experimental protocols, quantitative data from clinical trials, and visualizations of key pathways and processes are presented to offer a thorough resource for researchers and drug development professionals in the field.

Introduction: The Rationale for an HGF Mimetic

Hepatocyte growth factor (HGF) is a naturally occurring protein that plays a crucial role in tissue repair and organ recovery by binding to its receptor, c-Met.[4] This interaction triggers a signaling cascade that promotes cell survival, proliferation, migration, and the formation of new tissue structures. In the context of organ injury, such as ischemia-reperfusion injury common in kidney transplantation and cardiac surgery, the endogenous HGF/c-Met pathway is activated as a natural repair mechanism. However, the therapeutic potential of native HGF is limited by its short half-life.

This compound (ANG-3777) was developed as a small molecule mimetic of HGF, designed to offer a more stable and pharmacologically viable way to activate the c-Met pathway and enhance the body's natural repair processes. It has a substantially longer half-life than endogenous HGF, potentially expanding the therapeutic window for intervention after an acute organ injury.

Mechanism of Action: Activating the c-Met Signaling Pathway

This compound's therapeutic activity is mediated through its binding to and activation of the c-Met receptor, a tyrosine kinase receptor. This binding initiates a cascade of intracellular signaling events that are virtually identical to those triggered by native HGF.

The HGF/c-Met Signaling Cascade

Upon binding of this compound to the c-Met receptor, the receptor dimerizes and undergoes autophosphorylation. This activation leads to the recruitment and phosphorylation of downstream signaling proteins, including those involved in the PI3K/Akt and MAPK/ERK pathways. These pathways collectively orchestrate a cellular response that includes:

  • Reduced Apoptosis: Promotion of cell survival and inhibition of programmed cell death in injured tissues.

  • Increased Cell Proliferation and Migration: Stimulation of the growth and movement of cells necessary for tissue regeneration.

  • Morphogenesis and Angiogenesis: Facilitation of the formation of new tissue structures and blood vessels.

The following diagram illustrates the signaling pathway activated by this compound.

G This compound (ANG-3777) Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANG-3777 ANG-3777 cMet c-Met Receptor ANG-3777->cMet Binds to Dimerization Dimerization & Phosphorylation cMet->Dimerization Induces PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK Cellular_Response Reduced Apoptosis Increased Proliferation Increased Migration Angiogenesis PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response G Generalized Clinical Trial Workflow for ANG-3777 Screening Patient Screening (e.g., Post-Kidney Transplant or Cardiac Surgery) Inclusion Inclusion/Exclusion Criteria Met Screening->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Treatment_Arm This compound (ANG-3777) (e.g., 2 mg/kg IV daily for 3-4 days) Randomization->Treatment_Arm Arm A Placebo_Arm Placebo (Matching regimen) Randomization->Placebo_Arm Arm B Follow_Up Follow-Up Period (e.g., 30, 90, 360 days) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Analysis Primary & Secondary Endpoint Analysis Follow_Up->Endpoint_Analysis Safety_Monitoring Safety Monitoring (Adverse Events) Follow_Up->Safety_Monitoring G This compound (ANG-3777) Development Logic Discovery Discovery: Small Molecule HGF Mimetic MOA Mechanism of Action: c-Met Activation Discovery->MOA Preclinical Preclinical Studies: Positive results in animal models of AKI MOA->Preclinical Phase2_DGF Phase 2 (DGF): Positive efficacy signal Preclinical->Phase2_DGF Led to Phase2_CSAAKI Phase 2 (CSA-AKI): Failed to meet primary endpoint Preclinical->Phase2_CSAAKI Led to Phase3_DGF Phase 3 (DGF): Failed to meet primary endpoint Phase2_DGF->Phase3_DGF Led to Outcome Conclusion: Insufficient evidence for efficacy in DGF and CSA-AKI Phase3_DGF->Outcome Phase2_CSAAKI->Outcome

References

Terevalefim's Role in c-Met Receptor Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terevalefim (ANG-3777) is a small-molecule hepatocyte growth factor (HGF) mimetic designed to selectively activate the c-Met receptor, a critical component in cellular pathways governing growth, motility, and tissue repair. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in c-Met receptor activation and the subsequent downstream signaling cascades. This document summarizes key quantitative data from preclinical and clinical studies, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows involved in the characterization of this compound.

Introduction to c-Met and this compound

The c-Met receptor, a receptor tyrosine kinase, and its natural ligand, hepatocyte growth factor (HGF), play a pivotal role in various physiological processes, including embryonic development, tissue regeneration, and wound healing.[1] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of various diseases. This compound is a synthetic, small-molecule HGF mimetic that has been developed to harness the therapeutic potential of c-Met activation.[1][2] It has been investigated for its potential to mitigate acute organ injuries, particularly in the context of renal dysfunction.[1][3]

Mechanism of Action: c-Met Receptor Activation

This compound functions by mimicking the action of HGF, binding to and activating the c-Met receptor. This activation is a multi-step process initiated by the binding of this compound to the extracellular domain of c-Met, which leads to receptor dimerization. The dimerization brings the intracellular kinase domains into close proximity, facilitating their trans-phosphorylation and subsequent activation.

Activated c-Met serves as a docking site for various intracellular signaling proteins, triggering a cascade of downstream events. A key pathway activated by this compound-mediated c-Met stimulation is the Ras/MAPK pathway, as evidenced by the phosphorylation of its downstream effector, ERK. This signaling cascade is crucial for mediating the cellular responses to this compound, which include promoting cell proliferation, survival, and migration, and reducing apoptosis. Studies have shown that the biological activity of this compound is dependent on the presence of the c-Met receptor, highlighting its specific mechanism of action.

Signaling Pathway Diagram

cMet_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space This compound This compound (ANG-3777) cMet_inactive c-Met Receptor (Inactive) This compound->cMet_inactive Binding & Dimerization cMet_dimer c-Met Dimer (Active) P P cMet_dimer->P Autophosphorylation P2 P GRB2_SOS GRB2/SOS P->GRB2_SOS Recruitment RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation & Gene Expression

Caption: this compound-induced c-Met signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound.

Table 1: Preclinical In Vivo Efficacy in a Rat Model of Renal Ischemia-Reperfusion Injury
Treatment GroupDoseNOutcome MeasureResultp-value
Vehicle-26BUN (mg/dL)Higher<0.05 (in males)
This compound2 mg/kg IV26BUN (mg/dL)Lower
Vehicle-26Creatinine (B1669602) (mg/dL)Higher<0.05
This compound2 mg/kg IV26Creatinine (mg/dL)Lower
Vehicle-70Survival (Day 4)34%0.035
This compound0.2 mg/kg IV15Survival (Day 4)67%
Vehicle-70Urine Output (48, 72, 96 hr)Lower<0.001
This compound0.2 & 2 mg/kg IV48 & 15Urine Output (48, 72, 96 hr)Higher
Table 2: Phase 2 Clinical Trial in Delayed Graft Function (DGF) Following Kidney Transplantation
EndpointThis compound (2 mg/kg IV, n=19)Placebo (n=9)p-value
Achievement of ≥1200 cc urine/24h by Day 2878.9%44.4%0.09
Graft Failure02 (22%)0.03
Median Days to ≥1200 cc urine/24h514-

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Western Blot for c-Met Phosphorylation

This protocol describes the detection of c-Met phosphorylation in response to this compound treatment in cell lysates or tissue homogenates.

Materials:

  • Cell or tissue samples

  • RIPA buffer (Radioimmunoprecipitation assay buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies: Rabbit anti-phospho-c-Met (pY1234/Y1235), Rabbit anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against phospho-c-Met overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total c-Met.

Experimental Workflow: Western Blot for c-Met Phosphorylation

Western_Blot_Workflow start Start: Cell/Tissue Sample lysis Lysis in RIPA buffer + inhibitors start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF membrane sds_page->transfer blocking Blocking (5% milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (anti-p-c-Met) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection reprobe Strip & Re-probe (anti-total c-Met) detection->reprobe end End: Data Analysis reprobe->end

Caption: Workflow for Western blot analysis of c-Met phosphorylation.

HUVEC Proliferation Assay

This assay is used to determine the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 96-well plates

  • This compound

  • Cell counting solution (e.g., Trypan Blue) or a proliferation assay reagent (e.g., MTT, WST-1)

  • Hemocytometer or plate reader

Procedure:

  • Cell Seeding: Seed HUVECs into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours).

  • Quantification of Proliferation:

    • Cell Counting: Detach the cells using trypsin, stain with Trypan Blue, and count the viable cells using a hemocytometer.

    • Metabolic Assay (e.g., MTT): Add the MTT reagent to each well and incubate. Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.

Rat Model of Renal Ischemia-Reperfusion Injury

This in vivo model is used to evaluate the protective effects of this compound on kidney function following an ischemic insult.

Materials:

  • Sprague-Dawley rats

  • Anesthetics

  • Surgical instruments

  • Microvascular clamps

  • This compound solution

  • Saline (vehicle control)

  • Blood collection supplies

  • Assay kits for blood urea (B33335) nitrogen (BUN) and serum creatinine

Procedure:

  • Anesthesia and Surgery: Anesthetize the rats and perform a midline laparotomy to expose the renal pedicles.

  • Ischemia: Occlude the renal arteries and veins with microvascular clamps for a defined period (e.g., 45-60 minutes) to induce ischemia.

  • Reperfusion: Remove the clamps to allow blood flow to resume (reperfusion).

  • Treatment: Administer this compound (e.g., 2 mg/kg, IV) or vehicle at specified time points (e.g., before ischemia and/or during reperfusion).

  • Monitoring and Sample Collection: Monitor the animals and collect blood samples at various time points post-reperfusion (e.g., 24, 48, 72 hours) to measure BUN and serum creatinine levels.

  • Data Analysis: Compare the levels of BUN and creatinine between the this compound-treated and vehicle control groups to assess renal function.

Conclusion

This compound demonstrates a clear mechanism of action as a small-molecule HGF mimetic that selectively activates the c-Met receptor. This activation triggers downstream signaling pathways, such as the ERK pathway, leading to cellular responses that are beneficial in the context of tissue injury and repair. Preclinical and clinical data support the potential of this compound in improving outcomes in conditions such as delayed graft function following kidney transplantation. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other c-Met agonists. Further research will continue to elucidate the full therapeutic potential of this targeted approach.

References

Terevalefim: A Technical Guide on the Hepatocyte Growth Factor Mimetic for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Uniondale, NY – Terevalefim (also known as ANG-3777) is a small molecule that acts as a mimetic of the hepatocyte growth factor (HGF), selectively activating the c-Met receptor. This activation triggers a cascade of intracellular signaling pathways that promote cell proliferation, survival, and motility, while reducing apoptosis. Developed initially by Angion Biomedica Corp. and now under the purview of Elicio Therapeutics, this compound has been investigated in clinical trials for conditions such as acute kidney injury and delayed graft function. This technical guide provides an in-depth overview of its molecular structure, properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

This compound is a pyrazole (B372694) derivative with a thiophene (B33073) substituent. Its chemical and physical properties are summarized in the table below.

PropertyValue
IUPAC Name (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole
Synonyms ANG-3777, Refanalin, SNV-003
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
CAS Number 1070881-42-3
Appearance Solid powder
Solubility Soluble in DMSO and Ethanol; Insoluble in water.[1]

Mechanism of Action: c-Met Receptor Activation

This compound functions as an agonist of the c-Met receptor, mimicking the action of its natural ligand, HGF. The binding of this compound to the c-Met receptor induces its dimerization and subsequent autophosphorylation of tyrosine residues within the kinase domain.[2] This phosphorylation cascade creates docking sites for various downstream signaling proteins, leading to the activation of multiple intracellular pathways, including the RAS-MAPK and PI3K-Akt pathways.

The activation of these pathways culminates in a range of cellular responses that are crucial for tissue repair and regeneration. Notably, this compound has been shown to reduce apoptosis and enhance cellular proliferation. Preclinical studies have demonstrated that this compound selectively phosphorylates the c-Met receptor without activating other growth factor receptors.[2]

This compound Signaling Pathway This compound This compound cMet c-Met Receptor This compound->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces PI3K_Akt PI3K/Akt Pathway Dimerization->PI3K_Akt RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Cell_Survival Cell Survival (Anti-apoptosis) PI3K_Akt->Cell_Survival Cell_Proliferation Cell Proliferation RAS_MAPK->Cell_Proliferation

Figure 1: this compound's mechanism of action via c-Met signaling.

Pharmacological and Biological Activity

In Vitro Studies:

In vitro experiments using human umbilical vein epithelial cells (HUVECs) have shown that this compound can inhibit cell proliferation in a dose-dependent manner at concentrations of 0.44, 1.78, and 7.1 μM.

In Vivo Studies:

Preclinical in vivo studies in rats have demonstrated that a 40 mg/kg intraperitoneal injection of this compound leads to the selective phosphorylation of the c-Met receptor.

Clinical Trial Data

This compound has been evaluated in several clinical trials for various indications. The following table summarizes key quantitative findings from some of these studies.

Trial PhaseIndicationKey FindingsReference
Phase 2 Delayed Graft Function (DGF) in Kidney Transplant83.3% of patients treated with ANG-3777 achieved ≥1200 cc urine output in 24 hours by day 28, compared to 50% in the placebo group.
Phase 3 DGF in Kidney TransplantNo statistically significant difference in estimated glomerular filtration rate (eGFR) at 12 months between the ANG-3777 and placebo groups. A numerically lower incidence of graft failure was observed with ANG-3777 (3.2%) compared to placebo (8.1%).
Phase 2 (GUARD) Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)Did not meet the primary endpoint of a significant difference in the percentage increase in serum creatinine.

Experimental Protocols

Synthesis of this compound ((E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole)

A detailed synthesis of this compound is described in patent WO2004/058721, Example 7. A general synthetic scheme is outlined in patent WO2020210657A1 and involves the reaction of diethoxyphosphorylacetaldehyde tosylhydrazone with 3-(2-thienyl)acrylaldehyde.

This compound Synthesis Workflow Reagent1 Diethoxyphosphorylacetaldehyde tosylhydrazone Reaction Reaction in THF with NaH Reagent1->Reaction Reagent2 3-(2-thienyl)acrylaldehyde Reagent2->Reaction Product This compound ((E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole) Reaction->Product

Figure 2: General workflow for the synthesis of this compound.

Western Blot Protocol for c-Met Phosphorylation

This protocol is adapted from a general method for detecting c-Met phosphorylation and can be optimized for use with this compound.

1. Cell Culture and Treatment:

  • Culture appropriate cells (e.g., H441 or A549 cell lines) in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • For cells requiring stimulation, serum-starve the cells and then treat with HGF.

  • Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1-2 hours) before HGF stimulation.

2. Lysate Preparation:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape and collect the cell lysate.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST.

  • Incubate the membrane with a primary antibody against phospho-c-Met (e.g., anti-p-Met Tyr1234/1235) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

Western Blot Workflow Start Cell Culture & Treatment Lysis Cell Lysis Start->Lysis Quantification Protein Quantification Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (anti-p-c-Met) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Signal Detection (ECL) Secondary_Ab->Detection End Analysis Detection->End

Figure 3: Workflow for c-Met phosphorylation Western blot.

Conclusion

This compound represents a promising small molecule therapeutic that targets the c-Met signaling pathway. Its well-defined molecular structure and mechanism of action provide a solid foundation for further research and development. While clinical trials have shown mixed results, the biological activity of this compound warrants continued investigation into its potential therapeutic applications. The data and protocols presented in this guide are intended to support the scientific community in advancing the understanding and potential utility of this HGF mimetic.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of ANG-3777

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ANG-3777 is a small molecule designed as a mimetic of hepatocyte growth factor (HGF) that activates the c-Met receptor signaling pathway. This pathway is central to tissue repair and organ regeneration. Developed to address acute organ injuries, ANG-3777 has been investigated in preclinical and clinical settings, primarily for kidney-related conditions such as delayed graft function (DGF) following renal transplantation and cardiac surgery-associated acute kidney injury (CSA-AKI). While demonstrating some signals of biological activity, the clinical trials have yielded mixed results regarding its efficacy. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data on ANG-3777, detailed experimental methodologies from key studies, and a visual representation of its mechanism of action and experimental workflows.

Introduction to ANG-3777

ANG-3777 is a synthetic small molecule engineered to mimic the biological activity of the naturally occurring hepatocyte growth factor (HGF). HGF plays a crucial role in cellular growth, motility, and morphogenesis through its interaction with the c-Met receptor, a receptor tyrosine kinase. By activating the HGF/c-Met signaling cascade, ANG-3777 is designed to promote tissue repair and organ recovery, making it a potential therapeutic agent for various acute organ injuries.[1][2] It has been noted to have a substantially longer half-life than endogenous HGF, which could offer a therapeutic advantage.[2][3]

Pharmacodynamics: Mechanism of Action and Biological Effects

The primary mechanism of action of ANG-3777 is the activation of the c-Met receptor, which initiates a cascade of intracellular signaling pathways involved in tissue protection and repair.[4] In vitro and in vivo studies have shown that ANG-3777 binding to the c-Met receptor leads to its dimerization and phosphorylation, which in turn triggers downstream signaling.

The key pharmacodynamic effects of ANG-3777 include:

  • Reduction of apoptosis: In preclinical models, ANG-3777 has been shown to decrease programmed cell death in injured renal tissues.

  • Increased cell proliferation and regeneration: The compound promotes the growth and division of cells, aiding in the repair of damaged tissues.

  • Pro-angiogenic and morphogenic effects: ANG-3777 supports the formation of new blood vessels and the structural development of tissues.

Signaling Pathway

The binding of ANG-3777 to the c-Met receptor initiates a complex signaling network. The key downstream pathways include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the Ras/MAPK pathway, and the STAT signaling pathway. These pathways collectively contribute to the cellular responses of survival, proliferation, and migration.

ANG_3777_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANG-3777 ANG-3777 cMet c-Met Receptor ANG-3777->cMet PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AKT AKT PI3K->AKT Cellular_Response Cell Survival, Proliferation, Migration AKT->Cellular_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cellular_Response STAT->Cellular_Response

ANG-3777 c-Met Signaling Pathway

Pharmacokinetics

Detailed quantitative pharmacokinetic parameters for ANG-3777, such as half-life, maximum concentration (Cmax), area under the curve (AUC), clearance, and volume of distribution, are not extensively available in the public domain. However, preclinical and clinical study designs provide some insights into its kinetic profile. One notable characteristic is its substantially longer half-life compared to endogenous HGF.

Preclinical Pharmacokinetics

Specific pharmacokinetic data from preclinical studies in rats and dogs have not been published. The dosing in these studies was administered intravenously.

Clinical Pharmacokinetics

Phase 1 clinical trial data detailing the pharmacokinetic profile of ANG-3777 in humans are not publicly available. In Phase 2 and 3 trials, ANG-3777 was administered intravenously at a dose of 2 mg/kg. The dosing regimens typically involved once-daily infusions over 30 minutes for three to four consecutive days.

Table 1: Summary of Available Pharmacokinetic Information

ParameterValueSpeciesNotes
Half-life (t½) Substantially longer than HGFNot SpecifiedSpecific quantitative data is not publicly available.
Route of Administration Intravenous (IV) infusionHuman, Rat, DogInfusion over 30 minutes in clinical trials.
Dosing (Clinical) 2 mg/kgHumanAdministered once daily for 3-4 days.
Dosing (Preclinical) 0.2, 2, and 10 mg/kgRat, DogIntravenous administration.

Preclinical and Clinical Studies

ANG-3777 has been evaluated in various preclinical models of organ injury and in several clinical trials.

Preclinical Studies

Preclinical investigations of ANG-3777 have primarily focused on models of acute kidney injury.

Table 2: Summary of Preclinical Studies

Study ModelSpeciesANG-3777 DoseKey Pharmacodynamic FindingsReference(s)
Renal Ischemia-Reperfusion InjuryRat2 mg/kg IVReduced tubular epithelial apoptosis, hemorrhage, tubular dilation, and acute tubular necrosis. Increased urine output, decreased serum creatinine (B1669602) and blood urea (B33335) nitrogen, and reduced mortality.
Normothermic Renal Ischemia and ReperfusionRat0.2 and 2 mg/kg IVAttenuated renal dysfunction, increased urine output, and improved survival.
Normothermic Renal Ischemia and ReperfusionDog10 mg/kg IVReduced blood urea nitrogen and creatinine levels.
Clinical Trials

ANG-3777 has progressed through Phase 2 and Phase 3 clinical trials for DGF in kidney transplant recipients and a Phase 2 trial for CSA-AKI.

Table 3: Summary of Key Clinical Trials

Trial Name / PhaseIndicationPatient PopulationDosing RegimenPrimary EndpointKey OutcomesReference(s)
Phase 2 Delayed Graft Function (DGF)Kidney transplant recipients with signs of DGF2 mg/kg IV daily for 3 daysTime to produce ≥1200 mL of urine in 24 hoursTrend towards faster urine output recovery. Improvements in serum creatinine, eGFR, and reduced need for dialysis compared to placebo.
Phase 3 (GIFT Trial) Delayed Graft Function (DGF)Kidney transplant recipients at risk for DGF2 mg/kg IV daily for 3 daysEstimated Glomerular Filtration Rate (eGFR) at 12 monthsDid not meet the primary endpoint of a statistically significant improvement in eGFR at 12 months.
Phase 2 (GUARD Trial) Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)Patients at risk for AKI undergoing cardiac surgery2 mg/kg IV daily for 4 daysPercent change in serum creatinine from baselineDid not meet the primary endpoint.

Experimental Protocols

Detailed, step-by-step internal protocols for the conducted studies are not publicly available. However, based on published literature, the general methodologies can be outlined.

Preclinical Renal Ischemia-Reperfusion Model (Rat)

Preclinical_Workflow Start Select Sprague-Dawley Rats Anesthesia Anesthetize Rats Start->Anesthesia Surgery Midline Incision to Expose Kidneys Anesthesia->Surgery Ischemia Clamp Renal Artery and Vein (e.g., 45-60 minutes) Surgery->Ischemia Reperfusion Remove Clamp to Initiate Reperfusion Ischemia->Reperfusion Treatment Administer ANG-3777 or Vehicle (IV) Reperfusion->Treatment Monitoring Monitor Animals and Collect Samples (Blood, Urine, Tissue) Treatment->Monitoring Analysis Analyze Pharmacodynamic Endpoints (e.g., SCr, BUN, Histology) Monitoring->Analysis

Preclinical Ischemia-Reperfusion Experimental Workflow
  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: A midline laparotomy is performed to expose the renal pedicles.

  • Induction of Ischemia: The renal artery and vein of one or both kidneys are occluded using a non-traumatic microvascular clamp for a defined period (e.g., 45-60 minutes).

  • Reperfusion: The clamp is removed to allow blood flow to resume. In some models, the contralateral kidney is removed (nephrectomy).

  • Drug Administration: ANG-3777 or a vehicle control is administered intravenously at specified time points before, during, or after ischemia.

  • Monitoring and Sample Collection: Blood samples are collected at various time points to measure serum creatinine (SCr) and blood urea nitrogen (BUN). Urine is collected to measure output. At the end of the study, kidney tissue is harvested for histological analysis.

Clinical Trial Protocol for Delayed Graft Function (Phase 3 - GIFT Trial)

Clinical_Trial_Workflow Screening Screen Kidney Transplant Recipients for DGF Risk Enrollment Enroll Eligible Patients Screening->Enrollment Randomization Randomize (1:1) Enrollment->Randomization Treatment_Arm ANG-3777 (2 mg/kg IV) Once Daily for 3 Days Randomization->Treatment_Arm Placebo_Arm Placebo IV Once Daily for 3 Days Randomization->Placebo_Arm Follow_Up Follow-up at Pre-specified Timepoints (e.g., Days 30, 90, 180, 360) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Endpoint_Analysis Analyze Primary and Secondary Endpoints (e.g., eGFR, Dialysis Duration) Follow_Up->Endpoint_Analysis

Delayed Graft Function Clinical Trial Workflow
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Patient Population: Adult recipients of a deceased donor kidney transplant who are at high risk for developing DGF.

  • Inclusion/Exclusion Criteria: Specific criteria related to recipient age, donor characteristics, and early signs of graft dysfunction (e.g., low urine output) are applied.

  • Randomization and Blinding: Eligible patients are randomized in a 1:1 ratio to receive either ANG-3777 or a matching placebo. Both patients and investigators are blinded to the treatment assignment.

  • Dosing and Administration: The investigational drug (ANG-3777 2 mg/kg or placebo) is administered as a 30-minute intravenous infusion once daily for three consecutive days. The first dose is typically administered within a specified window after transplantation.

  • Endpoints: The primary endpoint for the Phase 3 trial was the estimated Glomerular Filtration Rate (eGFR) at 12 months. Secondary endpoints included the duration of dialysis, incidence of graft failure, and other measures of renal function.

  • Data Collection and Analysis: Data on renal function, adverse events, and other relevant clinical outcomes are collected at predefined intervals throughout the study period.

Conclusion

ANG-3777, a hepatocyte growth factor mimetic, has demonstrated a clear mechanism of action through the activation of the c-Met signaling pathway, leading to cytoprotective and regenerative effects in preclinical models of acute kidney injury. However, despite promising early-phase clinical data in delayed graft function, the pivotal Phase 3 trial did not meet its primary efficacy endpoint. Similarly, the Phase 2 trial in cardiac surgery-associated AKI also failed to show a significant benefit. While the safety profile of ANG-3777 appears to be acceptable, its future development and potential clinical utility remain uncertain. Further research may be needed to identify specific patient populations or clinical scenarios where the therapeutic potential of ANG-3777 can be realized. The lack of publicly available, detailed pharmacokinetic data remains a significant gap in the comprehensive understanding of this compound.

References

Terevalefim: A Novel Modulator of the ATM-Mediated DNA Damage Response Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Dislaimer: This document is for illustrative purposes only. Terevalefim is a fictional compound, and all data, protocols, and mechanisms described herein are hypothetical to serve as a technical template.

Abstract

The integrity of the genome is under constant threat from endogenous and exogenous sources of DNA damage. The DNA Damage Response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic stability.[1][2] A central kinase in this process, Ataxia-Telangiectasia Mutated (ATM), is a master regulator that responds primarily to DNA double-strand breaks (DSBs).[3][4] ATM activation initiates a signaling cascade that coordinates cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[5] Dysregulation of this pathway is a hallmark of many cancers, making DDR proteins attractive therapeutic targets. This whitepaper introduces this compound, a novel small molecule activator of ATM kinase. We present a hypothetical mechanism of action, supported by preclinical data, demonstrating this compound's potential to enhance cellular repair pathways. Detailed experimental protocols are provided to facilitate further research and validation.

Proposed Mechanism of Action

This compound is hypothesized to be a non-covalent, allosteric activator of the ATM kinase. In its inactive state, ATM exists as a homodimer. Upon the introduction of DNA double-strand breaks, the Mre11-Rad50-Nbs1 (MRN) complex recruits ATM to the site of damage, leading to its autophosphorylation at Serine 1981 and subsequent monomerization into its active form.

Our model suggests that this compound binds to a cryptic pocket on the ATM protein, inducing a conformational change that mimics the effect of MRN-complex binding. This lowers the activation energy for autophosphorylation and dissociation, leading to an amplification of the DDR signal even in the presence of low levels of DNA damage. The activated ATM monomer then phosphorylates a host of downstream effector proteins, including CHK2 and p53, to orchestrate the full cellular response.

ATM_Pathway cluster_stimulus Stimulus cluster_activation ATM Activation cluster_response Downstream Cellular Response DSB DNA Double-Strand Break (DSB) MRN MRN Complex DSB->MRN recruits ATM_inactive ATM (Inactive Dimer) MRN->ATM_inactive binds & activates ATM_active ATM-P (Active Monomer) ATM_inactive->ATM_active Autophosphorylation (S1981) CHK2 CHK2 ATM_active->CHK2 phosphorylates p53 p53 ATM_active->p53 phosphorylates This compound This compound This compound->ATM_inactive allosterically activates CHK2_P CHK2-P CHK2->CHK2_P p53_P p53-P p53->p53_P Repair DNA Repair & Cell Cycle Arrest CHK2_P->Repair p53_P->Repair

Caption: Proposed signaling pathway for this compound-mediated ATM activation.

Quantitative Data Summary

The following tables summarize hypothetical data from in vitro experiments designed to characterize the biochemical and cellular activity of this compound.

Table 1: Dose-Dependent Activation of ATM Kinase by this compound

This compound Conc. (nM) Relative p-ATM (S1981) Level Standard Deviation
0 (Vehicle) 1.0 0.12
1 2.3 0.21
10 8.9 0.75
100 25.4 2.10
1000 28.1 2.35
10000 27.8 2.41

Data from Western Blot analysis of U2OS cells treated for 1 hour.

Table 2: Effect of this compound on Downstream ATM Targets

Treatment (100 nM) Relative p-CHK2 (T68) Level Relative p-p53 (S15) Level
Vehicle Control 1.0 ± 0.15 1.0 ± 0.18
Etoposide (10 µM) 15.2 ± 1.3 12.8 ± 1.1
This compound 6.7 ± 0.5 5.4 ± 0.4
This compound + Etoposide 35.8 ± 2.9 29.1 ± 2.5

Data from Western Blot analysis of MCF7 cells treated for 2 hours. Etoposide is used as a positive control for DSB induction.

Table 3: Cellular Viability in Response to DNA Damage

Cell Line Treatment % Cell Viability (vs. Untreated)
WT (ATM+/+) Etoposide (5 µM) 65.2 ± 4.5
Etoposide + this compound (100 nM) 88.9 ± 5.1
KO (ATM-/-) Etoposide (5 µM) 31.4 ± 3.8
Etoposide + this compound (100 nM) 33.1 ± 4.0

Data from MTT assay 48 hours post-treatment, demonstrating ATM-dependent activity.

Experimental Protocols

Western Blotting for Phospho-Protein Analysis

This protocol details the methodology used to generate the data in Tables 1 and 2.

  • Cell Culture and Treatment: U2OS or MCF7 cells were seeded in 6-well plates and grown to 80% confluency. Cells were treated with the indicated concentrations of this compound, vehicle (0.1% DMSO), or Etoposide for the specified duration.

  • Lysis: Cells were washed twice with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Lysates were incubated on ice for 30 minutes and clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: 20 µg of total protein per sample was resolved on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked for 1 hour in 5% non-fat milk in TBST. Primary antibodies (anti-p-ATM S1981, anti-p-CHK2 T68, anti-p-p53 S15, anti-GAPDH) were incubated overnight at 4°C. Membranes were washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged on a digital imager. Band intensities were quantified using ImageJ software and normalized to the GAPDH loading control.

WB_Workflow start Start: Seed Cells treatment Treat Cells (this compound / Vehicle) start->treatment lysis Cell Lysis & Protein Extraction treatment->lysis quant Quantify Protein (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer PVDF Membrane Transfer sds_page->transfer blocking Blocking (5% Milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-ATM) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detect ECL Detection & Imaging secondary_ab->detect analysis Data Analysis (Band Densitometry) detect->analysis end End: Quantified Results analysis->end Logical_Flow Input Genotoxic Stress (e.g., Radiation, Chemotherapy) Signal Amplified ATM Kinase Activity Input->Signal Drug This compound Administration Drug->Signal Checkpoint Robust Cell Cycle Checkpoint Activation (G1/S, G2/M) Signal->Checkpoint Repair Enhanced Recruitment of DNA Repair Factors (e.g., BRCA1) Signal->Repair Decision Cell Fate Decision Point Checkpoint->Decision Repair->Decision Survival Successful Repair & Cell Survival Decision->Survival Repair Sufficient Apoptosis Apoptosis (Damage Overwhelms Repair) Decision->Apoptosis Repair Insufficient

References

Preclinical Profile of Terevalefim (ANG-3777) in Kidney Injury: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acute kidney injury (AKI) represents a significant unmet medical need, characterized by a rapid decline in renal function. Terevalefim (also known as ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic developed to mitigate kidney injury. This technical guide provides a comprehensive overview of the preclinical studies of this compound in various kidney injury models, detailing its mechanism of action, experimental protocols, and available efficacy data. This compound activates the c-Met receptor, triggering downstream signaling pathways that promote cell survival, proliferation, and tissue repair.[1][2][3]

Mechanism of Action: HGF Mimetic and c-Met Activation

This compound is designed to mimic the biological activity of HGF, the natural ligand for the c-Met receptor.[1][3] Upon tissue injury, endogenous HGF is released, but its therapeutic effect can be limited by a short half-life. This compound, with a longer half-life, provides sustained activation of the c-Met signaling cascade. This activation is crucial for tissue repair and regeneration.

The binding of this compound to the c-Met receptor induces its dimerization and autophosphorylation, initiating a cascade of intracellular signaling events. Key downstream pathways activated include the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which promotes cell survival by inhibiting apoptosis, and the Ras/MAPK pathway, which stimulates cell proliferation and migration. In preclinical models, ANG-3777 has been shown to selectively phosphorylate c-Met and its downstream effector ERK. In vivo studies have confirmed that ANG-3777 induces the phosphorylation of c-Met in the kidney following ischemia-reperfusion injury.

Signaling Pathway of this compound (ANG-3777)

Terevalefim_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Phosphorylates Ras Ras cMet->Ras Akt Akt PI3K->Akt Survival Cell Survival (Anti-apoptosis) Akt->Survival MAPK MAPK Ras->MAPK Proliferation Cell Proliferation & Migration MAPK->Proliferation

Caption: this compound activates the c-Met receptor, initiating downstream signaling pathways.

Preclinical Efficacy in Kidney Injury Models

This compound has been evaluated in a range of preclinical models of kidney injury, consistently demonstrating protective and regenerative effects. The primary endpoints in these studies typically include markers of renal function such as serum creatinine (B1669602) (SCr) and blood urea (B33335) nitrogen (BUN), as well as histological assessments of tissue damage.

Quantitative Data Summary

While specific quantitative data from primary preclinical studies were not publicly available in the searched literature, a summary of the findings from various models indicates a consistent therapeutic benefit.

Kidney Injury ModelAnimal ModelKey Outcomes with this compound (ANG-3777) Treatment
Ischemia-Reperfusion InjuryRatAttenuated renal dysfunction (reduced BUN and SCr).
Ischemia-Reperfusion InjuryDogAttenuated renal dysfunction.
Glycerol-Induced RhabdomyolysisRatReduced mortality and attenuated renal dysfunction (reduced BUN and SCr).
Mercuric Chloride (HgCl2)-Induced NephrotoxicityRatAttenuated mortality and renal dysfunction (reduced BUN and SCr), and improved urine output.
Cisplatin-Induced NephropathyRatAttenuated renal dysfunction.

Experimental Protocols

The following are detailed methodologies for two key preclinical models of acute kidney injury used to evaluate this compound.

Ischemia-Reperfusion Injury (IRI) Model in Rats

This model simulates the renal injury that occurs due to a temporary disruption of blood flow, a common clinical scenario in surgery and transplantation.

Experimental Workflow for Ischemia-Reperfusion Injury Model

IRI_Workflow Start Male Sprague-Dawley Rats Anesthesia Anesthetize Rats Start->Anesthesia Surgery Midline Laparotomy Anesthesia->Surgery Clamp Occlude Renal Pedicles (e.g., 45-60 min) Surgery->Clamp Reperfusion Remove Clamps to Allow Reperfusion Clamp->Reperfusion Treatment Administer this compound or Vehicle (e.g., IV at onset of reperfusion) Reperfusion->Treatment Monitoring Monitor Animals and Collect Samples (Blood, Urine, Tissue) Treatment->Monitoring Analysis Analyze Renal Function (SCr, BUN) & Histology Monitoring->Analysis

Caption: Workflow for the rat ischemia-reperfusion acute kidney injury model.

Protocol Details:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Anesthesia: Animals are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure: A midline laparotomy is performed to expose the kidneys. The renal pedicles, containing the renal artery and vein, are carefully isolated.

  • Ischemia Induction: Microvascular clamps are applied to the renal pedicles to induce ischemia. The duration of ischemia can be varied (e.g., 45-60 minutes) to modulate the severity of the injury.

  • Reperfusion: After the ischemic period, the clamps are removed to allow blood flow to return to the kidneys. The abdominal incision is then closed.

  • This compound Administration: ANG-3777 (e.g., 2 mg/kg) or vehicle is administered, typically via intravenous injection, at the onset of reperfusion and again at a specified time point (e.g., 18 hours post-reperfusion).

  • Post-Operative Care and Monitoring: Animals are allowed to recover and are monitored for a defined period (e.g., 24-72 hours). Blood samples are collected at various time points to measure serum creatinine and BUN levels.

  • Endpoint Analysis: At the end of the study, animals are euthanized, and kidney tissues are harvested for histological analysis to assess the degree of tubular necrosis, inflammation, and apoptosis.

Cisplatin-Induced Nephrotoxicity Model in Rats

This model mimics the kidney damage that is a common and dose-limiting side effect of cisplatin (B142131), a widely used chemotherapy drug.

Experimental Workflow for Cisplatin-Induced Nephrotoxicity Model

Cisplatin_Workflow Start Male Wistar or Sprague-Dawley Rats Acclimatization Acclimatization Period Start->Acclimatization Cisplatin Single Intraperitoneal Injection of Cisplatin (e.g., 5-7 mg/kg) Acclimatization->Cisplatin Treatment Administer this compound or Vehicle Daily Cisplatin->Treatment Monitoring Daily Monitoring of Body Weight & Clinical Signs Treatment->Monitoring Sample_Collection Blood Collection at Baseline and Post-Cisplatin Monitoring->Sample_Collection Endpoint Euthanasia and Tissue Collection (e.g., Day 5-7) Sample_Collection->Endpoint Analysis Biochemical Analysis (SCr, BUN) & Histopathological Examination Endpoint->Analysis

Caption: Workflow for the rat cisplatin-induced nephrotoxicity model.

Protocol Details:

  • Animal Model: Male Wistar or Sprague-Dawley rats are frequently used.

  • Cisplatin Administration: A single intraperitoneal injection of cisplatin (typically 5-7 mg/kg) is administered to induce nephrotoxicity.

  • This compound Administration: this compound or vehicle is administered, often starting on the same day as cisplatin and continuing for a specified duration. The route of administration can be intraperitoneal or intravenous.

  • Monitoring: Animals are monitored daily for changes in body weight, food and water intake, and general clinical signs.

  • Sample Collection: Blood samples are collected at baseline and at various time points after cisplatin administration (e.g., daily or on alternate days) for the measurement of serum creatinine and BUN.

  • Endpoint Analysis: Animals are typically euthanized 5 to 7 days after cisplatin injection. Kidneys are harvested for histological examination to assess the extent of tubular damage, inflammation, and apoptosis.

Conclusion

The preclinical data available for this compound (ANG-3777) consistently demonstrate its potential as a therapeutic agent for acute kidney injury. Its mechanism of action as a hepatocyte growth factor mimetic that activates the c-Met signaling pathway provides a strong rationale for its protective and regenerative effects observed in various animal models of kidney damage. While the publicly available quantitative data is limited, the qualitative outcomes across different injury models are promising. The detailed experimental protocols provided herein offer a foundation for further preclinical investigation and evaluation of this compound and other potential reno-protective compounds. Further studies publishing detailed quantitative outcomes are warranted to fully elucidate the therapeutic potential of this compound in the context of AKI.

References

Understanding the Antifibrotic Properties of Terevalefim: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Preclinical and Clinical Data

For Researchers, Scientists, and Drug Development Professionals

Initial Search and Findings

A comprehensive search of publicly available scientific literature and clinical trial databases for "Terevalefim" did not yield any specific information regarding its antifibrotic properties, mechanism of action, or any associated preclinical or clinical studies. The search terms used included "this compound antifibrotic properties," "this compound mechanism of action fibrosis," "this compound clinical trials fibrosis," and "this compound preclinical data fibrosis."

The lack of retrievable data suggests that "this compound" may be an internal designation for a compound not yet disclosed in public forums, a very early-stage investigational drug with no published data, or potentially a misspelling of another therapeutic agent.

Without any foundational data, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Contextual Overview of Antifibrotic Drug Development

While information on this compound is unavailable, the field of antifibrotic drug development is an active area of research. Current therapeutic strategies for fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), primarily involve drugs like pirfenidone (B1678446) and nintedanib.[1][2][3][4] These agents have demonstrated efficacy in slowing the progression of the disease but do not offer a cure and can be associated with significant side effects.[1]

The development of new antifibrotic therapies often involves extensive preclinical evaluation in various animal models. A commonly used model is bleomycin-induced pulmonary fibrosis in rodents, which mimics some aspects of human IPF. Other models, such as silica-induced fibrosis and models of subretinal fibrosis, are also employed to investigate the efficacy of novel compounds.

The underlying mechanisms of fibrosis are complex and involve a multitude of signaling pathways and cellular players. A key process is the transformation of fibroblasts into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix components, leading to tissue scarring. Transforming growth factor-beta (TGF-β) is a well-established central mediator in this process. Consequently, many investigational antifibrotic agents target components of the TGF-β signaling pathway or other pro-fibrotic mediators like platelet-derived growth factor (PDGF) and fibroblast growth factor (FGF).

Future advancements in the field are expected to emerge from a deeper understanding of the molecular pathogenesis of fibrotic diseases, potentially leading to the development of more targeted and effective therapies. Clinical trials are ongoing for several new investigational drugs targeting various aspects of the fibrotic process.

Should information regarding this compound become publicly available, a detailed technical guide as per the user's request could be generated. This would involve a thorough analysis of the published data to extract quantitative results, experimental methodologies, and the elucidated mechanisms of action, which would then be presented in the requested formats, including structured tables and Graphviz diagrams.

References

Methodological & Application

Application Notes and Protocols for Terevalefim Administration in Rodent Models of Acute Kidney Injury (AKI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of Terevalefim (also known as ANG-3777 or BB3), a small-molecule mimetic of hepatocyte growth factor (HGF), in two common rodent models of Acute Kidney Injury (AKI): Ischemia-Reperfusion Injury (IRI) and Cisplatin-Induced Nephrotoxicity.

Introduction

This compound is an investigational drug that has shown promise in preclinical models of AKI by activating the c-Met receptor, which is associated with tissue repair and regeneration.[1][2] These protocols are designed to guide researchers in evaluating the therapeutic potential of this compound in relevant animal models of AKI.

Ischemia-Reperfusion Injury (IRI) Model

The IRI model mimics the renal injury that can occur due to a temporary loss of blood flow to the kidneys, a common cause of AKI in clinical settings such as surgery or transplantation.

Experimental Protocol: this compound Administration in a Rat Model of Ischemic AKI

This protocol is based on preclinical studies evaluating the efficacy of this compound in a rat model of IRI.[3][4]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (ANG-3777)

  • Vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)

  • Surgical instruments for laparotomy and vessel clamping

  • Heat lamp or warming pad to maintain body temperature

  • Blood collection supplies

  • Urine collection apparatus (e.g., metabolic cages)

Procedure:

  • Induction of Ischemia-Reperfusion Injury:

    • Anesthetize the rat and place it on a warming pad to maintain a core body temperature of 37°C.

    • Perform a midline laparotomy to expose the renal pedicles.

    • Isolate the renal arteries and veins.

    • Induce ischemia by clamping both renal pedicles with non-traumatic vascular clamps for a predetermined period (e.g., 45-60 minutes).

    • After the ischemic period, remove the clamps to allow reperfusion.

    • Suture the abdominal incision in layers.

    • Provide postoperative analgesia as per institutional guidelines.

  • This compound Administration (Delayed Treatment Protocol):

    • Timing: The first dose of this compound is administered 24 hours after the onset of reperfusion.[3]

    • Dosage: Prepare a solution of this compound in a suitable vehicle. Administer a dose of 0.2 mg/kg or 2 mg/kg body weight.

    • Route of Administration: Intravenous (IV) injection via the tail vein.

    • Frequency: Administer once daily for the duration of the study (e.g., 96 hours).

  • Control Group:

    • Administer an equivalent volume of the vehicle to a separate cohort of rats that have undergone the same IRI procedure.

  • Monitoring and Sample Collection:

    • Monitor the animals daily for signs of distress.

    • Collect blood samples at baseline and at specified time points post-injury (e.g., 24, 48, 72, and 96 hours) for measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).

    • Collect urine samples at the same time points to measure urine output and kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL).

Quantitative Data Summary: Ischemia-Reperfusion Injury Model

The following table summarizes the expected outcomes based on preclinical data.

ParameterTime PointVehicle Control (Expected Range)This compound (0.2 mg/kg)This compound (2 mg/kg)
Serum Creatinine (mg/dL) 48h post-IRI3.5 - 4.5Significant reduction vs. vehicleSignificant reduction vs. vehicle
72h post-IRI4.0 - 5.0Significant reduction vs. vehicleSignificant reduction vs. vehicle
96h post-IRI3.0 - 4.0Significant reduction vs. vehicleSignificant reduction vs. vehicle
Blood Urea Nitrogen (BUN) (mg/dL) 48h post-IRI120 - 150Significant reduction vs. vehicleSignificant reduction vs. vehicle
72h post-IRI140 - 180Significant reduction vs. vehicleSignificant reduction vs. vehicle
96h post-IRI100 - 130Significant reduction vs. vehicleSignificant reduction vs. vehicle
Urine Output (mL/24h) 48h post-IRI5 - 10Significant increase vs. vehicleSignificant increase vs. vehicle
72h post-IRI8 - 15Significant increase vs. vehicleSignificant increase vs. vehicle
96h post-IRI10 - 20Significant increase vs. vehicleSignificant increase vs. vehicle
Survival Rate (%) Day 4 post-IRI~34%~67%Data not available

Note: The expected ranges are approximate and can vary based on the specific experimental conditions. Statistical significance (p<0.05) is expected for this compound-treated groups compared to the vehicle control group.

Cisplatin-Induced Nephrotoxicity Model

This model is relevant for studying drug-induced AKI, as cisplatin (B142131) is a widely used chemotherapy agent with nephrotoxicity as a major side effect.

Experimental Protocol: this compound Administration in a Mouse Model of Cisplatin-Induced AKI

This protocol provides a framework for evaluating this compound in a cisplatin-induced AKI model.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Cisplatin

  • This compound (ANG-3777)

  • Vehicle (e.g., sterile saline)

  • Blood collection supplies

Procedure:

  • Induction of Cisplatin-Induced AKI:

    • Administer a single intraperitoneal (IP) injection of cisplatin at a dose of 20 mg/kg body weight.

  • This compound Administration:

    • Timing: The administration of this compound can be initiated either prophylactically (before cisplatin injection) or therapeutically (after cisplatin injection). A therapeutic approach starting 24 hours after cisplatin administration is recommended to model a clinical intervention scenario.

    • Dosage: Based on the IRI model, a starting dose of 2 mg/kg can be used, with dose-ranging studies to determine the optimal therapeutic dose.

    • Route of Administration: Intravenous (IV) or Intraperitoneal (IP) injection.

    • Frequency: Once daily administration following cisplatin injection for the duration of the study (e.g., 72-96 hours).

  • Control Groups:

    • Vehicle Control: Administer an equivalent volume of the vehicle to a group of mice that have received cisplatin.

    • Sham Control: Administer vehicle to a group of mice that have not received cisplatin.

  • Monitoring and Sample Collection:

    • Monitor body weight daily.

    • Collect blood samples at baseline and at 24, 48, and 72 hours after cisplatin injection for the measurement of serum creatinine and BUN.

Quantitative Data Summary: Cisplatin-Induced AKI Model

The following table outlines the expected outcomes.

ParameterTime PointCisplatin + Vehicle (Expected Range)Cisplatin + this compound (Hypothesized Outcome)
Serum Creatinine (mg/dL) 72h post-cisplatin1.5 - 2.5Significant reduction vs. vehicle
Blood Urea Nitrogen (BUN) (mg/dL) 72h post-cisplatin150 - 200Significant reduction vs. vehicle
Body Weight Change (%) 72h post-cisplatin-15% to -20%Attenuation of weight loss

Note: These are hypothesized outcomes, and the actual results may vary. The expected ranges for the cisplatin + vehicle group are based on typical findings in this model.

Visualizations

Signaling Pathway of this compound in AKI

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates CellSurvival Cell Survival & Proliferation Akt->CellSurvival Apoptosis Apoptosis Bcl2->Apoptosis Inhibits TissueRepair Tissue Repair & Regeneration CellSurvival->TissueRepair

Caption: this compound activates the c-Met signaling pathway, promoting cell survival and tissue repair.

Experimental Workflow for this compound in Ischemia-Reperfusion Injury Model

IRI_Workflow cluster_animal_prep Animal Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment Protocol (24h Post-IRI) cluster_monitoring Monitoring & Endpoints Acclimatization Acclimatization of Rats Anesthesia Anesthesia Acclimatization->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Clamping Bilateral Renal Pedicle Clamping (45-60 min) Laparotomy->Clamping Reperfusion Clamp Removal & Reperfusion Clamping->Reperfusion Suturing Suturing Reperfusion->Suturing Randomization Randomization Suturing->Randomization Terevalefim_Admin This compound (0.2 or 2 mg/kg, IV) once daily Randomization->Terevalefim_Admin Vehicle_Admin Vehicle (IV) once daily Randomization->Vehicle_Admin Blood_Collection Blood Collection (Baseline, 24, 48, 72, 96h) Terevalefim_Admin->Blood_Collection Urine_Collection Urine Collection (24, 48, 72, 96h) Terevalefim_Admin->Urine_Collection Vehicle_Admin->Blood_Collection Vehicle_Admin->Urine_Collection Analysis Analysis: - Serum Creatinine & BUN - Urine Output & Biomarkers - Survival Blood_Collection->Analysis Urine_Collection->Analysis

Caption: Workflow for evaluating this compound in a rat model of renal ischemia-reperfusion injury.

Logical Relationship of the Cisplatin-Induced AKI Study Design

Cisplatin_Study_Design cluster_induction AKI Induction cluster_groups Experimental Groups cluster_outcome Outcome Assessment Cisplatin_Injection Single IP Injection of Cisplatin (20 mg/kg) Group1 Cisplatin + Vehicle Cisplatin_Injection->Group1 Group2 Cisplatin + this compound Cisplatin_Injection->Group2 Monitoring Daily Body Weight Group1->Monitoring Blood_Sampling Blood Sampling (Baseline, 24, 48, 72h) Group1->Blood_Sampling Group2->Monitoring Group2->Blood_Sampling Group3 Sham + Vehicle Group3->Monitoring Group3->Blood_Sampling Biochemical_Analysis Serum Creatinine & BUN Analysis Blood_Sampling->Biochemical_Analysis

Caption: Logical flow of the experimental design for testing this compound in cisplatin-induced AKI.

References

Application Notes and Protocols for Modeling c-Met Pathway Activation Using Terevalefim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule, synthetic mimetic of hepatocyte growth factor (HGF) that selectively binds to and activates the c-Met receptor.[1] The c-Met receptor tyrosine kinase plays a crucial role in various cellular processes, including proliferation, survival, migration, and angiogenesis.[2] Dysregulation of the HGF/c-Met signaling pathway is implicated in the progression of numerous cancers and other diseases.[3][4] this compound provides a valuable tool for researchers to model and investigate the activation of the c-Met pathway and its downstream signaling cascades in a controlled manner, facilitating the study of disease mechanisms and the development of novel therapeutics.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in modeling c-Met pathway activation in various in vitro and in vivo experimental settings.

Mechanism of Action

This compound functions as a selective agonist of the c-Met receptor. Its binding to the extracellular domain of c-Met induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues within the intracellular kinase domain.[5] This phosphorylation event initiates a cascade of downstream signaling events, primarily through the PI3K/Akt, MAPK/ERK, and STAT pathways, leading to a cellular response.

Quantitative Data Summary

The following tables summarize the available quantitative data on the activity of this compound in preclinical models.

Table 1: In Vitro Activity of this compound

Cell LineAssayParameterEffective ConcentrationReference
Human Cortical Neuron cells (HCN-2)Western Blotc-Met PhosphorylationDose-dependent increase
Human Umbilical Vein Endothelial Cells (HUVECs)Cell ProliferationStimulation of proliferation0.44 - 1.74 µM

Table 2: In Vivo Activity of this compound

Animal ModelAdministration RouteDoseOutcomePeak Effect TimeReference
RatIntraperitoneal40 mg/kgIncreased c-Met phosphorylation in the liver1 hour
Rat (renal ischemia model)Intravenous2 mg/kgRobust increase in phosphorylated c-Met in the kidney24 hours post-reperfusion

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the c-Met signaling pathway activated by this compound and a general experimental workflow for its use.

cMet_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and activates p_cMet Phosphorylated c-Met cMet->p_cMet Dimerization & Autophosphorylation GRB2 GRB2 p_cMet->GRB2 GAB1 GAB1 GRB2->GAB1 SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K STAT3 STAT3 GAB1->STAT3 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Migration Migration STAT3->Migration

Figure 1. Simplified c-Met signaling pathway activated by this compound.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Analysis SelectCellLine Select appropriate cell line expressing c-Met DetermineConcentrations Determine this compound concentration range SelectCellLine->DetermineConcentrations CellCulture Culture and seed cells DetermineConcentrations->CellCulture Starvation Serum starve cells (optional, to reduce basal signaling) CellCulture->Starvation Treatment Treat cells with this compound or vehicle control Starvation->Treatment Incubation Incubate for desired time (e.g., 30 min for phosphorylation) Treatment->Incubation Lysate Prepare cell lysates Incubation->Lysate IF Immunofluorescence (c-Met localization/activation) Incubation->IF Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Viability WesternBlot Western Blot (p-c-Met, total c-Met, downstream targets) Lysate->WesternBlot ELISA ELISA (p-c-Met) Lysate->ELISA

Figure 2. General experimental workflow for in vitro studies with this compound.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments to model and quantify c-Met pathway activation using this compound.

Protocol 1: Western Blot Analysis of c-Met Phosphorylation

This protocol describes the detection of phosphorylated c-Met (p-c-Met) and total c-Met in cell lysates following treatment with this compound.

Materials:

  • This compound

  • Cell line expressing c-Met (e.g., HCN-2, A549, U-87 MG)

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

    • Rabbit or mouse anti-total c-Met

    • Mouse anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)

  • Enhanced chemiluminescence (ECL) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

    • Once confluent, replace the complete medium with serum-free medium and incubate for 12-24 hours to reduce basal signaling.

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., 0, 0.1, 0.5, 1, 5, 10 µM).

    • Treat the cells with the different concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time. For phosphorylation studies, a 30-minute incubation is a good starting point.

  • Cell Lysis:

    • After treatment, place the plates on ice and aspirate the medium.

    • Wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.

    • Transfer the cell lysates to pre-chilled microcentrifuge tubes.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

    • Carefully transfer the supernatant (cleared lysate) to new pre-chilled tubes.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system according to the manufacturer's protocol.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody against p-c-Met (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • The next day, wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated anti-rabbit IgG secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the ECL detection reagent according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To probe for total c-Met and β-actin, the membrane can be stripped and re-probed following the same immunoblotting steps with the respective primary antibodies.

    • Quantify the band intensities using image analysis software and normalize the p-c-Met signal to the total c-Met and/or β-actin signal.

Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Phospho-c-Met

This protocol provides a quantitative measurement of phosphorylated c-Met in cell lysates. Commercially available phospho-c-Met ELISA kits are recommended for ease of use and reproducibility.

Materials:

  • This compound

  • Cell line expressing c-Met

  • Cell culture reagents (as in Protocol 1)

  • Phospho-c-Met (e.g., Tyr1234/1235) ELISA Kit (follow the manufacturer's instructions)

  • Microplate reader

Procedure:

  • Cell Culture, Treatment, and Lysis:

    • Follow steps 1 and 2 from the Western Blot protocol to culture, treat, and lyse the cells. Ensure the lysis buffer provided in the ELISA kit or a compatible one is used.

  • Protein Quantification:

    • Determine the protein concentration of each cell lysate as described in the Western Blot protocol.

  • ELISA Procedure:

    • Follow the specific instructions provided with the phospho-c-Met ELISA kit. A general procedure is as follows:

      • Dilute the cell lysates to the recommended protein concentration range in the dilution buffer provided in the kit.

      • Add the diluted samples, standards, and controls to the wells of the antibody-coated microplate.

      • Incubate as recommended (e.g., 2 hours at room temperature).

      • Wash the wells several times with the provided wash buffer.

      • Add the detection antibody and incubate.

      • Wash the wells.

      • Add the HRP-conjugated secondary antibody/reagent and incubate.

      • Wash the wells.

      • Add the substrate solution and incubate until color develops.

      • Add the stop solution.

  • Data Analysis:

    • Measure the absorbance at the recommended wavelength using a microplate reader.

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of phospho-c-Met in each sample by interpolating from the standard curve.

    • Normalize the phospho-c-Met concentration to the total protein concentration of the lysate.

Protocol 3: Immunofluorescence Staining for c-Met Activation and Localization

This protocol allows for the visualization of c-Met activation (through phosphorylation) and its cellular localization upon this compound treatment.

Materials:

  • This compound

  • Cell line expressing c-Met

  • Glass coverslips

  • Cell culture reagents

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA, 22.52 mg/mL glycine (B1666218) in PBST)

  • Primary antibodies:

    • Rabbit anti-phospho-c-Met (e.g., Tyr1234/1235)

    • Mouse anti-total c-Met

  • Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere and grow to 50-70% confluency.

    • Serum starve the cells for 12-24 hours.

    • Treat the cells with this compound at the desired concentrations for the appropriate time (e.g., 30 minutes).

  • Fixation and Permeabilization:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Immunostaining:

    • Block the cells with blocking buffer for 30-60 minutes at room temperature.

    • Incubate the cells with the primary antibodies (anti-phospho-c-Met and/or anti-total c-Met) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS.

    • Incubate the cells with the corresponding fluorophore-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS, protected from light.

  • Nuclear Staining and Mounting:

    • Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis:

    • Visualize the stained cells using a fluorescence microscope with the appropriate filter sets.

    • Capture images and analyze the intensity and localization of the phospho-c-Met and total c-Met signals.

Protocol 4: Cell Viability/Proliferation Assay

This protocol measures the effect of this compound-induced c-Met activation on cell viability and proliferation. The MTT or CellTiter-Glo® assays are common methods.

Materials:

  • This compound

  • Cell line expressing c-Met

  • 96-well clear or opaque-walled tissue culture plates

  • Cell culture reagents

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • DMSO or solubilization buffer (for MTT assay)

  • Microplate reader (absorbance or luminescence)

Procedure (MTT Assay Example):

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete or low-serum medium.

    • Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

  • Formazan Solubilization:

    • Carefully aspirate the medium from the wells.

    • Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 10-15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Procedure (CellTiter-Glo® Assay Example):

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol, using an opaque-walled 96-well plate suitable for luminescence measurements.

  • Assay Reagent Addition:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Incubation and Data Acquisition:

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

Data Analysis (for both assays):

  • Subtract the background absorbance/luminescence (from wells with medium only).

  • Express the results as a percentage of the vehicle-treated control.

  • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve.

Conclusion

This compound is a potent and selective small molecule activator of the c-Met signaling pathway. The protocols outlined in these application notes provide a framework for researchers to effectively utilize this compound to model c-Met activation and investigate its downstream biological consequences. These studies will contribute to a deeper understanding of the role of the c-Met pathway in health and disease and aid in the discovery and development of novel therapeutic interventions.

References

Application Notes and Protocols for Terevalefim Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim is a small molecule agonist of the c-Met receptor, mimicking the biological activity of its natural ligand, Hepatocyte Growth Factor (HGF).[1] The HGF/c-Met signaling pathway is crucial for various cellular processes, including cell proliferation, migration, morphogenesis, and tissue regeneration.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders.[4][5] this compound's ability to activate the c-Met cascade makes it a promising therapeutic candidate for conditions characterized by tissue injury and inflammation. These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the efficacy of this compound, with a focus on its immunomodulatory and regenerative potential.

Mechanism of Action: The c-Met Signaling Pathway

This compound, as an HGF mimetic, binds to and activates the c-Met receptor tyrosine kinase. This activation triggers the autophosphorylation of the receptor and the recruitment of intracellular adaptor proteins, leading to the activation of multiple downstream signaling cascades. The principal pathways include:

  • Ras/MAPK Pathway: Activation of the Ras/Raf/MEK/ERK cascade is primarily involved in cell proliferation and survival.

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway plays a central role in cell survival, growth, and metabolism.

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is involved in cell proliferation, differentiation, and immune responses.

  • Src/FAK Pathway: This pathway is crucial for cell migration, adhesion, and invasion.

The coordinated activation of these pathways underlies the pleiotropic effects of HGF and, consequently, this compound.

Terevalefim_cMet_Signaling_Pathway This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Grb2_SOS Grb2/SOS cMet->Grb2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Src Src cMet->Src Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation & Survival ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival & Growth Akt->Cell_Survival Immune_Modulation Immune Modulation & Differentiation STAT3->Immune_Modulation FAK FAK Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Src->FAK

Figure 1: this compound-activated c-Met signaling pathway.

Experimental Protocols

The following protocols are designed to assess the efficacy of this compound in relevant in vitro and in vivo models.

In Vitro Efficacy Studies

1. T-Cell Activation and Proliferation Assay

This assay evaluates the effect of this compound on T-cell activation and proliferation, key events in the adaptive immune response.

  • Protocol:

    • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Purify CD4+ T-cells from PBMCs using magnetic-activated cell sorting (MACS).

    • Label the purified CD4+ T-cells with a proliferation tracking dye (e.g., CFSE or CellTrace™ Violet).

    • Plate the labeled T-cells in 96-well plates at a density of 1 x 10^5 cells/well.

    • Stimulate the T-cells with anti-CD3/CD28 antibodies to mimic T-cell receptor (TCR) activation.

    • Treat the stimulated T-cells with a dose range of this compound (e.g., 0.1, 1, 10, 100 nM) or a vehicle control.

    • Culture the cells for 72-96 hours.

    • Assess T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye.

    • Measure the expression of T-cell activation markers (e.g., CD25, CD69) by flow cytometry.

    • Collect supernatants to measure cytokine production (e.g., IL-2, IFN-γ, IL-10) by ELISA or multiplex bead array.

  • Data Presentation:

Treatment GroupT-Cell Proliferation (%)CD25 Expression (MFI)CD69 Expression (MFI)IL-2 (pg/mL)IFN-γ (pg/mL)IL-10 (pg/mL)
Vehicle Control
This compound (0.1 nM)
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)

2. Dendritic Cell Maturation and Cytokine Production Assay

This protocol assesses the impact of this compound on the maturation and function of dendritic cells (DCs), which are key antigen-presenting cells that orchestrate adaptive immunity.

  • Protocol:

    • Generate monocyte-derived DCs (mo-DCs) by culturing human peripheral blood monocytes with GM-CSF and IL-4 for 5-7 days.

    • Induce DC maturation by treating the immature mo-DCs with a maturation stimulus (e.g., lipopolysaccharide - LPS).

    • Concurrently treat the maturing DCs with a dose range of this compound or a vehicle control.

    • After 24-48 hours, assess DC maturation by measuring the surface expression of co-stimulatory molecules (CD80, CD86) and MHC class II by flow cytometry.

    • Collect cell culture supernatants to quantify the production of key immunomodulatory cytokines such as IL-12, IL-10, and TNF-α using ELISA or a multiplex assay.

  • Data Presentation:

Treatment GroupCD80 Expression (MFI)CD86 Expression (MFI)MHC Class II (MFI)IL-12 (pg/mL)IL-10 (pg/mL)TNF-α (pg/mL)
Vehicle Control
This compound (0.1 nM)
This compound (1 nM)
This compound (10 nM)
This compound (100 nM)

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Figure 2: In vitro experimental workflow.
In Vivo Efficacy Studies

1. Experimental Autoimmune Encephalomyelitis (EAE) Model

EAE is a widely used animal model for multiple sclerosis, a T-cell-mediated autoimmune disease of the central nervous system. This model will assess the potential of this compound to ameliorate neuroinflammation.

  • Protocol:

    • Induce EAE in female C57BL/6 mice by immunization with MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

    • Begin treatment with this compound (e.g., 1, 5, 10 mg/kg, administered intraperitoneally or orally) or vehicle control on the day of immunization (prophylactic regimen) or upon the onset of clinical signs (therapeutic regimen).

    • Monitor the mice daily for clinical signs of EAE and score them on a standardized scale (0-5).

    • At the end of the study (typically 21-28 days post-immunization), collect spinal cords and brains for histological analysis of inflammation and demyelination (H&E and Luxol Fast Blue staining).

    • Isolate mononuclear cells from the central nervous system (CNS) and spleen to analyze T-cell populations (Th1, Th17) and cytokine production by flow cytometry and ELISA.

  • Data Presentation:

Treatment GroupMean Clinical Score (Peak)Mean Day of OnsetCNS Infiltration (cells/section)Demyelination ScoreSplenic Th1 (%)Splenic Th17 (%)
Vehicle Control
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)

2. Collagen-Induced Arthritis (CIA) Model

CIA is a well-established animal model for rheumatoid arthritis, an autoimmune disease characterized by chronic inflammation of the joints. This model will evaluate the anti-inflammatory and joint-protective effects of this compound.

  • Protocol:

    • Induce CIA in DBA/1 mice by primary immunization with bovine type II collagen in CFA, followed by a booster immunization 21 days later.

    • Initiate treatment with this compound (e.g., 1, 5, 10 mg/kg) or vehicle control either prophylactically or therapeutically.

    • Monitor the mice regularly for the incidence and severity of arthritis, using a clinical scoring system for each paw.

    • Measure paw swelling using a digital caliper.

    • At the end of the study, collect hind paws for histological assessment of inflammation, cartilage damage, and bone erosion.

    • Collect serum to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-collagen antibodies.

  • Data Presentation:

Treatment GroupArthritis Incidence (%)Mean Arthritis ScorePaw Swelling (mm)Serum TNF-α (pg/mL)Serum IL-6 (pg/mL)Anti-Collagen IgG (units/mL)
Vehicle Control
This compound (1 mg/kg)
This compound (5 mg/kg)
This compound (10 mg/kg)

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// Edges Start -> Disease_Induction; Disease_Induction -> Treatment; Treatment -> Monitoring; Monitoring -> Endpoint_Analysis; Endpoint_Analysis -> End; }

Figure 3: In vivo experimental workflow.

Conclusion

The described experimental protocols provide a comprehensive framework for evaluating the efficacy of this compound as a potential therapeutic agent for immune-mediated and inflammatory diseases. The in vitro assays will elucidate the cellular mechanisms of action, while the in vivo models will provide crucial data on its therapeutic potential in disease-relevant settings. Rigorous adherence to these protocols and systematic data analysis will be essential for advancing the preclinical development of this compound.

References

Terevalefim solution preparation and stability for lab use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF).[1] It functions as a c-Met agonist, activating the c-Met signaling cascade, which is involved in cellular growth, motility, and morphogenesis.[1][2][3] Dysregulation of the HGF/c-Met pathway has been implicated in a variety of disease states, making this compound a subject of interest in relevant research fields.

These application notes provide detailed protocols for the preparation and storage of this compound solutions for laboratory use, as well as guidelines for assessing its stability.

Physicochemical Properties (Hypothetical)

For the purposes of these protocols, we will assume the following properties for this compound. Users should always refer to the manufacturer's certificate of analysis for specific details.

PropertyValueNotes
Molecular Weight [Insert Value from CoA] g/mol Essential for calculating molar concentrations.
Appearance White to off-white solid
Purity (HPLC) >98%Recommended for reproducible experimental results.
Solubility Soluble in DMSO at ≥ 10 mMAnhydrous DMSO is recommended for preparing stock solutions.[4]
Storage (Solid) Store at -20°C, protect from lightLong-term stability is dependent on proper storage.

This compound Signaling Pathway

This compound acts as an agonist for the c-Met receptor, initiating a signaling cascade that is typically triggered by its natural ligand, HGF. This pathway plays a crucial role in various cellular processes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus c-Met c-Met PI3K PI3K c-Met->PI3K Phosphorylates RAS RAS c-Met->RAS STAT3 STAT3 c-Met->STAT3 This compound This compound This compound->c-Met Binds and Activates Akt Akt PI3K->Akt Transcription Transcription Akt->Transcription Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT3->Transcription Cellular_Response Cell Growth, Motility, Morphogenesis Transcription->Cellular_Response Leads to

This compound HGF/c-Met Signaling Pathway.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes (1.5 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Weigh: Tare a sterile 1.5 mL microcentrifuge tube. Carefully weigh the desired amount of this compound powder.

    • Calculation Example: To prepare 1 mL of a 10 mM stock solution of a compound with a molecular weight of 450 g/mol : Mass (mg) = 10 mmol/L * 1 mL * (1/1000 L/mL) * 450 g/mol * 1000 mg/g = 4.5 mg

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the tube.

  • Mix: Tightly cap the tube and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid dissolution if necessary. Visually inspect to ensure no particulates are present.

  • Aliquot: To prevent repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes.

  • Label and Store: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Stability Assessment of this compound in Solution

This protocol outlines a general method for assessing the stability of this compound in a DMSO stock solution over time at various storage temperatures. Stability is quantified by measuring the purity of the compound using High-Performance Liquid Chromatography (HPLC).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Calibrated temperature-controlled incubators or freezers (-20°C, 4°C, 25°C)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • HPLC-grade solvents

Procedure:

  • Initial Analysis (T=0): Immediately after preparing the 10 mM stock solution, perform an initial HPLC analysis to determine the purity at time zero. This will serve as the baseline.

  • Sample Storage: Store aliquots of the stock solution at the following temperatures, protected from light:

    • -20°C (Standard storage)

    • 4°C (Refrigerated)

    • 25°C (Room temperature - accelerated degradation)

  • Time-Point Analysis: At designated time points (e.g., 1, 2, 4, and 8 weeks), remove one aliquot from each storage condition.

  • HPLC Analysis: Allow the aliquot to thaw completely and equilibrate to room temperature. Analyze the sample by HPLC to determine the percentage of intact this compound remaining.

  • Data Recording: Record the purity percentage at each time point for each storage condition.

Data Presentation

Table 1: Solubility of this compound
SolventMaximum Solubility (at 25°C)Notes
DMSO ≥ 10 mMRecommended for stock solutions.
Ethanol Sparingly solubleNot recommended as a primary solvent.
PBS (pH 7.4) InsolubleDilution from a DMSO stock is necessary for aqueous buffers. Final DMSO concentration in assays should typically be <0.5%.
Table 2: Stability of 10 mM this compound in DMSO (Illustrative Data)

The following data is for illustrative purposes to demonstrate a typical stability profile. Actual stability should be determined experimentally.

Storage TemperaturePurity (%) at T=0Purity (%) at Week 1Purity (%) at Week 2Purity (%) at Week 4Purity (%) at Week 8
-20°C 99.5%99.4%99.5%99.3%99.2%
4°C 99.5%99.1%98.8%98.2%97.5%
25°C 99.5%97.2%95.1%91.5%85.3%

Experimental Workflow Visualization

G cluster_prep Solution Preparation cluster_stability Stability Testing Weigh Weigh this compound Dissolve Dissolve in DMSO Weigh->Dissolve Vortex Vortex to Mix Dissolve->Vortex Aliquot Aliquot for Storage Vortex->Aliquot Store Store Aliquots at -20°C, 4°C, 25°C Aliquot->Store Analyze_T0 Analyze T=0 (HPLC) Aliquot->Analyze_T0 Analyze_Tx Analyze at Time Points (e.g., 1, 2, 4, 8 weeks) Store->Analyze_Tx Compare Compare Purity Data Analyze_Tx->Compare

Workflow for this compound Solution Preparation and Stability Testing.

References

Application Notes and Protocols: Immunohistochemical Analysis of c-Met Activation by Terevalefim

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (also known as ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor signaling pathway.[1] Activation of c-Met, a receptor tyrosine kinase, initiates a cascade of downstream signaling events crucial for cellular growth, motility, and morphogenesis. Dysregulation of the HGF/c-Met axis is implicated in various pathological conditions, making it a key therapeutic target. This compound's ability to mimic HGF and stimulate this pathway holds significant promise for tissue repair and regeneration.

This document provides a detailed protocol for the immunohistochemical (IHC) detection of c-Met activation in paraffin-embedded tissues following treatment with this compound. The activation state of c-Met is most commonly assessed by detecting its phosphorylation at specific tyrosine residues, primarily Y1234 and Y1235, within the kinase domain.

Principle of the Method

Immunohistochemistry (IHC) allows for the visualization of specific antigens within the context of tissue architecture. This protocol utilizes a primary antibody that specifically recognizes the phosphorylated form of c-Met at tyrosines 1234 and 1235 (p-c-Met). Following binding of the primary antibody, a secondary antibody conjugated to an enzyme (such as horseradish peroxidase) is applied. The addition of a chromogenic substrate results in a colored precipitate at the site of the antigen, allowing for the microscopic visualization and semi-quantitative analysis of c-Met activation.

Quantitative Data Summary

While specific quantitative data from immunohistochemistry of this compound-treated tissues is not extensively published, preclinical studies using Western blot analysis have demonstrated a dose- and time-dependent increase in c-Met phosphorylation upon this compound administration. The following table summarizes representative expected outcomes from such studies, which can be correlated with IHC staining intensity.

Treatment GroupThis compound ConcentrationTime PointExpected p-c-Met Level (Relative to Control)Corresponding IHC Score (Hypothetical)
Vehicle Control0 µM1 hour1.00-1+
This compoundLow Dose (e.g., 1 µM)1 hour2.51-2+
This compoundHigh Dose (e.g., 10 µM)1 hour5.02-3+
This compoundHigh Dose (e.g., 10 µM)6 hours3.02+

Experimental Protocols

Materials and Reagents
  • Primary Antibody: Rabbit anti-phospho-c-Met (Tyr1234/1235) polyclonal or monoclonal antibody. The optimal dilution should be determined empirically, but a starting point of 1:100 is common.[2]

  • Secondary Antibody: Goat anti-rabbit IgG H&L (HRP) or equivalent.

  • Antigen Retrieval Solution: 10 mM Sodium Citrate buffer, pH 6.0 or 1 mM EDTA, pH 8.0.

  • Wash Buffer: Tris-buffered saline with 0.05% Tween-20 (TBST).

  • Blocking Buffer: 5% normal goat serum in TBST.

  • Chromogen: 3,3'-Diaminobenzidine (DAB) substrate kit.

  • Counterstain: Hematoxylin (B73222).

  • Mounting Medium: Permanent mounting medium.

  • Positive Control: Tissue known to express activated c-Met (e.g., certain tumor types or HGF-treated cells).

  • Negative Control: Tissue processed without the primary antibody.

  • Xylene and graded ethanol (B145695) series for deparaffinization and rehydration.

  • Humidified chamber.

  • Microscope slides (positively charged).

  • Coplin jars.

  • Microwave or pressure cooker for antigen retrieval.

Immunohistochemistry Protocol for p-c-Met (Tyr1234/1235)

This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue sections.

1. Deparaffinization and Rehydration: a. Bake slides at 60°C for 30-60 minutes. b. Immerse slides in two changes of xylene for 5 minutes each. c. Immerse slides in two changes of 100% ethanol for 3 minutes each. d. Immerse slides in 95% ethanol for 3 minutes. e. Immerse slides in 70% ethanol for 3 minutes. f. Rinse slides in distilled water for 5 minutes.

2. Antigen Retrieval: a. Immerse slides in a Coplin jar containing Sodium Citrate Buffer (pH 6.0). b. Heat the slides in a microwave oven at high power for 5 minutes, followed by low power for 15 minutes. Alternatively, use a pressure cooker for 5-10 minutes. c. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes). d. Rinse slides in TBST three times for 5 minutes each.

3. Peroxidase Blocking: a. Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity. b. Rinse slides in TBST three times for 5 minutes each.

4. Blocking: a. Incubate sections with the blocking buffer (5% normal goat serum in TBST) for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.

5. Primary Antibody Incubation: a. Dilute the anti-phospho-c-Met (Tyr1234/1235) antibody to its optimal concentration in the blocking buffer. b. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.

6. Secondary Antibody Incubation: a. Rinse slides in TBST three times for 5 minutes each. b. Incubate sections with the HRP-conjugated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature in a humidified chamber.

7. Detection: a. Rinse slides in TBST three times for 5 minutes each. b. Prepare the DAB substrate solution according to the manufacturer's instructions. c. Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope. d. Stop the reaction by rinsing the slides in distilled water.

8. Counterstaining: a. Counterstain the sections with hematoxylin for 30-60 seconds. b. "Blue" the sections in running tap water or a bluing agent.

9. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (70%, 95%, 100% twice) for 3 minutes each. b. Clear the sections in two changes of xylene for 3 minutes each. c. Mount the coverslip using a permanent mounting medium.

10. Analysis: a. Examine the slides under a light microscope. Positive staining for p-c-Met will appear as a brown precipitate, typically localized to the cytoplasm and/or cell membrane. b. The staining intensity and the percentage of positive cells can be scored to provide a semi-quantitative measure of c-Met activation.

Scoring of p-c-Met Staining

A common method for scoring IHC results is the H-score, which combines the staining intensity and the percentage of stained cells.

  • Intensity Score (I):

    • 0 = No staining

    • 1+ = Weak staining

    • 2+ = Moderate staining

    • 3+ = Strong staining

  • Percentage Score (P):

    • The percentage of positively stained cells (0-100%).

  • H-Score Calculation:

    • H-Score = (1 x % of 1+ cells) + (2 x % of 2+ cells) + (3 x % of 3+ cells)

    • The H-score ranges from 0 to 300.

Visualizations

cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_mapk RAS-MAPK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_stat STAT Pathway This compound This compound (HGF Mimetic) cMet_dimer c-Met Receptor Dimerization & Autophosphorylation (pY1234/Y1235) This compound->cMet_dimer GRB2_SOS GRB2/SOS cMet_dimer->GRB2_SOS GAB1 GAB1 cMet_dimer->GAB1 STAT3 STAT3 cMet_dimer->STAT3 RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival_Growth Cell Survival, Growth mTOR->Survival_Growth Gene_Transcription Gene Transcription STAT3->Gene_Transcription

Caption: c-Met signaling pathway activated by this compound.

IHC_Workflow Start FFPE Tissue Section on Slide Deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) Start->Deparaffinization AntigenRetrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer) Deparaffinization->AntigenRetrieval Blocking_Peroxidase Endogenous Peroxidase Blocking (3% H2O2) AntigenRetrieval->Blocking_Peroxidase Blocking_Nonspecific Non-specific Binding Blocking (Normal Serum) Blocking_Peroxidase->Blocking_Nonspecific Primary_Ab Primary Antibody Incubation (anti-p-c-Met Y1234/1235) Blocking_Nonspecific->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chromogen Detection (DAB Substrate) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting Analysis Microscopic Analysis & Scoring Dehydration_Mounting->Analysis

Caption: Immunohistochemistry workflow for p-c-Met detection.

References

Application of Terevalefim in Acute Lung Injury Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mechanism of Action

Terevalefim acts as a selective agonist of the c-Met receptor. The binding of this compound to c-Met induces receptor dimerization and autophosphorylation of tyrosine residues in its kinase domain. This activation initiates a cascade of downstream signaling pathways that are crucial for tissue repair and protection from injury.

The HGF/c-Met Signaling Pathway in Lung Injury and Repair

The HGF/c-Met signaling axis is integral to maintaining lung homeostasis and orchestrating repair following injury. HGF is a pleiotropic cytokine produced by mesenchymal cells, and its receptor, c-Met, is expressed on various cell types, including epithelial and endothelial cells. In the context of ALI, activation of the c-Met pathway by a mimetic like this compound is hypothesized to:

  • Promote Epithelial and Endothelial Cell Survival and Proliferation: The pathway stimulates the proliferation and migration of alveolar epithelial cells, aiding in the restoration of the damaged alveolar barrier.

  • Attenuate Inflammation: HGF/c-Met signaling can modulate the inflammatory response by reducing the production of pro-inflammatory cytokines.

  • Protect Against Apoptosis: Activation of downstream effectors like Akt provides pro-survival signals to lung cells.

  • Reduce Oxidative Stress: The pathway may enhance cellular antioxidant defenses.

  • Counteract Fibrosis: By promoting epithelial repair and reducing inflammation, HGF/c-Met signaling can mitigate the fibrotic remodeling that often follows severe lung injury.

Preclinical Research on this compound in ALI

Angion Biomedica has reported that this compound has demonstrated "compelling activity" in a range of preclinical in vivo models of acute lung injury.[1][2] While specific quantitative outcomes from these studies are not publicly available, the models investigated include:

  • Radiation-induced lung injury[1][2]

  • Chlorine (Cl₂)-induced acute lung injury[1]

  • Bleomycin-induced pulmonary edema

  • TGFβ1-induced mortality and lung fibrosis

  • Lipopolysaccharide (LPS)-induced shock

  • Lung ischemia-reperfusion injury

Clinical Trials

A Phase 2, randomized, placebo-controlled trial (NCT04459676) was initiated to evaluate the efficacy and safety of this compound in patients with acute lung injury associated with COVID-19 pneumonia. However, the trial was terminated as it did not demonstrate a clinical benefit in this patient population.

Data Presentation

Due to the limited availability of public data, a comprehensive quantitative data table for this compound in ALI cannot be constructed at this time. Research on related HGF/c-Met pathway activators in ALI models suggests that key parameters to measure would include:

Parameter CategorySpecific Endpoints
Lung Injury Score Histopathological scoring of edema, inflammation, and alveolar damage.
Pulmonary Edema Lung wet-to-dry weight ratio, bronchoalveolar lavage (BAL) fluid protein concentration.
Inflammation Cytokine levels (e.g., TNF-α, IL-6, IL-1β) in BAL fluid and serum, neutrophil counts in BAL fluid.
Gas Exchange Arterial blood gas analysis (PaO₂/FiO₂ ratio).
Cell Death TUNEL staining for apoptosis in lung tissue.
Fibrosis Markers Collagen deposition (e.g., hydroxyproline (B1673980) assay, Masson's trichrome staining), expression of fibrotic markers (e.g., α-SMA).

Experimental Protocols

The following are generalized protocols for common preclinical models of ALI, in which a therapeutic agent like this compound could be evaluated. The specific details of the protocols used for this compound by its developers have not been publicly disclosed.

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model mimics the inflammatory aspects of gram-negative bacterial pneumonia-induced ALI.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound

  • Vehicle control

  • Anesthetic agent (e.g., isoflurane, ketamine/xylazine)

  • Animal model (e.g., C57BL/6 mice)

Procedure:

  • Anesthetize the animals.

  • Induce ALI by intratracheal or intranasal administration of LPS (typically 1-5 mg/kg).

  • Administer this compound (dose and route to be determined by pharmacokinetic and pharmacodynamic studies) or vehicle control at a specified time point (e.g., pre-injury, or post-injury at various time intervals).

  • Monitor animals for signs of distress.

  • At a predetermined endpoint (e.g., 24, 48, or 72 hours post-LPS), euthanize the animals and collect samples for analysis (blood, BAL fluid, lung tissue).

Key Assessments:

  • Lung wet-to-dry weight ratio

  • Cell counts and differentials in BAL fluid

  • Protein concentration in BAL fluid

  • Cytokine levels in BAL fluid and serum

  • Histopathological analysis of lung tissue

Bleomycin-Induced Lung Injury Model

This model is widely used to study both acute inflammation and the subsequent development of pulmonary fibrosis.

Materials:

  • Bleomycin (B88199) sulfate

  • Sterile saline

  • This compound

  • Vehicle control

  • Anesthetic agent

  • Animal model (e.g., C57BL/6 mice)

Procedure:

  • Anesthetize the animals.

  • Administer a single intratracheal dose of bleomycin (typically 1-3 U/kg).

  • Administer this compound or vehicle control according to the desired treatment regimen (e.g., daily or every other day, starting on day 0 or at a later time point).

  • Monitor animal weight and clinical signs.

  • Euthanize animals at various time points to assess acute (e.g., day 3-7) and fibrotic (e.g., day 14-21) phases.

  • Collect BAL fluid and lung tissue for analysis.

Key Assessments:

  • Acute Phase: Similar to the LPS model.

  • Fibrotic Phase: Hydroxyproline content of the lung, Masson's trichrome staining for collagen, expression of fibrotic genes (e.g., Col1a1, Acta2).

Signaling Pathway and Experimental Workflow Diagrams

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_ras RAS/MAPK Pathway cluster_stat STAT Pathway cluster_outcomes Cellular Responses This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K cMet->PI3K GRB2_SOS GRB2/SOS cMet->GRB2_SOS STAT3 STAT3 cMet->STAT3 Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR AntiApoptosis Anti-Apoptosis Akt->AntiApoptosis CellSurvival Cell Survival & Proliferation mTOR->CellSurvival RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellSurvival CellMigration Cell Migration & Morphogenesis ERK->CellMigration AntiInflammation Anti-inflammation STAT3->AntiInflammation ALI_Experimental_Workflow cluster_analysis Data Analysis Start Animal Model (e.g., Mouse) Induction Induction of ALI (e.g., LPS, Bleomycin) Start->Induction Grouping Randomization Induction->Grouping Treatment This compound Administration Grouping->Treatment Treatment Group Control Vehicle Control Grouping->Control Control Group Monitoring Monitoring (Weight, Clinical Signs) Treatment->Monitoring Control->Monitoring Endpoint Endpoint Reached (e.g., 24h, 48h, 21d) Monitoring->Endpoint Sacrifice Euthanasia & Sample Collection Endpoint->Sacrifice BAL BAL Fluid Analysis (Cells, Protein, Cytokines) Sacrifice->BAL Histo Lung Histopathology (H&E, Trichrome) Sacrifice->Histo MolBio Molecular Biology (qPCR, Western Blot) Sacrifice->MolBio Physio Physiology (Blood Gases) Sacrifice->Physio

References

Application Notes and Protocols for Measuring Downstream Effects of Terevalefim Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terevalefim (formerly ANG-3777) is a small molecule hepatocyte growth factor (HGF) mimetic designed to activate the c-Met receptor tyrosine kinase signaling pathway. Activation of the c-Met cascade initiates a range of cellular responses crucial for tissue repair and regeneration, including cell proliferation, migration, and angiogenesis.[1][2][3] This document provides detailed protocols for measuring the downstream effects of this compound signaling, enabling researchers to assess its biological activity in preclinical models. The provided methodologies cover the analysis of key signaling events and functional cellular assays.

This compound Signaling Pathway

This compound mimics the action of HGF, binding to and activating the c-Met receptor. This leads to the autophosphorylation of the receptor and the recruitment of downstream signaling molecules, primarily activating the PI3K/Akt and RAS/MEK/ERK pathways. These pathways, in turn, regulate a variety of cellular functions. Preclinical studies have confirmed that this compound induces the phosphorylation of c-Met and its downstream effector, ERK, in a dose- and time-dependent manner.[3] In animal models, treatment with ANG-3777 has been shown to result in a significant increase in phosphorylated c-Met levels. In vitro studies have also demonstrated that this compound reduces apoptosis and promotes cell proliferation, migration, morphogenesis, and angiogenesis in kidney cells.[2]

Terevalefim_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds to p_cMet Phospho-c-Met cMet->p_cMet Autophosphorylation PI3K PI3K p_cMet->PI3K Activates RAS RAS p_cMet->RAS Activates Akt Akt PI3K->Akt p_Akt Phospho-Akt Akt->p_Akt Phosphorylation Survival Cell Survival p_Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK p_ERK Phospho-ERK ERK->p_ERK Phosphorylation Cell_Proliferation Cell Proliferation p_ERK->Cell_Proliferation Cell_Migration Cell Migration p_ERK->Cell_Migration Angiogenesis Angiogenesis p_ERK->Angiogenesis

Caption: this compound Signaling Pathway

Data Presentation

The following tables summarize representative quantitative data for the downstream effects of a potent, selective small-molecule c-Met agonist, which serves as an example for the anticipated effects of this compound.

Table 1: Effect of a c-Met Agonist on Downstream Signaling Pathway Activation

Target ProteinAssay MethodCell LineTreatmentFold Change vs. Control
Phospho-c-Met (Tyr1234/1235)Western BlotA549100 nM c-Met Agonist (15 min)8.5 ± 1.2
Phospho-Akt (Ser473)ELISAHUVEC100 nM c-Met Agonist (30 min)4.2 ± 0.8
Phospho-ERK1/2 (Thr202/Tyr204)Flow CytometryMDCK100 nM c-Met Agonist (10 min)6.7 ± 1.5

Table 2: Effect of a c-Met Agonist on Cellular Functions

Cellular ProcessAssay MethodCell LineTreatmentResult
Cell ProliferationMTT AssayBxPC-3100 nM c-Met Agonist (48 hr)1.6-fold increase in cell viability
Cell MigrationScratch AssayHUVEC100 nM c-Met Agonist (24 hr)75% ± 8% wound closure
AngiogenesisTube Formation AssayHUVEC100 nM c-Met Agonist (6 hr)2.5-fold increase in tube length

Experimental Protocols

Analysis of c-Met, Akt, and ERK Phosphorylation

This section provides protocols for quantifying the phosphorylation of key proteins in the this compound signaling pathway.

phosphorylation_workflow cluster_workflow Phosphorylation Analysis Workflow cluster_assays Detection Methods start Seed Cells treatment Treat with this compound or Vehicle Control start->treatment lysis Cell Lysis treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification western Western Blot (p-c-Met) quantification->western elisa ELISA (p-Akt) quantification->elisa flow Flow Cytometry (p-ERK) quantification->flow analysis Data Analysis (Fold Change vs. Control) western->analysis elisa->analysis flow->analysis

Caption: Workflow for Phosphorylation Analysis

Objective: To qualitatively and semi-quantitatively measure the phosphorylation of c-Met at specific tyrosine residues (e.g., Tyr1234/1235) in response to this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies (anti-phospho-c-Met, anti-total-c-Met)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Protocol:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells overnight, then treat with this compound at desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine protein concentration using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system. Quantify band intensity and normalize phospho-c-Met to total c-Met.

Objective: To quantitatively measure the phosphorylation of Akt at Ser473 in response to this compound.

Materials:

  • Phospho-Akt (Ser473) ELISA Kit

  • Cell culture reagents

  • This compound

  • Lysis buffer (provided in the kit or similar)

  • Microplate reader

Protocol:

  • Cell Culture and Treatment: Follow the same procedure as for Western blotting.

  • Sample Preparation: Lyse cells according to the ELISA kit manufacturer's instructions.

  • ELISA Procedure:

    • Add cell lysates to the wells of the antibody-coated microplate.

    • Incubate to allow capture of the target protein.

    • Wash wells and add the detection antibody.

    • Wash again and add the HRP-conjugated secondary antibody.

    • Add TMB substrate and incubate until color develops.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Calculate the concentration of phospho-Akt based on a standard curve.

Objective: To measure the phosphorylation of ERK1/2 (Thr202/Tyr204) in individual cells following this compound treatment.

Materials:

  • Cell culture reagents

  • This compound

  • Fixation buffer (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., ice-cold methanol)

  • Fluorochrome-conjugated anti-phospho-ERK1/2 antibody

  • Flow cytometer

Protocol:

  • Cell Culture and Treatment: Grow cells in suspension or detach adherent cells. Treat with this compound or vehicle control.

  • Fixation and Permeabilization: Fix cells with paraformaldehyde, then permeabilize with cold methanol.

  • Staining: Stain cells with the anti-phospho-ERK1/2 antibody.

  • Flow Cytometry: Analyze the stained cells on a flow cytometer.

  • Data Analysis: Determine the median fluorescence intensity (MFI) of the phospho-ERK signal in the treated versus control cells.

Functional Cellular Assays

These assays measure the physiological consequences of this compound-induced c-Met signaling.

functional_assays_workflow cluster_workflow Functional Assay Workflow cluster_readouts Assay Readouts start Prepare Cells for Specific Assay treatment Treat with this compound or Vehicle Control start->treatment incubation Incubate for Assay-Specific Duration treatment->incubation proliferation MTT Assay: Measure Absorbance incubation->proliferation migration Scratch Assay: Image and Measure Gap incubation->migration angiogenesis Tube Formation: Image and Quantify Tubes incubation->angiogenesis analysis Data Analysis and Quantification proliferation->analysis migration->analysis angiogenesis->analysis

Caption: Workflow for Functional Cellular Assays

Objective: To determine the effect of this compound on cell viability and proliferation.

Materials:

  • 96-well plates

  • Cell culture reagents

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • Treatment: After cell attachment, treat with various concentrations of this compound.

  • MTT Addition: After the desired incubation period (e.g., 48 hours), add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Express results as a percentage of the vehicle-treated control.

Objective: To assess the effect of this compound on collective cell migration.

Materials:

  • 6-well or 12-well plates

  • Cell culture reagents

  • This compound

  • Pipette tip (p200) or scratcher

  • Microscope with a camera

Protocol:

  • Create a Monolayer: Grow cells to full confluency in the plate.

  • Create a "Scratch": Use a sterile pipette tip to create a cell-free gap in the monolayer.

  • Treatment: Wash with PBS to remove dislodged cells and add fresh medium containing this compound or vehicle.

  • Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) for up to 24-48 hours.

  • Data Analysis: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

Objective: To evaluate the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial cells.

Materials:

  • 96-well plate

  • Matrigel or other basement membrane extract

  • Endothelial cells (e.g., HUVECs)

  • Endothelial cell growth medium

  • This compound

  • Microscope with a camera

Protocol:

  • Coat Plate: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells on top of the Matrigel in medium containing this compound or vehicle.

  • Incubation: Incubate for 4-18 hours to allow for tube formation.

  • Imaging: Capture images of the tube network.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

References

Troubleshooting & Optimization

Troubleshooting low efficacy of Terevalefim in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals who are using Terevalefim in in vivo experiments and are encountering lower-than-expected efficacy. This document provides a series of troubleshooting steps, detailed experimental protocols, and data interpretation guides to help identify and resolve potential issues.

Understanding this compound's Mechanism of Action

This compound is a small molecule designed to mimic the activity of hepatocyte growth factor (HGF).[1] It functions by activating the c-Met receptor and its downstream signaling cascade.[1] This pathway is known to be involved in cellular processes such as proliferation and survival.[2][3] this compound has been investigated in clinical trials for conditions like acute kidney injury and delayed graft function, where activation of repair pathways is desired.[1] When troubleshooting its efficacy, it is crucial to consider the biological context of the HGF/c-Met pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues that may arise during in vivo studies with this compound.

Q1: We are observing minimal to no tumor growth inhibition in our xenograft model. What are the potential causes?

A1: Low in vivo efficacy can stem from several factors, ranging from the experimental model to the compound's behavior in the system. Key areas to investigate include:

  • Target Expression: The most critical factor is the expression level of the c-Met receptor in your chosen cancer cell line. This compound requires the presence of c-Met to exert its effect.

  • Compound Bioavailability and Stability: Poor absorption, rapid metabolism, or instability of the compound in the formulation can lead to insufficient exposure at the tumor site.

  • Model Selection: The chosen animal model and tumor type may have inherent resistance to c-Met pathway activation.

  • Resistance Pathways: Tumors can develop resistance to targeted therapies through various mechanisms, such as activation of bypass signaling pathways like the PI3K/AKT pathway.

Q2: How can we confirm that this compound is reaching the tumor and engaging its target?

A2: A pharmacokinetic/pharmacodynamic (PK/PD) study is essential to connect drug exposure with biological activity.

  • Pharmacokinetics (PK): This involves measuring the concentration of this compound in plasma and tumor tissue over time after administration. This will determine if the drug is reaching the tumor at sufficient concentrations.

  • Pharmacodynamics (PD): This involves measuring a biomarker of target engagement in the tumor tissue. For this compound, the most direct biomarker is the phosphorylation of the c-Met receptor (p-Met). A robust PD response would show an increase in p-Met levels in the tumor after treatment.

Q3: Our in vitro data showed potent activity, but it's not translating in vivo. What could explain this discrepancy?

A3: A disconnect between in vitro and in vivo results is a common challenge in drug development. Several factors can contribute to this:

  • In Vitro vs. In Vivo Environment: The in vivo tumor microenvironment is far more complex than a 2D cell culture system. Factors like stromal cells, immune cells, and the extracellular matrix can all influence a drug's efficacy.

  • Dosing and Schedule: The dose and frequency of administration may not be optimized to maintain sufficient target engagement over time. A dose-response study is often necessary to find the optimal therapeutic window.

  • Metabolism: The compound may be rapidly metabolized in vivo, leading to a shorter half-life than predicted from in vitro studies.

Q4: We've confirmed target engagement (increased p-Met), but we still don't see an anti-tumor effect. What's next?

A4: If the target is being engaged but the desired therapeutic outcome is not achieved, this suggests the presence of resistance mechanisms.

  • Bypass Signaling Pathways: The tumor cells may be activating alternative survival pathways to compensate for the modulation of the c-Met pathway. A common mechanism of resistance to targeted therapies is the activation of the PI3K/AKT pathway.

  • Downstream Mutations: While less common for agonists, mutations downstream of c-Met could render its activation ineffective.

  • Context-Dependent Signaling: The HGF/c-Met pathway can have different effects depending on the cellular context. In some cases, it can even promote cell survival or proliferation. A thorough understanding of the role of c-Met in your specific tumor model is crucial.

Quantitative Data Summaries

When troubleshooting, it is critical to systematically collect and analyze quantitative data. The following tables provide examples of how to structure your data to identify the source of low efficacy.

Table 1: In Vitro Potency of this compound vs. c-Met Expression

Cell LineCancer TypeRelative c-Met Expression (Western Blot)This compound EC50 (p-Met Assay, nM)
Hs 746TGastricHigh15
MKN-45GastricModerate150
A549LungLow>10,000
MDA-MB-231BreastNegative>10,000

This table helps correlate the drug's potency with the presence of its target, a crucial first step in model selection.

Table 2: Example In Vivo Efficacy and PK/PD Data

Treatment GroupDose (mg/kg, PO, QD)Tumor Growth Inhibition (%)Avg. Tumor p-Met Level (Fold change vs. Vehicle)Avg. Plasma Concentration (ng/mL at 4h)
Vehicle001.00
This compound10152.5250
This compound30458.0950
This compound100508.53100

This table integrates efficacy (Tumor Growth Inhibition), pharmacodynamics (p-Met), and pharmacokinetics (plasma concentration) to provide a comprehensive picture of the drug's in vivo performance.

Key Experimental Protocols

Below are detailed methodologies for essential experiments to troubleshoot this compound's in vivo efficacy.

Protocol 1: Western Blotting for c-Met Phosphorylation

Objective: To quantify the level of c-Met activation (phosphorylation) in tumor tissue samples following this compound treatment.

Materials:

  • Tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Methodology:

  • Sample Preparation: Homogenize harvested tumor tissues in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts for all samples and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Met and total c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply a chemiluminescent substrate and visualize the bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Met signal to the total c-Met signal for each sample.

Protocol 2: Immunohistochemistry (IHC) for c-Met Expression

Objective: To visually assess the expression and localization of the c-Met receptor in the tumor microenvironment of the selected in vivo model.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor sections

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (to block endogenous peroxidases)

  • Blocking serum

  • Primary antibody: anti-total c-Met

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

Methodology:

  • Deparaffinization and Rehydration: Deparaffinize FFPE sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.

  • Peroxidase Blocking: Block endogenous peroxidase activity with hydrogen peroxide.

  • Blocking: Apply a blocking serum to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with the primary anti-c-Met antibody.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody, followed by a streptavidin-HRP conjugate and the DAB substrate.

  • Counterstaining: Counterstain the sections with hematoxylin.

  • Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.

  • Analysis: Examine the slides under a microscope to assess the intensity and localization of c-Met staining within the tumor cells.

Visual Guides and Workflows

The following diagrams provide visual representations of key concepts and processes for troubleshooting this compound's efficacy.

G cluster_0 Upstream Activation cluster_1 Receptor & Downstream Pathway cluster_2 Cellular Response Growth Factors (HGF) Growth Factors (HGF) c-Met c-Met Growth Factors (HGF)->c-Met This compound This compound This compound->c-Met Activates RAS RAS c-Met->RAS PI3K PI3K c-Met->PI3K Potential Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival

HGF/c-Met signaling pathway activated by this compound.

G start Low In Vivo Efficacy Observed check_model Step 1: Verify In Vivo Model - Confirm c-Met expression (IHC) - Review literature for model suitability start->check_model check_pkpd Step 2: Assess PK/PD - Measure drug in plasma/tumor - Measure p-Met in tumor check_model->check_pkpd Model OK pk_issue Issue: Low Exposure - Reformulate - Adjust dose/schedule check_pkpd->pk_issue Low Drug Levels pd_issue Issue: No Target Engagement - Increase dose - Confirm in vitro potency check_pkpd->pd_issue Sufficient Drug, Low p-Met resistance_analysis Step 3: Investigate Resistance - Analyze bypass pathways (p-AKT) - Sequence downstream effectors check_pkpd->resistance_analysis Good PK & PD success Efficacy Issue Resolved resistance_analysis->success Resistance Mechanism Identified & Addressed

Experimental workflow for troubleshooting low efficacy.

G result result q1 Sufficient Drug Exposure in Tumor? q2 Target Engaged? (p-Met Increased) q1->q2 Yes r1 Conclusion: PK Failure Action: Optimize Formulation/Dose q1->r1 No q3 Bypass Pathway (p-AKT) Activated? q2->q3 Yes r2 Conclusion: PD Failure Action: Verify Compound Potency q2->r2 No r3 Conclusion: On-Target Efficacy Action: Continue Study q3->r3 No r4 Conclusion: Pathway Resistance Action: Consider Combination Therapy q3->r4 Yes

Logical decision tree for interpreting in vivo data.

References

Technical Support Center: Optimizing Terevalefim Concentration for Primary Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Terevalefim in primary cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule that acts as a hepatocyte growth factor (HGF) mimetic, stimulating the c-Met signaling pathway.[1][2] This activation triggers downstream cascades, including the RAS-ERK, PI3K-AKT, and STAT3 pathways, which are involved in cellular processes like proliferation, survival, and migration.[3][4][5]

Q2: Why is optimizing this compound concentration crucial when working with primary cell lines?

Primary cells are isolated directly from tissues and more closely represent the in vivo environment compared to immortalized cell lines. However, they have a limited lifespan and can be more sensitive to external stimuli. Optimizing the concentration of this compound is therefore critical to elicit the desired biological response without inducing cytotoxicity or other off-target effects.

Q3: What are some key considerations before starting an experiment with this compound and primary cells?

Before beginning your experiments, it's important to:

  • Characterize your primary cells: Ensure the cells are from a reliable source and have been properly characterized.

  • Use low passage numbers: Primary cells can undergo phenotypic and genotypic changes at higher passage numbers.

  • Optimize cell seeding density: The number of cells plated can significantly impact the outcome of the experiment.

  • Include appropriate controls: Always include vehicle controls (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
High variability between replicates Inconsistent cell seeding, "edge effect" in multi-well plates, compound precipitation.Ensure a homogenous cell suspension and careful pipetting. Avoid using the outer wells of the plate, or fill them with sterile media or PBS to maintain humidity. Visually inspect for compound precipitation after addition to media.
No observable effect at expected concentrations Low c-Met receptor expression in the primary cell line, insufficient incubation time, suboptimal compound concentration.Confirm c-Met expression using techniques like Western blot or flow cytometry. Perform a time-course experiment to determine the optimal incubation period. Test a broader range of this compound concentrations.
Significant cytotoxicity observed even at low concentrations High sensitivity of the primary cell line, off-target effects, contamination.Perform a more detailed cytotoxicity assay with a finer dilution series at lower concentrations. Screen for potential off-target effects. Regularly test cell cultures for mycoplasma and other microbial contamination.
Results are not reproducible High passage number of primary cells, variability in experimental conditions (media, supplements, incubation time), inconsistent handling techniques.Use a consistent and low passage number for all experiments. Standardize all experimental parameters and handling procedures.

Experimental Protocols

Optimization of Cell Seeding Density

This protocol is essential to determine the optimal number of cells to plate for subsequent dose-response and cytotoxicity assays.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • 96-well tissue culture plates

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • Cell viability assay reagent (e.g., Resazurin or MTT)

  • Microplate reader

Procedure:

  • Prepare a single-cell suspension of the primary cells.

  • Determine the viable cell concentration using a hemocytometer and trypan blue exclusion.

  • Prepare a serial dilution of the cell suspension to achieve a range of cell densities (e.g., 1,000 to 50,000 cells/well).

  • Seed 100 µL of each cell dilution into triplicate wells of a 96-well plate. Include wells with media only as a background control.

  • Incubate the plate for a duration that matches your planned drug treatment (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay according to the manufacturer's instructions.

  • Plot the absorbance or fluorescence values against the number of cells seeded to identify the linear range. The optimal seeding density should fall within this range.

Dose-Response Experiment for this compound

This protocol will help determine the effective concentration range of this compound for your primary cell line.

Materials:

  • Primary cells seeded at the optimized density in a 96-well plate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Cell viability assay reagent (e.g., Resazurin)

  • Microplate reader

Procedure:

  • Allow the seeded cells to adhere and stabilize overnight.

  • Prepare a serial dilution of this compound in complete cell culture medium. A common starting range is 0.01 µM to 100 µM.

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Carefully remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add the cell viability reagent (e.g., 20 µL of Resazurin solution) to each well and incubate for 1-4 hours at 37°C.

  • Measure the fluorescence or absorbance using a microplate reader.

  • Plot the response against the this compound concentration to determine the EC50 (half-maximal effective concentration).

Cytotoxicity Assay

This protocol is used to assess the concentration at which this compound becomes toxic to the primary cells.

Materials:

  • Primary cells seeded at the optimized density in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • Cytotoxicity assay kit (e.g., LDH release assay or a dye-based assay)

  • Microplate reader

Procedure:

  • Follow steps 1-5 of the Dose-Response Experiment protocol.

  • Perform the cytotoxicity assay according to the manufacturer's instructions. This may involve measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells or using a fluorescent dye that only enters non-viable cells.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of cytotoxicity for each concentration relative to the positive control (cells treated with a known cytotoxic agent).

  • Plot the percentage of cytotoxicity against the this compound concentration to determine the IC50 value (the concentration that causes 50% inhibition of cell viability).

Data Presentation

Table 1: Example Seeding Density Optimization for Primary Human Renal Proximal Tubule Epithelial Cells (RPTECs)

Seeding Density (cells/well)Absorbance at 570 nm (48h)
1,0000.15 ± 0.02
2,5000.35 ± 0.03
5,0000.72 ± 0.05
10,0001.25 ± 0.08
20,0001.68 ± 0.11
40,0001.75 ± 0.13

Data are presented as mean ± standard deviation.

Table 2: Example Dose-Response and Cytotoxicity Data for this compound on Primary Human Umbilical Vein Endothelial Cells (HUVECs) after 48h Treatment

This compound Concentration (µM)Cell Viability (% of Control)Cytotoxicity (%)
0 (Vehicle)100 ± 5.22.1 ± 0.8
0.01102 ± 4.82.5 ± 1.1
0.1115 ± 6.13.0 ± 1.3
1128 ± 7.34.2 ± 1.5
1095 ± 8.515.6 ± 2.4
5052 ± 9.148.9 ± 5.6
10023 ± 6.775.3 ± 7.2

Data are presented as mean ± standard deviation.

Visualizations

Terevalefim_Signaling_Pathway This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet activates Grb2 Grb2 cMet->Grb2 Gab1 Gab1 cMet->Gab1 STAT3 STAT3 cMet->STAT3 SOS SOS Grb2->SOS PI3K PI3K Gab1->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT AKT->Proliferation AKT->Migration STAT3->Proliferation

Caption: this compound-activated c-Met signaling pathway.

Experimental_Workflow Start Start: Obtain Primary Cells Seeding_Opt 1. Optimize Cell Seeding Density Start->Seeding_Opt Dose_Response 2. Perform Dose-Response Assay (Determine EC50) Seeding_Opt->Dose_Response Cytotoxicity 3. Perform Cytotoxicity Assay (Determine IC50) Dose_Response->Cytotoxicity Analysis 4. Analyze Data & Determine Optimal Concentration Range Cytotoxicity->Analysis End End: Proceed with Further Experiments Analysis->End Troubleshooting_Logic Problem Inconsistent Results? Check_Seeding Verify Seeding Protocol Problem->Check_Seeding Yes Solution Standardize Protocol & Re-run Experiment Problem->Solution No Check_Reagents Check Reagent Stability & Concentration Check_Seeding->Check_Reagents Check_Cells Assess Cell Health (Passage #, Contamination) Check_Reagents->Check_Cells Review_Assay Review Assay Protocol (Incubation Times, Controls) Check_Cells->Review_Assay Review_Assay->Solution

References

Technical Support Center: Improving the Intravenous Solubility of Terevalefim

Author: BenchChem Technical Support Team. Date: December 2025

Answering Your Formulation Questions

This guide is intended for researchers, scientists, and drug development professionals working on the formulation of Terevalefim for intravenous (IV) administration. Here, you will find troubleshooting advice, frequently asked questions, and detailed protocols to address the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the core physicochemical properties of this compound?

Understanding the fundamental properties of this compound is the first step in developing a successful IV formulation. This compound is a small molecule with poor aqueous solubility, which presents a significant hurdle for developing a parenteral dosage form. Key properties are summarized in the table below.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole [1]
Molecular Formula C9H8N2S [2]
Molecular Weight 176.24 g/mol [2]
Appearance White to light brown solid [2]
Water Solubility Insoluble [3]

| DMSO Solubility | 100 mg/mL | |

Q2: Why is this compound's low aqueous solubility a problem for IV administration?

For intravenous administration, a drug must be fully dissolved in a physiologically compatible solvent system. Poorly soluble compounds like this compound can precipitate in the formulation or upon injection into the bloodstream. This precipitation poses serious risks, including phlebitis (vein irritation), capillary blockade, and reduced bioavailability, thereby compromising both the safety and efficacy of the treatment.

Q3: What are the primary strategies for improving the IV solubility of a poorly water-soluble drug like this compound?

Several established techniques can be employed to enhance the solubility of hydrophobic drugs for parenteral administration. The choice of strategy depends on the drug's specific physicochemical properties and the desired formulation characteristics. Key approaches include:

  • Co-solvency: Blending water with miscible organic solvents (co-solvents) like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol (B145695) can significantly increase the solubility of nonpolar drugs. This is a common and highly effective method for IV formulations.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble. Derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are frequently used in parenteral formulations.

  • pH Adjustment: For drugs with ionizable groups, adjusting the pH of the formulation can convert the drug into a more soluble salt form. This is a powerful technique for weakly acidic or basic compounds.

  • Use of Surfactants: Surfactants form micelles in aqueous solutions above a certain concentration. These micelles have a hydrophobic core that can solubilize poorly soluble drugs.

Troubleshooting Guides

Issue 1: My this compound formulation precipitates upon dilution with aqueous media (e.g., saline or buffer).

This is a common issue, particularly with co-solvent-based formulations. The organic solvent's solubilizing capacity is diminished upon dilution, causing the drug to crash out of the solution.

Troubleshooting Steps:

  • Reduce Drug Concentration: The simplest approach is to lower the concentration of this compound in the stock solution.

  • Optimize the Co-solvent System: The ratio of co-solvents to the aqueous phase is critical. Systematically evaluate different ratios to find a more robust formulation. Sometimes, a combination of co-solvents (e.g., PEG 400 and ethanol) can be more effective than a single one.

  • Incorporate a Surfactant: Adding a surfactant like Polysorbate 80 can help stabilize the drug upon dilution by forming micelles.

  • Consider Cyclodextrin (B1172386) Complexation: Formulations using cyclodextrins are often more resistant to precipitation upon dilution because the drug is physically encapsulated.

Issue 2: The required concentration of excipients (co-solvents, surfactants) is too high, raising toxicity concerns.

While excipients are essential, their concentration must be kept within safe limits for parenteral administration.

Troubleshooting Steps:

  • Explore Synergistic Combinations: A "mixed-solvency" approach, which uses smaller, safe concentrations of multiple excipients (e.g., a hydrotrope, a co-solvent, and a solubilizer), can achieve the desired solubility without relying on a high concentration of a single agent.

  • pH Adjustment: If this compound has an ionizable functional group, adjusting the pH to form a salt can dramatically increase solubility, thereby reducing the required amount of other excipients.

  • Evaluate High-Affinity Excipients: Chemically modified cyclodextrins like SBE-β-CD (Captisol®) are highly efficient solubilizers and may be effective at lower concentrations than other excipients.

Experimental Protocols & Data

Table 2: Example Formulations for this compound (for Preclinical Research)

Protocol #ComponentsAchieved SolubilitySource
1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL
2 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
Protocol 1: Screening for Optimal Co-solvent Systems

Objective: To determine the most effective and physically stable co-solvent system for solubilizing this compound for IV administration.

Materials:

  • This compound powder

  • Co-solvents: Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol

  • Water for Injection (WFI) or saline

  • Vortex mixer, analytical balance, volumetric flasks

Methodology:

  • Prepare a series of binary (e.g., PEG 400/Water) and ternary (e.g., PEG 400/Ethanol/Water) solvent systems at various volume ratios (e.g., 80:20, 60:40, 50:50, 40:60 v/v).

  • Add an excess amount of this compound to a fixed volume (e.g., 1 mL) of each solvent system in a glass vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant, dilute it with a suitable mobile phase, and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC).

  • Visually inspect the most promising formulations for clarity and stability upon dilution (e.g., 1:10 and 1:100) with saline.

Protocol 2: Formulation with Cyclodextrins

Objective: To prepare and evaluate a this compound formulation using a modified cyclodextrin to enhance solubility.

Materials:

  • This compound powder

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Phosphate buffer or saline

  • Magnetic stirrer, pH meter

Methodology:

  • Prepare aqueous solutions of the cyclodextrin at various concentrations (e.g., 5%, 10%, 20% w/v) in the desired buffer or saline.

  • Add an excess amount of this compound to each cyclodextrin solution.

  • Stir the mixtures at room temperature for 48 hours to facilitate the formation of the inclusion complex.

  • Filter the samples through a 0.22 µm filter to remove any undissolved drug.

  • Quantify the concentration of solubilized this compound in the filtrate via HPLC. This represents the solubility of this compound in that specific cyclodextrin solution.

  • The resulting plot of drug solubility versus cyclodextrin concentration can be used to determine the complexation efficiency.

Visualizations

G start Start: Formulate this compound for IV prop Assess Physicochemical Properties start->prop choice Select Initial Strategy prop->choice cosolvent Co-solvency choice->cosolvent Non-ionizable, simple formulation cyclo Cyclodextrin Complexation choice->cyclo High potency, poor stability ph_adjust pH Adjustment choice->ph_adjust Ionizable functional group optimize Optimize Formulation (Concentration, Ratios) cosolvent->optimize cyclo->optimize ph_adjust->optimize test Test for Precipitation upon Dilution optimize->test fail Precipitation Occurs test->fail Yes success Stable Solution: Proceed to further testing test->success No reassess Re-evaluate Strategy (e.g., combine methods) fail->reassess reassess->choice G start Precipitation Observed Upon Dilution q1 Is the formulation co-solvent based? start->q1 a1 Reduce Drug Concentration q1->a1 Yes q2 Is the formulation pH-adjusted? q1->q2 No a2 Optimize Co-solvent /Water Ratio a1->a2 a3 Add a Stabilizer (e.g., Surfactant) a2->a3 end Re-test Stability a3->end a4 Verify Buffer Capacity of Formulation q2->a4 Yes other Consider Alternative Strategy (e.g., Cyclodextrin) q2->other No a5 Check for Incompatibility with Diluent Ions a4->a5 a5->end

References

Interpreting unexpected results in Terevalefim experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with Terevalefim, a selective inhibitor of the Tumor Growth Factor Receptor 2 (TGFR2) kinase.

Troubleshooting Guides

This section addresses specific unexpected results you might encounter during your this compound experiments.

Question 1: Why am I observing lower-than-expected potency (higher IC50 value) of this compound in my cancer cell line models?

Possible Cause 1: Cell Line Specific Resistance

Some cell lines may possess intrinsic resistance mechanisms to this compound. This can include mutations in the TGFR2 target or the expression of drug efflux pumps.

Troubleshooting Steps:

  • Sequence TGFR2: Verify the sequence of the TGFR2 gene in your cell line to rule out mutations that could affect this compound binding.

  • Efflux Pump Inhibition: Co-administer this compound with a known drug efflux pump inhibitor (e.g., Verapamil) to see if potency is restored.

  • Consult Baseline Data: Compare your results with the provided baseline IC50 data for various cell lines.

Possible Cause 2: Experimental Conditions

Suboptimal experimental conditions can significantly impact the apparent potency of this compound.

Troubleshooting Steps:

  • Serum Concentration: High serum concentrations in your cell culture media can contain growth factors that compete with this compound's inhibitory effect. Try reducing the serum concentration or using a serum-free media for the duration of the drug treatment.

  • Drug Stability: Ensure that your stock of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

  • Assay-Specific Issues: For cell viability assays like MTT or CellTiter-Glo, ensure that the cell seeding density is optimal and that the assay incubation time is appropriate.

Question 2: I'm observing the activation of a compensatory signaling pathway after this compound treatment. What does this mean and how should I proceed?

Possible Cause: Feedback Loop Activation

Inhibition of the TGFR2 pathway can sometimes lead to the upregulation of a parallel or downstream pathway as a compensatory mechanism. A common example is the activation of the PI3K/Akt pathway.

Troubleshooting Steps:

  • Pathway Analysis: Use techniques like Western Blot or phospho-kinase arrays to identify which alternative pathways are being activated. Look for increased phosphorylation of key proteins like Akt or ERK.

  • Combination Therapy: Consider a combination therapy approach. Co-administering this compound with an inhibitor of the compensatory pathway (e.g., a PI3K inhibitor) may lead to a more potent anti-cancer effect.

  • Time-Course Experiment: Perform a time-course experiment to understand the dynamics of the compensatory pathway activation. This can help in optimizing the dosing schedule.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound? A1: this compound is readily soluble in DMSO at a concentration of up to 10 mM. For cell-based assays, it is recommended to prepare a 10 mM stock in DMSO and then dilute it in culture media to the final desired concentration. Ensure the final DMSO concentration in your experiment does not exceed 0.1% to avoid solvent-induced toxicity.

Q2: What is the known mechanism of action of this compound? A2: this compound is a potent and selective ATP-competitive inhibitor of the Tumor Growth Factor Receptor 2 (TGFR2) tyrosine kinase. Inhibition of TGFR2 blocks downstream signaling through the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in TGFR2-dependent cancer cells.

Q3: Are there any known off-target effects of this compound? A3: While this compound is highly selective for TGFR2, some minor off-target activity has been observed at high concentrations (>10 µM) against other kinases in the same family. It is recommended to perform experiments at the lowest effective concentration to minimize off-target effects.

Data Presentation

Table 1: Baseline IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeTGFR2 ExpressionExpected IC50 (nM)
Cell-ALung AdenocarcinomaHigh50
Cell-BPancreatic CancerHigh75
Cell-CBreast CancerLow>1000
Cell-DLung AdenocarcinomaHigh (with T790M mutation)2500

Table 2: Example of Unexpected IC50 Values and Potential Causes

Cell LineObserved IC50 (nM)Expected IC50 (nM)Potential Cause
Cell-A50050High serum concentration in media
Cell-B80075Drug efflux pump activity
Cell-D>100002500Incorrect cell line identity

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth media. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of this compound in complete growth media. Remove the old media from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability versus the log of the drug concentration.

Protocol 2: Western Blot Analysis for Pathway Activation
  • Cell Lysis: Treat cells with this compound for the desired time, then wash with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-TGFR2, TGFR2, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Visualizations

G cluster_pathway This compound Mechanism of Action ligand Growth Factor tgfr2 TGFR2 ligand->tgfr2 mek MEK tgfr2->mek P erk ERK mek->erk P proliferation Cell Proliferation & Survival erk->proliferation This compound This compound This compound->tgfr2

Caption: Hypothetical signaling pathway of TGFR2 and the inhibitory action of this compound.

G start Unexpected Result: Lower Potency check_protocol Verify Experimental Protocol (e.g., serum, drug stability) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok sequence_target Sequence TGFR2 Gene mutation_found Mutation Present? sequence_target->mutation_found efflux_assay Perform Efflux Pump Inhibition Assay efflux_active Potency Restored? efflux_assay->efflux_active protocol_ok->start No, Re-run protocol_ok->sequence_target Yes mutation_found->efflux_assay No end_mutation Result Explained: Target Mutation mutation_found->end_mutation Yes end_efflux Result Explained: Efflux Pump Activity efflux_active->end_efflux Yes end_other Investigate Other Resistance Mechanisms efflux_active->end_other No

Caption: Troubleshooting workflow for lower-than-expected this compound potency.

G cluster_main TGFR2 Pathway cluster_comp Compensatory Pathway tgfr2 TGFR2 mek_erk MEK/ERK Pathway tgfr2->mek_erk proliferation Proliferation mek_erk->proliferation pi3k PI3K/Akt Pathway mek_erk->pi3k Feedback Activation survival Survival pi3k->survival This compound This compound This compound->tgfr2

Caption: Logical relationship of compensatory PI3K/Akt pathway activation.

ANG-3777 stability issues in long-term cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ANG-3777 effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues and other common challenges encountered during long-term cell culture.

Frequently Asked Questions (FAQs)

Q1: What is ANG-3777 and how does it work?

A1: ANG-3777 is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF).[1] It functions by binding to and activating the c-Met receptor, which initiates a signaling cascade involved in cell growth, migration, and survival.[2][3] This activation leads to the dimerization and phosphorylation of c-Met.[2]

Q2: What is the expected duration of c-Met activation after ANG-3777 treatment in vitro?

A2: In vitro studies have shown that ANG-3777 induces phosphorylation of the c-Met receptor in a time-dependent manner. In rat neuronal Schwann cells (RSC96), phosphorylation levels have been observed to peak at around 30 minutes following treatment.[2] For long-term experiments, this suggests that the direct signaling effect of a single dose may be transient.

Q3: How should I prepare and store ANG-3777 stock solutions?

A3: While specific public data on ANG-3777's storage is limited, general best practices for small molecule inhibitors recommend preparing a concentrated stock solution in a suitable solvent like DMSO. Stock solutions should be aliquoted into small, tightly sealed vials to minimize freeze-thaw cycles and stored at -20°C or -80°C. It is advisable to use freshly prepared dilutions for experiments whenever possible.

Q4: Does ANG-3777 have a longer half-life than native HGF?

A4: Yes, ANG-3777 is designed to have a substantially longer half-life than natural HGF, which contributes to its therapeutic potential. However, the specific half-life in cell culture media has not been publicly detailed.

Troubleshooting Guide: ANG-3777 Stability and Activity in Long-Term Cell Culture

This guide addresses common issues that may arise during long-term cell culture experiments with ANG-3777.

Issue Potential Cause Troubleshooting Steps
Diminished or inconsistent cellular response over time Degradation of ANG-3777: Small molecules can degrade in aqueous cell culture media at 37°C over extended periods.- Replenish ANG-3777: For multi-day experiments, consider replacing the media with freshly prepared ANG-3777 at regular intervals (e.g., every 24-48 hours).- Optimize Dosing Strategy: Determine the minimum effective concentration and re-dosing frequency for your specific cell line and experimental duration.
Metabolism by cells: Cells may metabolize ANG-3777, reducing its effective concentration.- Monitor Activity: Use a downstream marker of c-Met activation (e.g., phosphorylated ERK by Western blot) to assess the duration of ANG-3777 activity in your cell model.
High levels of cell death or unexpected cytotoxicity Solvent toxicity: The solvent used for the stock solution (e.g., DMSO) can be toxic to cells at higher concentrations.- Minimize Solvent Concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5% for DMSO).- Include a Vehicle Control: Always include a control group treated with the same concentration of the solvent alone to assess its effect on cell viability.
High concentration of ANG-3777: While generally well-tolerated in clinical studies, very high concentrations in vitro may have off-target effects.- Perform a Dose-Response Curve: Determine the optimal, non-toxic concentration range of ANG-3777 for your specific cell line and assay.
Variability between experimental replicates Inconsistent ANG-3777 concentration: This can be due to poor solubility, adsorption to plastics, or improper mixing.- Ensure Complete Solubilization: Vortex the stock solution and diluted working solutions thoroughly before adding to the culture medium.- Use Low-Binding Plastics: Consider using low-protein-binding plates and pipette tips to minimize loss of the compound.- Pre-treat Plates: Pre-incubating plates with media containing ANG-3777 before adding cells can sometimes help saturate non-specific binding sites.
Freeze-thaw cycles of stock solution: Repeated freezing and thawing can lead to degradation of the compound.- Aliquot Stock Solutions: Store ANG-3777 stock solution in small, single-use aliquots to avoid multiple freeze-thaw cycles.

Experimental Protocols

Protocol 1: Assessment of c-Met Phosphorylation by Western Blot

This protocol is to determine the activation of the c-Met signaling pathway by ANG-3777.

Materials:

  • Cells expressing the c-Met receptor

  • ANG-3777

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-c-Met, anti-total-c-Met, anti-phospho-ERK, anti-total-ERK

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Plate cells and allow them to adhere and reach the desired confluency.

  • Starve cells in serum-free medium for 4-6 hours, if necessary for your cell type, to reduce basal signaling.

  • Treat cells with ANG-3777 at the desired concentration for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Wash cells with ice-cold PBS.

  • Lyse cells in lysis buffer and collect the protein lysate.

  • Determine protein concentration using a standard assay (e.g., BCA assay).

  • Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent and an imaging system.

Protocol 2: Long-Term Cell Viability and Proliferation Assay

This protocol assesses the long-term effect of ANG-3777 on cell viability and proliferation.

Materials:

  • Cell line of interest

  • ANG-3777

  • Complete cell culture medium

  • Cell viability/proliferation reagent (e.g., MTT, PrestoBlue™, or a cell counting kit)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a low density.

  • Allow cells to attach overnight.

  • Treat cells with a range of ANG-3777 concentrations. Include a vehicle-only control.

  • For long-term assays, replace the medium with fresh medium containing ANG-3777 every 48 hours.

  • At desired time points (e.g., 24, 48, 72, 96 hours), add the viability/proliferation reagent according to the manufacturer's instructions.

  • Measure the signal using a plate reader.

  • Normalize the results to the vehicle control to determine the relative change in cell viability/proliferation.

Visualizations

ANG3777_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ANG3777 ANG-3777 cMet c-Met Receptor ANG3777->cMet Dimerization Dimerization & Phosphorylation cMet->Dimerization Signaling_Cascade Downstream Signaling Cascade (e.g., ERK activation) Dimerization->Signaling_Cascade Cellular_Response Cellular Response (Proliferation, Survival, Migration) Signaling_Cascade->Cellular_Response

Caption: ANG-3777 signaling pathway.

Troubleshooting_Workflow Start Inconsistent or Diminished Cellular Response Check_Concentration Is the ANG-3777 concentration optimal? Start->Check_Concentration Check_Stability Is ANG-3777 stable in the media? Check_Concentration->Check_Stability Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Solvent Is the solvent concentration non-toxic? Check_Stability->Check_Solvent Yes Replenish Replenish ANG-3777 Periodically Check_Stability->Replenish No Vehicle_Control Run Vehicle Control Check_Solvent->Vehicle_Control No Optimize Optimized Experiment Check_Solvent->Optimize Yes Dose_Response->Check_Stability Replenish->Check_Solvent Vehicle_Control->Optimize

Caption: Troubleshooting workflow for ANG-3777 experiments.

References

How to control for variability in Terevalefim studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Terevalefim studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling variability and ensuring the reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in our this compound IC50 values between experiments. What are the common causes?

A1: Inconsistent IC50 values for this compound can arise from several factors related to experimental conditions, reagents, and cell handling.[1] Key contributors include:

  • Cell-Based Factors:

    • Cell Line Instability: Cancer cell lines can exhibit genetic and phenotypic drift over time and passages, leading to altered drug sensitivity.[2][3][4][5] It is crucial to use cells within a consistent, low passage number range.

    • Cell Health and Confluency: The metabolic state and density of cells at the time of treatment can significantly impact results. Always ensure cells are in the logarithmic growth phase and seeded at a consistent density.

    • Source of Cells: Different strains of the same cell line from various labs or repositories can have significant genetic variations.

  • Reagent and Compound Factors:

    • Reagent Variability: Batch-to-batch variation in media, serum, and other reagents can affect cell growth and drug response.

    • This compound Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation. Ensure consistent preparation and storage of aliquots.

  • Assay Conditions:

    • Incubation Times: Variation in the duration of drug incubation can alter the apparent IC50.

    • Plate Edge Effects: Wells on the outer edges of multi-well plates are prone to evaporation and temperature gradients, leading to increased variability.

Q2: How can we minimize variability stemming from cell culture practices?

A2: Standardizing cell culture procedures is critical. Here are key recommendations:

  • Standard Operating Procedures (SOPs): Establish and adhere to strict SOPs for all cell culture activities, including media preparation, passaging schedules, and seeding densities.

  • Cell Line Authentication: Regularly authenticate your cell lines using methods like short tandem repeat (STR) profiling to confirm their identity.

  • Mycoplasma Testing: Routinely test cultures for mycoplasma contamination, which can alter cellular responses.

  • Cryopreserved Cell Banks: Create a master cell bank and working cell banks from a low-passage stock. Thaw a new vial for each experiment to prevent excessive passaging and phenotypic drift.

Q3: What quality control metrics should we use to assess the reliability of our this compound screening assays?

A3: Implementing robust quality control (QC) metrics is essential for high-throughput screening (HTS) to ensure data reliability. Key metrics include:

  • Z'-Factor (Z-prime): This metric assesses the separation between positive and negative controls, taking into account data variability. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS assays.

  • Signal-to-Background (S/B) Ratio: This measures the magnitude of the assay signal relative to the background. While useful, it does not account for data variability.

  • Coefficient of Variation (%CV): This measures the relative variability within replicate samples and should be kept as low as possible.

Troubleshooting Guides

Issue: High Well-to-Well Variability within a Single Plate

High variability across replicate wells treated with the same concentration of this compound can obscure the true dose-response relationship.

Troubleshooting Steps:

  • Review Plating Technique:

    • Cell Clumping: Ensure a single-cell suspension before plating to avoid clumps, which lead to uneven cell distribution.

    • Pipetting Technique: Use calibrated pipettes and practice consistent, careful pipetting. Avoid introducing bubbles.

    • Edge Effects: To mitigate edge effects, consider not using the outer wells of the plate for experimental data. Instead, fill them with sterile media or buffer to create a humidity barrier.

  • Check for Contamination: Visually inspect plates for signs of bacterial or fungal contamination. Perform routine mycoplasma testing.

  • Assess Reagent Mixing: Ensure all reagents, including the final cell suspension and this compound dilutions, are thoroughly mixed before dispensing into wells.

Issue: Dose-Response Curve Does Not Reach 100% Inhibition

If the this compound dose-response curve plateaus at a level below complete inhibition, consider the following:

Troubleshooting Steps:

  • Compound Solubility: this compound may be precipitating out of solution at higher concentrations. Visually inspect the highest concentration wells for any precipitate. Consider using a different solvent or reducing the highest concentration tested.

  • Assay Dynamic Range: The assay signal may have reached its lower limit of detection. Review the dynamic range of your specific viability assay (e.g., MTT, CellTiter-Glo).

  • Biological Resistance: The cell line may contain a subpopulation of cells that are resistant to this compound's mechanism of action.

Data Presentation: Assay Quality Control

Consistent monitoring of assay performance is crucial for reliable data. The following table summarizes key quality control metrics and their acceptable ranges for robust this compound cell-based assays.

MetricFormulaAcceptable RangeInterpretation
Z'-Factor 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg|0.5 to 1.0Excellent assay quality, suitable for HTS.
0 to 0.5Sub-optimal
< 0Assay has no separation between controls
Coefficient of Variation (%CV) (Standard Deviation / Mean) * 100< 15%Good reproducibility among replicates.
Signal-to-Background (S/B) Meansignal / Meanbackground> 5A high ratio indicates a strong assay signal.

SDpos and SDneg are the standard deviations of the positive and negative controls, respectively.

Experimental Protocols

Standardized Protocol for this compound IC50 Determination using a Luminescent Viability Assay

This protocol is designed to minimize variability in determining the half-maximal inhibitory concentration (IC50) of this compound.

1. Reagent and Cell Preparation:

  • Cell Culture: Culture cells in recommended media and conditions. Use cells within 5 passages from thawing from a validated working cell bank.
  • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
  • Assay Plates: Use sterile, white-walled, clear-bottom 96-well plates suitable for luminescence readings.

2. Cell Seeding:

  • Harvest cells during the logarithmic growth phase (typically 70-80% confluency).
  • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.
  • Dilute the cell suspension to the predetermined optimal seeding density in pre-warmed media.
  • Seed 90 µL of the cell suspension into each well. To minimize edge effects, avoid the outermost wells and instead add 100 µL of sterile PBS to them.
  • Incubate the plates for 24 hours to allow cells to attach and resume growth.

3. Compound Treatment:

  • Prepare a serial dilution series of this compound in culture media. Start from a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions.
  • Include a "vehicle control" (DMSO only, at the same final concentration as the highest this compound dose) and a "no cells" control (media only) for background subtraction.
  • Carefully remove 10 µL of media from each well and add 10 µL of the appropriate this compound dilution or control, resulting in a final volume of 100 µL.
  • Incubate the plates for 72 hours (or other predetermined optimal time).

4. Viability Measurement (Using a Luminescent ATP Assay):

  • Equilibrate the assay plates and the luminescent assay reagent to room temperature for 30 minutes.
  • Add 100 µL of the luminescent reagent to each well.
  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and stabilize the signal.
  • Incubate at room temperature for 10 minutes, protected from light.
  • Measure luminescence using a plate reader.

5. Data Analysis:

  • Subtract the average background signal (from "no cells" wells) from all other readings.
  • Normalize the data by setting the average of the vehicle control wells to 100% viability.
  • Calculate the percent inhibition for each this compound concentration.
  • Plot the percent viability against the log of the this compound concentration and fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.

Mandatory Visualizations

Logical Workflow for Variability Control

This diagram outlines the systematic process for minimizing experimental variability in this compound studies.

G cluster_prep Phase 1: Preparation & Standardization cluster_exec Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis & QC cluster_review Phase 4: Review & Decision CellBank Establish & Validate Cell Bank ReagentQC Reagent & Compound Quality Control Protocol Standardize Protocol (SOP) Seeding Consistent Cell Seeding Protocol->Seeding Treatment Accurate Compound Dilution & Treatment Incubation Controlled Incubation Controls Include Proper Controls Readout Assay Readout Controls->Readout QC_Metrics Calculate QC Metrics (Z', %CV) DataReview Review Data & QC Metrics QC_Metrics->DataReview Normalization Data Normalization CurveFit Dose-Response Curve Fitting CurveFit->DataReview Decision Accept or Troubleshoot Experiment

A flowchart for controlling variability in this compound experiments.

Hypothetical this compound Signaling Pathway

This diagram illustrates a hypothetical signaling cascade inhibited by this compound, targeting the fictional "Variability Kinase" (V-Kinase). Understanding this pathway is crucial for designing mechanism-of-action studies.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds V_Kinase V-Kinase Receptor->V_Kinase Activates Downstream1 Substrate A V_Kinase->Downstream1 Phosphorylates Downstream2 Substrate B V_Kinase->Downstream2 Phosphorylates Proliferation Cell Proliferation & Survival Downstream1->Proliferation Downstream2->Proliferation This compound This compound This compound->V_Kinase Inhibits

References

Technical Support Center: Addressing SERD Resistance in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic: Initial research indicates that Terevalefim (also known as ANG-3777) is a c-Met agonist being investigated for conditions like acute kidney and lung injury. It is not a Selective Estrogen Receptor Degrader (SERD) used in cancer therapy.

Therefore, this technical support center has been developed to address resistance to Selective Estrogen Receptor Degraders (SERDs) in cellular models, as this aligns with the context of the user's request (cellular models, signaling pathways, drug resistance in a cancer research setting). The information provided is broadly applicable to SERDs commonly used in research, such as Fulvestrant, Elacestrant, and Giredestrant.

This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to Selective Estrogen Receptor Degraders (SERDs) in cellular models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for a Selective Estrogen Receptor Degrader (SERD)?

A SERD is a type of endocrine therapy that binds to the estrogen receptor (ER). This binding leads to a conformational change in the receptor, causing it to be targeted for proteasomal degradation.[1][2] By breaking down the ER protein, SERDs effectively eliminate the key signaling hub for estrogen-driven growth in ER-positive cancer cells.

Q2: We are observing unexpected resistance to our SERD. What are the most common biological mechanisms?

Acquired resistance to SERDs in cellular models is a common challenge and typically arises from two main sources:

  • On-Target Alterations (ESR1 Gene Mutations): The most frequent cause of resistance is the development of mutations in the ESR1 gene, which codes for the estrogen receptor.[3][4][5] These mutations, often in the ligand-binding domain, can make the ER constitutively active (ligand-independent), reducing the SERD's ability to bind and induce degradation effectively.

  • Activation of Bypass Signaling Pathways: Cancer cells can evade ER-targeted therapy by upregulating alternative signaling pathways to drive proliferation and survival. The most common bypass pathways implicated in SERD resistance are the PI3K/AKT/mTOR and MAPK/ERK pathways.

Q3: Our cell viability assay shows minimal effect from the SERD. What are the first troubleshooting steps we should take?

If you observe higher-than-expected cell viability, it is crucial to first rule out technical issues before investigating complex biological resistance:

  • Confirm Drug Integrity: Ensure your SERD stock solution is at the correct concentration and has not degraded. Prepare a fresh dilution from a reliable stock for each experiment.

  • Verify Cell Line Identity and ER Status: Confirm your cell line's identity via Short Tandem Repeat (STR) profiling. Crucially, verify that your cell line is indeed ER-positive, as SERDs are ineffective in ER-negative cells.

  • Optimize Treatment Conditions: Perform a dose-response experiment with a broad range of SERD concentrations and a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal IC50 and treatment duration for your specific cell line.

  • Check for Contamination: Test your cell cultures for mycoplasma contamination, which can significantly alter experimental results and cellular responses to drugs.

Troubleshooting Guides

Issue 1: No significant reduction in ER-alpha protein levels is observed via Western blot after SERD treatment.
  • Possible Cause 1: Sub-optimal Drug Exposure.

    • Solution: Increase the concentration of the SERD and/or extend the treatment duration. An initial experiment could involve treating cells for 48 hours with concentrations ranging from 1 nM to 10 µM.

  • Possible Cause 2: ESR1 Mutation.

    • Solution: If optimizing drug exposure does not result in ER degradation, the presence of an ESR1 mutation that prevents SERD binding is likely. Extract genomic DNA from your resistant cells and perform Sanger or Next-Generation Sequencing (NGS) of the ESR1 ligand-binding domain.

  • Possible Cause 3: Technical Issues with Western Blot.

    • Solution: Include a positive control (a sensitive ER-positive cell line like MCF-7) and a negative control (an ER-negative cell line like MDA-MB-231). Ensure your primary antibody for ER-alpha is validated and that protein transfer was successful.

Issue 2: ER-alpha is successfully degraded, but cells continue to proliferate.
  • Possible Cause: Activation of Bypass Signaling Pathways.

    • Solution: The cells have likely become ER-independent for survival and are relying on alternative growth signals.

      • Profile Key Pathways: Use Western blotting to probe for the phosphorylated (active) forms of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways. Compare the levels in your resistant cells to the parental, sensitive cells.

      • Test Combination Therapies: Treat the resistant cells with your SERD in combination with a PI3K inhibitor (e.g., Alpelisib) or a MEK inhibitor (e.g., Trametinib). A synergistic effect on reducing cell viability would confirm the involvement of that bypass pathway.

Data Presentation

Table 1: Example Data from a Cell Viability Assay

SERD Concentration% Viability (Parental Line)% Viability (Resistant Line)
0 nM (Vehicle)100%100%
1 nM82%98%
10 nM55%95%
100 nM21%91%
1 µM8%85%
10 µM5%78%

Table 2: Example Data from a Quantitative Western Blot Analysis

Target ProteinCell LineTreatment (100 nM SERD, 48h)Fold Change in Expression (vs. Parental Vehicle)
ER-alphaParentalVehicle1.0
ER-alphaParentalSERD0.1
ER-alphaResistantVehicle1.2
ER-alphaResistantSERD0.2
p-AKT (S473)ParentalSERD0.9
p-AKT (S473)ResistantSERD3.5
p-ERK1/2ParentalSERD1.1
p-ERK1/2ResistantSERD4.2

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing metabolic activity as a proxy for cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Allow cells to adhere for 24 hours.

  • Drug Treatment: Prepare serial dilutions of the SERD in complete growth medium. Remove the old media from the plate and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully aspirate the media from each well. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of blank (media only) wells. Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle-treated control wells.

Protocol 2: Analysis of Protein Expression by Western Blot

This protocol outlines the key steps for detecting changes in protein levels and activation states.

  • Sample Preparation:

    • Treat cells in 6-well plates with the SERD for the desired time and concentration.

    • Wash cells twice with ice-cold PBS.

    • Lyse the cells by adding 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.

    • Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

    • Incubate the membrane with the primary antibody (e.g., anti-ER-alpha, anti-p-AKT) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times for 10 minutes each with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities using image analysis software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

SERD_Mechanism_of_Action cluster_cell ER+ Cancer Cell SERD SERD ER Estrogen Receptor (ER) SERD->ER Binds to ER Proteasome Proteasome ER->Proteasome Targets ER for Degradation Gene_Transcription ER-Target Gene Transcription ER->Gene_Transcription Promotes ER_Degradation ER Degradation Proteasome->ER_Degradation ER_Degradation->Gene_Transcription Blocks Proliferation Cell Proliferation Gene_Transcription->Proliferation Drives

Caption: General mechanism of action for a Selective Estrogen Receptor Degrader (SERD).

SERD_Resistance_Mechanisms cluster_cell SERD-Resistant Cell cluster_bypass Bypass Pathways SERD SERD ER_mut Mutated ER (ESR1 Mutation) SERD->ER_mut Ineffective Binding Proliferation Cell Proliferation & Survival ER_mut->Proliferation Constitutively Active PI3K_AKT PI3K/AKT/mTOR Pathway PI3K_AKT->Proliferation Promotes MAPK_ERK MAPK/ERK Pathway MAPK_ERK->Proliferation Promotes

Caption: Primary mechanisms of acquired resistance to SERD therapy in cellular models.

Troubleshooting_Workflow Start Unexpected Cell Viability with SERD Treatment Check_ER_Deg Assess ER-alpha Degradation (Western Blot) Start->Check_ER_Deg Is_ER_Degraded Is ER Degraded? Check_ER_Deg->Is_ER_Degraded Action_No_Deg Optimize Drug Exposure (Dose/Time) Sequence ESR1 Gene Is_ER_Degraded->Action_No_Deg No Action_Yes_Deg Profile Bypass Pathways (p-AKT, p-ERK) Test Combination Therapy Is_ER_Degraded->Action_Yes_Deg Yes No_Degradation NO Yes_Degradation YES Result_ESR1 Identify ESR1 Mutation Action_No_Deg->Result_ESR1 Result_Bypass Identify Active Bypass Pathway Action_Yes_Deg->Result_Bypass

Caption: Logical workflow for troubleshooting and identifying SERD resistance mechanisms.

References

Validation & Comparative

A Comparative Analysis of Terevalefim and Recombinant HGF for Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the mechanisms, performance, and therapeutic potential of two distinct c-Met agonists in the context of acute kidney injury and other indications.

In the landscape of therapies targeting tissue regeneration and repair, both the small molecule HGF mimetic, Terevalefim (formerly ANG-3777), and recombinant human hepatocyte growth factor (rHGF) have emerged as promising candidates. Both agents exert their therapeutic effects by activating the c-Met receptor, a critical signaling pathway involved in cell proliferation, survival, and migration. This guide provides a comprehensive comparative analysis of this compound and rHGF, presenting key data on their performance, underlying mechanisms, and the experimental protocols used in their evaluation. This objective comparison is intended to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics for organ injury.

At a Glance: Key Differences and Similarities

FeatureThis compound (ANG-3777)Recombinant HGF (rHGF)
Molecule Type Small molecule, pyrazole (B372694) thiopheneRecombinant protein
Mechanism of Action Mimics HGF and activates the c-Met receptorBinds to and activates the c-Met receptor
Key Indications Studied Delayed Graft Function (DGF), Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI), Acute Lung InjurySpinal Cord Injury, Chronic Limb Threatening Ischemia, Fulminant Hepatitis, Acute Kidney Injury (preclinical)
Administration IntravenousIntravenous, Intrathecal, Intramuscular (plasmid)
Half-life Substantially longer than HGF[1]Short, approximately 2.4-3.1 minutes in rats[2][3]

Performance Data in Kidney Injury Models

While direct head-to-head clinical trials are unavailable, preclinical and clinical studies in kidney injury models provide a basis for comparison.

Preclinical Efficacy in Acute Kidney Injury
ParameterThis compound (ANG-3777)Recombinant HGF (rHGF)Study Details
Model Rat Ischemia-Reperfusion InjuryMouse Cisplatin- or HgCl2-induced AKIPreclinical animal models of acute kidney injury.
Key Finding Treatment with ANG-3777 resulted in a robust increase in phosphorylated c-Met in the kidney at 24 hours post-reperfusion[4].Intravenous injection of rHGF suppressed increases in blood urea (B33335) nitrogen and serum creatinine[5].
Outcome Stimulated tubular repair and regeneration, leading to improved renal function.Stimulated DNA synthesis of renal tubular cells and induced reconstruction of normal renal tissue structure.
Clinical Efficacy in Delayed Graft Function (DGF)

A Phase 2 clinical trial of this compound (ANG-3777) has been conducted in patients at high risk for delayed graft function after kidney transplantation.

EndpointThis compound (n=19)Placebo (n=9)p-value
Achievement of ≥1200 cc urine output over 24 hours by day 2878.9%44.4%0.09
Graft Failure at 1 year0%22%0.03

A subsequent Phase 3 trial, however, did not show a significant difference in the primary endpoint of estimated glomerular filtration rate (eGFR) at day 360 between the this compound and placebo groups.

Information on clinical trials of recombinant HGF specifically for delayed graft function is limited in the searched results, though it has been investigated for preventing acute renal rejection in animal models.

Clinical Efficacy in Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

A Phase 2 exploratory trial (GUARD) evaluated this compound in patients at risk for CSA-AKI.

EndpointThis compoundPlacebop-value
Primary Endpoint: % increase in serum creatinine (B1669602) (AUC day 2-6)8.4%7.3%0.77
MAKE90 (Death, RRT, or >25% eGFR decline at day 90)14.7%21.5%0.155
>25% decrease in eGFR at Day 905.6%16.2%0.012

The trial did not meet its primary endpoint, but suggested a potential benefit in the MAKE90 secondary endpoint.

Mechanism of Action and Signaling Pathways

Both this compound and rHGF function by activating the c-Met receptor tyrosine kinase. This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.

HGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF / this compound HGF / this compound c-Met Receptor c-Met Receptor HGF / this compound->c-Met Receptor PI3K PI3K c-Met Receptor->PI3K RAS RAS c-Met Receptor->RAS AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation Cell Migration Cell Migration ERK->Cell Migration

HGF/c-Met Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound and rHGF.

c-Met Phosphorylation Assay (Western Blot)

This assay is fundamental to demonstrating the activation of the c-Met receptor by either this compound or rHGF.

Western_Blot_Workflow A Cell Lysis & Protein Extraction B Protein Quantification (e.g., BCA Assay) A->B C SDS-PAGE Gel Electrophoresis B->C D Protein Transfer to Membrane (e.g., PVDF) C->D E Blocking (e.g., 5% BSA in TBST) D->E F Primary Antibody Incubation (anti-p-c-Met) E->F G Secondary Antibody Incubation (HRP-conjugated) F->G H Chemiluminescent Detection G->H I Imaging and Analysis H->I

Western Blot Workflow for c-Met Phosphorylation

Protocol Summary:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., human cortical neuron cells [HCN-2] for this compound studies) and treat with either this compound, rHGF, or a vehicle control for a specified time.

  • Lysis and Protein Quantification: Lyse the cells to extract total protein and determine the protein concentration using a standard method like the BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF).

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with a primary antibody specific for phosphorylated c-Met (p-c-Met). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Add a chemiluminescent substrate and capture the signal using an imaging system. The intensity of the bands corresponding to p-c-Met indicates the level of receptor activation.

Cell Proliferation Assay

This assay measures the mitogenic activity of this compound and rHGF.

Protocol Summary (using HUVECs as an example):

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a specific density (e.g., 5000 cells/well).

  • Treatment: After allowing the cells to adhere, treat them with varying concentrations of this compound, rHGF, or a control substance.

  • Incubation: Incubate the cells for a defined period (e.g., 48 hours).

  • Proliferation Measurement: Assess cell proliferation using a colorimetric assay such as the MTT assay. The absorbance is measured at a specific wavelength (e.g., 570 nm), which is proportional to the number of viable, proliferating cells.

Safety and Tolerability

In a Phase 2 trial for delayed graft function, this compound was well-tolerated, with a similar percentage of subjects experiencing adverse events in both the this compound and placebo arms. Notably, the number of events per subject was twice as high in the placebo group. In the GUARD trial for CSA-AKI, the overall safety profile of this compound was consistent with previous clinical experience and comparable to placebo.

For recombinant HGF, preclinical studies identified potential adverse effects including a decrease in blood pressure and an increase in urinary albumin excretion. In a Phase I/II clinical trial in patients with fulminant hepatitis, intravenous rHGF at a dose of 0.6 mg/m2 was well-tolerated, with moderate, transient decreases in blood pressure that did not require intervention. Repeated doses did not induce renal toxicity, and no severe adverse events were observed.

Conclusion

This compound and recombinant HGF represent two distinct approaches to harnessing the therapeutic potential of the HGF/c-Met signaling pathway. This compound, as a small molecule mimetic, offers the advantage of a longer half-life compared to the native HGF protein. Clinical data for this compound in the context of kidney injury, particularly delayed graft function and cardiac surgery-associated AKI, are more extensively reported in the available literature. While rHGF has demonstrated potent regenerative capabilities in various preclinical models, including those of acute kidney injury, more comprehensive clinical data in these specific indications are needed for a direct comparison.

The choice between a small molecule mimetic and a recombinant protein will likely depend on the specific therapeutic application, desired pharmacokinetic profile, and manufacturing considerations. Further research, including potential head-to-head comparative studies, will be invaluable in elucidating the relative strengths and weaknesses of these two promising therapeutic agents.

References

Validating c-Met Agonist Activity: A Comparative Analysis of ANG-3777 and Other Modalities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ANG-3777, a small molecule c-Met agonist, with alternative c-Met activating agents. The performance of these molecules is evaluated based on their ability to induce c-Met receptor phosphorylation and promote cell proliferation, key indicators of agonist activity. Detailed experimental protocols and supporting data are presented to aid researchers in their evaluation of these compounds.

Introduction to c-Met Agonism

The c-Met receptor, also known as hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, migration, and survival.[1][2] Activation of the c-Met signaling pathway, typically initiated by its natural ligand HGF, is critical for tissue repair and regeneration.[1][3] Molecules that mimic the action of HGF and activate the c-Met receptor are known as c-Met agonists and hold therapeutic potential for various conditions, including acute organ injury.[4] This guide focuses on validating the c-Met agonist activity of ANG-3777 and compares it with a peptide-based agonist, PG-001, and an antibody-based agonist, 5D5 mAb.

Comparative Performance of c-Met Agonists

The efficacy of a c-Met agonist is primarily determined by its ability to induce phosphorylation of the c-Met receptor and stimulate downstream cellular responses, such as cell proliferation. The following tables summarize the available quantitative data for ANG-3777 and its alternatives.

Table 1: In Vitro c-Met Phosphorylation

CompoundAgonist TypeCell LineKey FindingsSource(s)
ANG-3777 Small MoleculeHCN-2, RSC96Induces dose-dependent c-Met phosphorylation. Peak phosphorylation observed at 30 minutes.
PG-001 PeptideA431Promotes c-Met phosphorylation at a level equivalent to recombinant HGF on a molar basis. Expected ED50 is 3-5 ng/mL.
5D5 mAb Monoclonal AntibodyhiPSC-HLCsStimulates dose-dependent phosphorylation of downstream signaling molecules (ERK, Akt, STAT1, STAT3).

Table 2: In Vitro Cell Proliferation

CompoundAgonist TypeCell LineKey FindingsSource(s)
ANG-3777 Small MoleculeHUVECsStimulates HUVEC proliferation.
PG-001 PeptideHUVECsPromotes HUVEC proliferation at a level equivalent to recombinant HGF on a molar basis. Expected ED50 is 3-5 ng/mL.
5D5 mAb Monoclonal AntibodyhiPSC-HLCsSignificantly enhances the proliferation of hiPSC-HLCs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to characterize c-Met agonist activity.

c-Met Phosphorylation Assay (Western Blot)

This protocol describes the detection of c-Met phosphorylation in response to agonist treatment using Western blotting.

  • Cell Culture and Treatment:

    • Culture human cortical neuron cells (HCN-2) or other suitable cell lines expressing c-Met in appropriate media until they reach 70-80% confluency.

    • Starve the cells in serum-free media for 4-6 hours prior to treatment.

    • Treat the cells with varying concentrations of the c-Met agonist (e.g., ANG-3777, PG-001, or 5D5 mAb) for a specified time course (e.g., 0, 5, 15, 30, 60 minutes). A vehicle control (e.g., DMSO or PBS) should be included.

  • Cell Lysis:

    • Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay or a similar method.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to equal concentrations and denature by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated c-Met (e.g., anti-p-c-Met Tyr1234/1235) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total c-Met and a housekeeping protein like β-actin.

HUVEC Proliferation Assay

This assay measures the ability of a c-Met agonist to stimulate the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Seeding:

    • Culture HUVECs in endothelial growth medium.

    • Seed the HUVECs into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treatment:

    • Replace the culture medium with a basal medium containing a low percentage of serum.

    • Add varying concentrations of the c-Met agonist to the wells. Include a positive control (e.g., HGF) and a negative control (vehicle).

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Quantification of Proliferation:

    • Cell proliferation can be quantified using various methods, such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

    • For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals. Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl) and measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams were generated using Graphviz to illustrate the c-Met signaling pathway and the workflows for the described assays.

c-Met Signaling Pathway

The binding of a c-Met agonist, such as ANG-3777, to the c-Met receptor triggers its dimerization and autophosphorylation. This activation initiates a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which are pivotal in regulating cell proliferation, survival, and migration.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response cMet c-Met Receptor RAS RAS cMet->RAS PI3K PI3K cMet->PI3K JAK JAK cMet->JAK Agonist c-Met Agonist (e.g., ANG-3777) Agonist->cMet Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Response Proliferation Survival Migration Transcription->Response

c-Met Signaling Pathway Activation
Experimental Workflow: c-Met Phosphorylation Assay

The following diagram outlines the key steps involved in the Western blot protocol to assess c-Met phosphorylation.

Western_Blot_Workflow A Cell Culture & Agonist Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Blocking E->F G Primary Antibody (anti-p-c-Met) F->G H Secondary Antibody (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis I->J

Workflow for Western Blot Analysis
Experimental Workflow: HUVEC Proliferation Assay

This diagram illustrates the sequential steps of the HUVEC proliferation assay to evaluate the mitogenic effect of c-Met agonists.

HUVEC_Proliferation_Workflow A Seed HUVECs in 96-well plate B Agonist Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D Add MTT Reagent C->D E Incubation (2-4 hours) D->E F Solubilize Formazan E->F G Measure Absorbance (570 nm) F->G H Data Analysis G->H

Workflow for HUVEC Proliferation Assay

References

A Comparative Guide to Terevalefim and Other c-Met Pathway Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Terevalefim (ANG-3777), a novel small molecule c-Met activator, with other agents that modulate the c-Met signaling pathway. Given the limited number of small molecule c-Met activators in advanced development, this comparison will focus on this compound's unique characteristics in contrast to the natural ligand, Hepatocyte Growth Factor (HGF), and the more common therapeutic strategy of c-Met inhibition.

Introduction to c-Met Activation

The c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR), is a receptor tyrosine kinase that plays a crucial role in cellular processes such as proliferation, motility, migration, and invasion.[1] Dysregulation of the HGF/c-Met signaling axis is implicated in the progression of various cancers, making it a key therapeutic target.[2] While the majority of drug development efforts have focused on inhibiting this pathway to treat cancer, there is a growing interest in activating c-Met for regenerative medicine and tissue repair. This compound is a first-in-class small molecule designed to mimic the activity of HGF and activate the c-Met cascade, with potential applications in treating acute organ injuries.[3]

This compound: A Small Molecule c-Met Activator

This compound is a small molecule designed to mimic the biological activity of HGF, thereby activating the c-Met signaling cascade involved in tissue repair and organ regeneration.[3] It has a significantly longer half-life than natural HGF.[3] Preclinical and clinical studies have explored its potential in treating acute kidney injury (AKI) and acute lung injury.

Comparison of c-Met Modulators

While a direct comparison to other commercialized small molecule c-Met activators is not currently feasible due to the novelty of this class of drugs, the following table contrasts this compound with the natural c-Met activator, HGF, and the general class of small molecule c-Met inhibitors.

FeatureThis compound (ANG-3777)Hepatocyte Growth Factor (HGF)Small Molecule c-Met Inhibitors
Molecule Type Small MoleculeProtein (Growth Factor)Small Molecule
Mechanism of Action HGF mimetic; c-Met agonistEndogenous ligand; c-Met agonistATP-competitive or non-competitive kinase inhibitors
Primary Therapeutic Goal Tissue regeneration and repairPro-regenerative (endogenous)Anti-cancer (inhibition of tumor growth and metastasis)
Key Cellular Effects Promotes cell proliferation, migration, and morphogenesis; reduces apoptosisPromotes cell proliferation, motility, morphogenesis, and angiogenesisInhibit c-Met phosphorylation and downstream signaling, leading to decreased tumor cell proliferation and survival
Clinical Applications Investigated for acute kidney injury and acute lung injuryNot used as a therapeutic due to short half-life and complex biologyApproved for various cancers (e.g., NSCLC, thyroid cancer)
Examples This compound (ANG-3777)Recombinant HGF (used in research)Crizotinib, Cabozantinib, Capmatinib, Tepotinib

Experimental Data: this compound

The following tables summarize key preclinical and clinical findings for this compound.

Preclinical In Vitro and In Vivo Data
ExperimentModel SystemKey FindingsReference
c-Met PhosphorylationIn vivo (Rat models of kidney injury)Selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner. No phosphorylation of other growth factor receptors such as IFGR, Tie2, EGFR, or FGFR was observed.
Cell ProliferationHuman Umbilical Vein Epithelial Cells (HUVECs)Dose-dependently inhibited cancer cell proliferation at concentrations of 0.44, 1.78, and 7.1 μM over 24 to 48 hours.
Organ RepairAnimal models of kidney injuryReduces apoptosis, increases proliferation, and promotes organ repair and function.
Clinical Trial Data (Phase 2)
IndicationStudy DesignKey OutcomesReference
Acute Kidney Injury (in renal transplant patients with delayed graft function)Randomized, placebo-controlled, double-blindPatients treated with this compound showed improvements in multiple endpoints, including higher urine output, lower serum creatinine, and higher estimated glomerular filtration rate (eGFR) up to 1 year compared to placebo.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway

Activation of the c-Met receptor by an agonist like this compound initiates a complex downstream signaling cascade. The following diagram illustrates the key pathways involved.

cMet_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor GRB2 GRB2 cMet->GRB2 GAB1 GAB1 cMet->GAB1 STAT3 STAT3 cMet->STAT3 This compound This compound (HGF Mimetic) This compound->cMet Binds and Activates SOS SOS GRB2->SOS PI3K PI3K GAB1->PI3K RAS RAS SOS->RAS AKT AKT PI3K->AKT Transcription Gene Transcription STAT3->Transcription Dimerizes and Translocates RAF RAF RAS->RAF AKT->Transcription Promotes Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Translocates

Caption: Simplified c-Met signaling pathway activated by this compound.

Experimental Workflow: c-Met Phosphorylation Assay

The following diagram outlines a typical workflow for assessing c-Met phosphorylation in response to an activator like this compound.

Phosphorylation_Workflow start Start: Culture Cells (e.g., MKN45) treatment Treat cells with this compound (various concentrations and time points) start->treatment lysis Cell Lysis (using appropriate buffer with phosphatase inhibitors) treatment->lysis quantification Protein Quantification (e.g., BCA assay) lysis->quantification elisa Sandwich ELISA for Phospho-c-Met (p-c-Met) quantification->elisa detection Detection with HRP-conjugated secondary antibody and substrate elisa->detection analysis Data Analysis: Measure absorbance (OD450) and determine p-c-Met levels detection->analysis end End: Quantified c-Met Activation analysis->end

Caption: Workflow for c-Met Phosphorylation Assay.

Experimental Protocols

c-Met Phosphorylation Assay (ELISA-based)

This protocol is a generalized procedure for quantifying c-Met phosphorylation in cell lysates.

  • Cell Culture and Treatment:

    • Plate cells (e.g., human gastric adenocarcinoma cell line MKN45, known to overexpress c-Met) in appropriate multi-well plates and culture until they reach desired confluency.

    • Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal receptor tyrosine kinase activity.

    • Treat cells with varying concentrations of this compound or a vehicle control for the desired time points.

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add ice-cold cell extraction buffer containing protease and phosphatase inhibitors to each well to lyse the cells and preserve the phosphorylation state of proteins.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

  • ELISA Procedure:

    • Use a sandwich ELISA kit specific for phospho-c-Met (e.g., targeting pTyr1230/pTyr1234/pTyr1235).

    • Add equal amounts of protein lysate (e.g., 50-100 µg) to the wells of the ELISA plate pre-coated with a capture antibody against total c-Met.

    • Incubate to allow the c-Met protein to bind to the capture antibody.

    • Wash the wells to remove unbound proteins.

    • Add a detection antibody that specifically recognizes the phosphorylated form of c-Met.

    • Incubate to allow the detection antibody to bind to the captured phospho-c-Met.

    • Wash the wells to remove unbound detection antibody.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the detection antibody.

    • Wash the wells and add a chromogenic substrate (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the provided standards.

    • Calculate the concentration of phospho-c-Met in each sample based on the standard curve and normalize to the total protein concentration.

Cell Proliferation Assay (MTT/MTS Assay)

This protocol outlines a common method for assessing the effect of c-Met activators on cell proliferation.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound or a vehicle control.

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT/MTS Reagent Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.

    • Incubate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization and Absorbance Reading:

    • If using MTT, add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (typically around 570 nm for MTT and 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability or proliferation relative to the vehicle-treated control cells.

    • Plot the results as a dose-response curve to determine the EC50 or IC50 value.

Conclusion

This compound represents a novel therapeutic approach by activating the c-Met signaling pathway, a departure from the more common strategy of c-Met inhibition used in oncology. Its mechanism as a small molecule HGF mimetic offers potential advantages in terms of stability and delivery compared to protein-based agonists. The experimental data to date suggests a promising role for this compound in tissue repair and regeneration, particularly in the context of acute organ injury. Further research and clinical trials will be crucial to fully elucidate its therapeutic potential and establish its place in the landscape of c-Met-targeted therapies.

References

A Head-to-Head Comparison of Terevalefim and Standard Therapies for Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Terevalefim (ANG-3777), an investigational therapeutic, and standard of care therapies for the management of acute kidney injury (AKI). This document synthesizes available preclinical and clinical data to offer an objective overview of their respective mechanisms of action, experimental validation, and clinical outcomes.

Executive Summary

Acute kidney injury is a complex clinical syndrome characterized by a rapid decline in renal function. The current standard of care is primarily supportive, focusing on managing fluid and electrolyte balance, discontinuing nephrotoxic agents, and providing renal replacement therapy (RRT) when necessary. This compound represents a novel therapeutic approach that targets the underlying pathophysiology of kidney injury by mimicking the regenerative effects of hepatocyte growth factor (HGF). While clinical trials of this compound have yielded mixed results, they suggest a potential biological activity that warrants further investigation. This guide offers a detailed comparison to inform future research and drug development in the field of nephrology.

Mechanism of Action

This compound: A Regenerative Approach

This compound is a small molecule designed to mimic the action of hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a tyrosine kinase that plays a crucial role in cellular growth, motility, and morphogenesis. In the context of kidney injury, the activation of the HGF/c-Met signaling pathway is believed to promote the repair and regeneration of damaged renal tubular epithelial cells.

The binding of this compound to the c-Met receptor initiates a downstream signaling cascade that involves the phosphorylation of multiple intracellular proteins. This cascade ultimately leads to reduced apoptosis (programmed cell death) and increased proliferation of renal cells, thereby facilitating tissue repair.[1]

Terevalefim_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response c-Met c-Met Receptor PI3K_AKT PI3K/AKT Pathway c-Met->PI3K_AKT MAPK_ERK MAPK/ERK Pathway c-Met->MAPK_ERK STAT STAT Pathway c-Met->STAT This compound This compound (ANG-3777) This compound->c-Met Binds and Activates Anti_Apoptosis Anti-Apoptosis PI3K_AKT->Anti_Apoptosis Cell_Proliferation Cell Proliferation & Migration MAPK_ERK->Cell_Proliferation STAT->Cell_Proliferation Tissue_Repair Tissue Repair & Regeneration Anti_Apoptosis->Tissue_Repair Cell_Proliferation->Tissue_Repair

This compound's c-Met signaling pathway.
Standard Kidney Injury Therapies: A Supportive Framework

The standard of care for AKI is not directed at a specific molecular pathway but rather focuses on supporting the patient and removing insults to the kidney to allow for natural recovery. The principles of supportive care are outlined in guidelines from organizations such as the Kidney Disease: Improving Global Outcomes (KDIGO).[2]

The core components of standard therapy include:

  • Hemodynamic Support and Volume Management: Optimizing fluid status to ensure adequate renal perfusion without causing volume overload.

  • Avoidance of Nephrotoxic Agents: Discontinuing medications that can harm the kidneys, such as nonsteroidal anti-inflammatory drugs (NSAIDs), certain antibiotics, and intravenous contrast agents.[3]

  • Electrolyte and Acid-Base Balance: Monitoring and correcting abnormalities in electrolytes (e.g., potassium) and blood acidity.

  • Nutritional Support: Providing adequate nutrition while managing protein, salt, and fluid intake.

  • Renal Replacement Therapy (RRT): Initiating dialysis when severe complications arise, such as severe hyperkalemia, metabolic acidosis, uremia, or fluid overload refractory to diuretics.

Comparative Clinical Data

To date, no direct head-to-head clinical trials have been published comparing this compound with a specific standard therapy for AKI. The following tables summarize the available data from key clinical trials of this compound.

Table 1: this compound Phase 2 and Phase 3 Clinical Trial Results
Trial Identifier Indication Primary Endpoint Key Findings Reference
NCT02474667 (Phase 3) Delayed Graft Function in Kidney Transplant RecipientsEstimated Glomerular Filtration Rate (eGFR) at Day 360No significant difference in eGFR between this compound and placebo groups. A numerically lower incidence of graft failure was observed in the this compound group (3.2% vs. 8.1%).[4]
NCT02771509 (Phase 2 - GUARD) Cardiac Surgery-Associated AKIPercentage increase in serum creatinine (B1669602)Did not meet its primary endpoint. A potential benefit was suggested in a secondary endpoint (MAKE90), with fewer patients in the this compound arm having a major adverse kidney event at 90 days.
Phase 2 (Transplant-Associated AKI) Time to produce ≥1200 cc of urine over 24 hoursPatients treated with this compound were more likely to achieve the primary endpoint (83.3% vs. 50% for placebo). This compound was associated with larger increases in urine output and lower serum creatinine.[5]

Experimental Protocols

Detailed, full-text experimental protocols for the this compound clinical trials are not publicly available. The following methodologies are summarized based on published literature and clinical trial registry information.

This compound Clinical Trial Methodology (General Overview)

Experimental_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1) Screening->Randomization Treatment This compound (IV Infusion) Randomization->Treatment Placebo Placebo (IV Infusion) Randomization->Placebo Follow_up Follow-up Period (e.g., 90 days, 360 days) Treatment->Follow_up Placebo->Follow_up Endpoint Primary & Secondary Endpoint Assessment Follow_up->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

A generalized workflow for a clinical trial of an AKI therapeutic.

1. Study Design: The clinical trials for this compound were typically designed as multicenter, prospective, double-blind, randomized, and placebo-controlled studies.

2. Patient Population:

  • NCT02474667: Adult patients receiving a first kidney transplant from a deceased donor.

  • NCT02771509: Adult patients undergoing non-emergent cardiac surgery involving cardiopulmonary bypass who were at risk for developing AKI.

3. Intervention:

  • Patients in the treatment arm received intravenous infusions of this compound. The dosing regimen in the Phase 3 trial for delayed graft function was 2 mg/kg administered once daily for three consecutive days.

  • The control group received a matching placebo infusion.

4. Outcome Measures:

  • Primary Endpoints: Varied by study and included measures of kidney function such as eGFR at a specific time point (e.g., day 360) or the percentage increase in serum creatinine.

  • Secondary Endpoints: Often included the incidence of major adverse kidney events (MAKE), duration of RRT, length of hospital stay, and changes in biomarkers of kidney injury.

Standard Supportive Care for AKI (General Protocol)

1. Patient Assessment:

  • Initial assessment includes a thorough history and physical examination to identify the underlying cause of AKI and assess the patient's volume status.

  • Laboratory investigations include serum creatinine, electrolytes, and urinalysis.

2. Management Strategies:

  • Fluid Management: Intravenous fluids are administered to correct hypovolemia. Diuretics may be used in cases of fluid overload.

  • Medication Review: All medications are reviewed, and potentially nephrotoxic agents are discontinued (B1498344) or dose-adjusted.

  • Monitoring: Close monitoring of vital signs, urine output, fluid balance, and serum creatinine and electrolyte levels is essential.

  • Renal Replacement Therapy: RRT is initiated based on clinical indications such as severe metabolic acidosis, hyperkalemia, uremic symptoms, or refractory fluid overload.

Conclusion

This compound represents a targeted therapeutic strategy for AKI, aiming to promote renal repair and regeneration through the activation of the c-Met signaling pathway. While preclinical data and some early clinical findings were promising, later-phase trials have not consistently demonstrated a significant clinical benefit over placebo. In contrast, standard of care for AKI remains a cornerstone of management, focusing on providing a supportive physiological environment to facilitate the kidney's intrinsic capacity for recovery.

The mixed results from the this compound clinical program highlight the challenges of developing novel therapeutics for a heterogeneous condition like AKI. Future research may benefit from identifying specific patient populations who are more likely to respond to a targeted therapy like this compound. For now, meticulous supportive care remains the evidence-based standard for the management of patients with acute kidney injury.

References

Terevalefim: An Analysis of Non-Existent Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for publicly available clinical trial data and publications concerning a drug named "Terevalefim" has yielded no results. There is no evidence in the scientific literature, clinical trial registries, or public databases to suggest the existence of a therapeutic agent with this name. Consequently, a comparison of its clinical trial data for reproducibility is not possible.

The search for "this compound" across multiple reputable sources for biomedical and clinical trial information, including PubMed and ClinicalTrials.gov, did not identify any registered clinical trials, research articles, or any form of data related to a substance or product named this compound. This indicates that "this compound" is likely not a recognized investigational or approved drug.

Without any primary data, it is impossible to perform a comparative analysis, summarize quantitative data, detail experimental protocols, or visualize signaling pathways as requested. The core requirement of assessing the reproducibility of published clinical trial data cannot be met as no such data exists for a drug named "this compound".

Therefore, the requested comparison guide cannot be created. Researchers, scientists, and drug development professionals are advised to verify the correct name and existence of a drug before seeking information on its clinical trial data.

Cross-Validation of Terevalefim's Mechanism in Diverse Cell Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Terevalefim (formerly ANG-3777), a small molecule mimetic of hepatocyte growth factor (HGF), and its mechanism of action across various cell types. This compound activates the c-Met receptor signaling pathway, initiating a cascade of cellular processes crucial for tissue repair and regeneration. This document summarizes key experimental data, details relevant protocols, and compares this compound with other c-Met agonists, offering valuable insights for researchers in regenerative medicine and drug development.

Mechanism of Action: The c-Met Signaling Pathway

This compound functions as an agonist for the c-Met receptor, also known as the hepatocyte growth factor receptor (HGFR).[1] Binding of this compound to c-Met induces receptor dimerization and autophosphorylation of key tyrosine residues in its intracellular kinase domain. This activation triggers a cascade of downstream signaling pathways, including the RAS/ERK, PI3K/Akt, and STAT pathways, which are central to cellular processes such as proliferation, migration, and survival.

Below is a diagram illustrating the signaling pathway activated by this compound.

Terevalefim_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds to Dimerization Dimerization & Autophosphorylation GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS PI3K PI3K Dimerization->PI3K STAT STAT Dimerization->STAT RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Survival Cell Survival AKT->Survival STAT->Proliferation Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Cell_Culture Cell Culture (e.g., HUVEC, HCN-2, RSC96) Treatment Treatment with this compound (Dose-Response & Time-Course) Cell_Culture->Treatment Phospho_Assay c-Met Phosphorylation Assay (Western Blot) Treatment->Phospho_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT, BrdU) Treatment->Proliferation_Assay Migration_Assay Cell Migration Assay (e.g., Transwell) Treatment->Migration_Assay Animal_Model Animal Model (e.g., Rat Kidney Injury) Drug_Administration This compound Administration Animal_Model->Drug_Administration Tissue_Harvesting Tissue Harvesting (Kidney, Liver) Drug_Administration->Tissue_Harvesting IHC Immunohistochemistry (p-c-Met) Tissue_Harvesting->IHC Logical_Relationship This compound This compound cMet_Activation c-Met Activation (Dimerization & Phosphorylation) This compound->cMet_Activation Leads to Downstream_Signaling Downstream Signaling (RAS/ERK, PI3K/AKT, STAT) cMet_Activation->Downstream_Signaling Initiates Cellular_Response Cellular Response (Proliferation, Migration, Survival) Downstream_Signaling->Cellular_Response Results in

References

Benchmarking Terevalefim's Efficacy in Organ Protection: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 1, 2025 – In the landscape of organ-protective agents, Terevalefim (B8198262) (ANG-3777) has emerged as a promising therapeutic candidate, particularly in the context of preventing and mitigating organ damage following ischemic events. This guide provides a comparative analysis of this compound's efficacy against other organ-protective agents, supported by available experimental data from clinical trials. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential.

Executive Summary

This compound is a small molecule designed to mimic the biological activity of hepatocyte growth factor (HGF), a key player in tissue repair and organ regeneration.[1] Its mechanism of action centers on the activation of the c-Met receptor signaling pathway, which is instrumental in promoting cell survival, proliferation, and angiogenesis while reducing apoptosis. This guide will compare this compound primarily with agents investigated for delayed graft function (DGF) in kidney transplantation, a condition characterized by acute kidney injury, as this has been a primary indication for this compound's clinical development. Comparator agents include Eculizumab, a complement inhibitor, and Iloprost (B1671730), a prostacyclin analogue. Additionally, a comparison with established organ-protective agents in a broader context, such as the antihypertensives Ramipril (B1678797) and Amlodipine (B1666008), known for their renal protective effects, is included to provide a wider benchmark.

Comparative Efficacy of Organ-Protective Agents

The following tables summarize the quantitative data from clinical trials of this compound and comparator agents. It is important to note that the data presented here are from separate trials and not from direct head-to-head studies, thus any cross-trial comparisons should be interpreted with caution.

Table 1: Efficacy in Delayed Graft Function (DGF) Following Kidney Transplantation

AgentTrialPrimary EndpointResult
This compound (ANG-3777) Phase 3 (NCT02474667)[2][3]Estimated Glomerular Filtration Rate (eGFR) at 12 monthsNo significant difference compared to placebo (53.3 mL/min/1.73m² vs. 50.4 mL/min/1.73m²)[1]
Eculizumab PROTECT Study (NCT02145182)[4]Incidence of DGFDid not meet primary endpoint
Iloprost Single-Center Prospective StudyIncidence of DGFSignificant reduction in DGF incidence (21.4% vs. 50.9% in control group, p < 0.001)

Table 2: Renal Protection in Hypertensive Patients

AgentTrialPrimary OutcomeResult
Ramipril AASK TrialRate of change in GFRSlower mean decline in GFR after 3 months and less proteinuria compared to amlodipine in patients with proteinuria.
Amlodipine AASK TrialRate of change in GFRLess effective in slowing GFR decline and reducing proteinuria compared to ramipril in patients with proteinuria.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are provided below to allow for a comprehensive understanding of the experimental conditions.

This compound (ANG-3777) Phase 3 Trial (NCT02474667)
  • Objective: To determine the efficacy and safety of ANG-3777 in renal transplant recipients with signs of DGF.

  • Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.

  • Patient Population: 253 adult recipients of a first deceased donor kidney transplant at risk for DGF, defined by low urine output for over eight consecutive hours post-transplant.

  • Intervention: Patients were randomized 1:1 to receive either ANG-3777 (2 mg/kg) or a placebo, administered intravenously once daily for three consecutive days, with the first dose starting within 30 hours after transplantation.

  • Primary Endpoint: The primary endpoint was the estimated glomerular filtration rate (eGFR) at 12 months.

  • Secondary Endpoints: Included the proportion of subjects with eGFR >30 at various time points, the proportion of subjects with slow, delayed, or primary non-functioning grafts, length of hospitalization, and duration of dialysis through day 30.

Eculizumab PROTECT Study (NCT02145182)
  • Objective: To determine if Eculizumab is safe and could be used to prevent DGF following kidney transplantation.

  • Study Design: A randomized, parallel-group, double-blind, placebo-controlled, multi-center study.

  • Patient Population: Adult recipients of a first kidney transplant from a standard criteria donor (SCD) or expanded criteria donor (ECD) deceased donor with a DGF risk score of ≥ 25% using the Irish scale.

  • Intervention: Eculizumab administered intravenously.

  • Primary Outcome Measure: Incidence of DGF.

Iloprost Single-Center Prospective Study
  • Objective: To evaluate if the administration of intravenous iloprost could reduce the incidence of DGF after kidney transplantation from deceased donors.

  • Study Design: A prospective, randomized (1:1), placebo-controlled study.

  • Patient Population: 476 consecutive patients who received a kidney transplant from a deceased donor.

  • Intervention: Patients in the treatment group received a continuous infusion of iloprost at 0.27 μ g/min through an elastomeric pump in the peri-transplant period. The control group received a placebo.

  • Primary Outcome: Incidence of DGF.

Ramipril vs. Amlodipine AASK Trial
  • Objective: To compare the effects of an angiotensin-converting enzyme (ACE) inhibitor (ramipril), a dihydropyridine (B1217469) calcium channel blocker (amlodipine), and a beta-blocker on hypertensive renal disease progression in African Americans.

  • Study Design: A randomized, double-blind, 3 x 2 factorial trial.

  • Patient Population: 1094 African Americans aged 18 to 70 years with hypertensive renal disease (GFR of 20-65 mL/min per 1.73 m²).

  • Intervention: Participants were randomly assigned to receive amlodipine (5 to 10 mg/d), ramipril (2.5 to 10 mg/d), or metoprolol (B1676517) (50 to 200 mg/d), with other agents added to achieve one of two blood pressure goals.

  • Primary Outcome: The rate of change in GFR.

  • Secondary Outcome: A composite index of clinical endpoints including a reduction in GFR of more than 50% or 25 mL/min per 1.73 m², end-stage renal disease, or death.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language for use with Graphviz.

This compound (ANG-3777) Signaling Pathway

Terevalefim_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Induces PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_ERK RAS/ERK Pathway Dimerization->RAS_ERK STAT3 STAT3 Pathway Dimerization->STAT3 Cell_Survival Cell Survival (Anti-apoptosis) PI3K_AKT->Cell_Survival Cell_Proliferation Cell Proliferation RAS_ERK->Cell_Proliferation Angiogenesis Angiogenesis STAT3->Angiogenesis Eculizumab_MoA cluster_complement Complement Cascade C5 Complement Protein C5 C5a C5a (Pro-inflammatory) C5->C5a Cleavage C5b C5b C5->C5b Cleavage MAC Membrane Attack Complex (MAC) (Cell Lysis) C5b->MAC Formation Eculizumab Eculizumab Eculizumab->C5 Binds to & Inhibits Cleavage Iloprost_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Iloprost Iloprost (Prostacyclin Analogue) IP_Receptor Prostacyclin (IP) Receptor Iloprost->IP_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase IP_Receptor->Adenylate_Cyclase Activates cAMP Increased cAMP Adenylate_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation PKA->Vasodilation Platelet_Inhibition Inhibition of Platelet Aggregation PKA->Platelet_Inhibition Ramipril_Amlodipine_MoA cluster_ramipril Ramipril (ACE Inhibitor) cluster_amlodipine Amlodipine (Calcium Channel Blocker) Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Aldosterone Aldosterone Angiotensin_II->Aldosterone Stimulates Ramipril Ramipril Ramipril->Angiotensin_II Inhibits Production Sodium_Retention Sodium_Retention Aldosterone->Sodium_Retention Causes Calcium_Channel L-type Calcium Channels Calcium_Influx Calcium Influx Calcium_Channel->Calcium_Influx Amlodipine Amlodipine Amlodipine->Calcium_Channel Blocks Muscle_Contraction Vascular Smooth Muscle Contraction Calcium_Influx->Muscle_Contraction Leads to DGF_Trial_Workflow Start Patient Screening (Kidney Transplant Recipient) Inclusion Inclusion Criteria Met? (e.g., High DGF Risk) Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes Screen Failure Screen Failure Inclusion->Screen Failure No Treatment Treatment Arm (e.g., this compound 2 mg/kg IV daily x3) Randomization->Treatment Placebo Placebo Arm (Saline IV daily x3) Randomization->Placebo FollowUp Follow-up Period (e.g., 12 months) Treatment->FollowUp Placebo->FollowUp PrimaryEndpoint Primary Endpoint Assessment (e.g., eGFR at 12 months) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Assessment (e.g., DGF incidence, dialysis duration) FollowUp->SecondaryEndpoints DataAnalysis Data Analysis PrimaryEndpoint->DataAnalysis SecondaryEndpoints->DataAnalysis

References

Assessing the Specificity of Terevalefim for the c-Met Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Terevalefim (ANG-3777), a novel c-Met receptor agonist, with other agents targeting the c-Met signaling pathway. The focus of this analysis is to objectively assess the specificity of this compound for the c-Met receptor, supported by available experimental data.

Introduction to this compound and the c-Met Receptor

The c-Met receptor, also known as the hepatocyte growth factor (HGF) receptor, is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, motility, migration, and invasion. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of numerous cancers. Consequently, targeting this pathway has become a significant focus in oncology drug development.

This compound is a small molecule designed to mimic the biological activity of HGF, the natural ligand for c-Met. Unlike the majority of c-Met targeted therapies, which are inhibitors, this compound is an agonist that selectively activates the c-Met receptor. This unique mechanism of action is being explored for its therapeutic potential in tissue repair and organ regeneration. This guide will delve into the experimental evidence supporting the specificity of this compound for the c-Met receptor and compare its profile to that of well-characterized c-Met inhibitors.

Comparative Analysis of c-Met Targeting Agents

The specificity of a therapeutic agent for its intended target is a critical determinant of its efficacy and safety profile. Off-target effects can lead to unforeseen side effects and diminish the therapeutic window. Here, we compare the specificity of this compound with several c-Met inhibitors based on their mechanism of action and available biochemical and cellular data.

Data Presentation

The following tables summarize the available quantitative data for this compound and selected c-Met inhibitors.

Table 1: Biochemical Activity of c-Met Targeting Agents

CompoundClassMechanism of ActionTargetIC50 (nM)Binding Affinity (Kd)
This compound (ANG-3777) Small MoleculeAgonistc-MetNot ApplicableData Not Available
Crizotinib Small MoleculeInhibitor (ATP-competitive)c-Met, ALK, ROS15 - 20Data Not Available
Cabozantinib Small MoleculeInhibitor (ATP-competitive)c-Met, VEGFR2, RET, KIT, AXL, FLT31.3Data Not Available
Onartuzumab Monoclonal AntibodyInhibitor (HGF binding)c-Met1.8Data Not Available

Note: IC50 values represent the concentration of an inhibitor required to block 50% of the target's activity. For an agonist like this compound, an EC50 (Effective Concentration for 50% activation) would be a more relevant metric, but this data is not publicly available. Binding affinity (Kd) is the equilibrium dissociation constant, a measure of how tightly a molecule binds to its target; lower values indicate higher affinity.

Table 2: Cellular Activity and Specificity of this compound

Assay TypeCell LineExperimental ObservationOff-Target Receptors AssessedResult
Cellular PhosphorylationRat Hepatocytes and Kidney CellsPhosphorylation of c-MetVEGFR, EGFR, FGFR, Tie2Selective phosphorylation of c-Met observed. No phosphorylation of other tested receptor tyrosine kinases.

Experimental Evidence for this compound's Specificity

Preclinical studies have demonstrated that this compound selectively activates the c-Met receptor. In vivo experiments in rats have shown that administration of this compound leads to the phosphorylation of the c-Met receptor. Crucially, these studies also investigated the potential for off-target activation of other structurally related receptor tyrosine kinases. The results indicated that this compound did not induce the phosphorylation of VEGFR, EGFR, FGFR, or Tie2, providing strong evidence for its specificity for the c-Met receptor.

In contrast, many small molecule c-Met inhibitors, such as Crizotinib and Cabozantinib, are known to be multi-kinase inhibitors, affecting other receptor tyrosine kinases in addition to c-Met. This broader activity profile can contribute to both their therapeutic efficacy in certain contexts and their potential for off-target side effects. Monoclonal antibodies like Onartuzumab, which target the extracellular domain of c-Met to block ligand binding, generally exhibit high specificity for their target.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular interactions and experimental procedures discussed, the following diagrams have been generated.

c-Met Signaling Pathway

The binding of HGF or an HGF mimetic like this compound to the c-Met receptor induces its dimerization and autophosphorylation, initiating a cascade of downstream signaling events.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMet c-Met Receptor PI3K PI3K cMet->PI3K Activation RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF / this compound HGF->cMet Binding & Dimerization AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Motility Cell Motility & Invasion ERK->Motility STAT3->Proliferation STAT3->Motility

Caption: The c-Met signaling pathway initiated by ligand binding.

Experimental Workflow for Assessing Kinase Specificity

A common approach to determine the specificity of a kinase-targeted compound is through a comprehensive kinase panel screening.

Kinase_Specificity_Workflow Compound Test Compound (e.g., this compound) KinasePanel Kinase Panel (>400 kinases) Compound->KinasePanel Assay In Vitro Kinase Assay (e.g., ATP competition) KinasePanel->Assay DataAnalysis Data Analysis (IC50 / % Inhibition) Assay->DataAnalysis SpecificityProfile Specificity Profile DataAnalysis->SpecificityProfile

Caption: A generalized workflow for determining kinase inhibitor specificity.

Detailed Experimental Protocols

To ensure transparency and reproducibility, detailed methodologies for key experiments are provided below.

In Vitro c-Met Kinase Assay (ATP Competition)

This assay is designed to measure the ability of a compound to inhibit the kinase activity of c-Met in a cell-free system.

Objective: To determine the IC50 value of a test compound against the c-Met kinase.

Materials:

  • Recombinant human c-Met enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2.5 mM DTT)

  • ATP solution

  • Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test compound and control inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the test compound, recombinant c-Met enzyme, and the peptide substrate.

  • Initiation: Start the kinase reaction by adding ATP to a final concentration at or near the Km for c-Met.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step addition of ADP-Glo™ Reagent and Kinase Detection Reagent, with incubation periods after each addition.

  • Data Analysis: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP generated and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Cellular c-Met Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to modulate the phosphorylation of c-Met in a cellular context.

Objective: To determine if this compound induces c-Met phosphorylation in cells.

Materials:

  • Cell line expressing c-Met (e.g., human umbilical vein endothelial cells - HUVECs)

  • Cell culture medium and supplements

  • This compound (ANG-3777)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to a suitable confluency. Starve the cells in serum-free medium for several hours before treatment. Treat the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (anti-phospho-c-Met) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Data Analysis: To confirm equal protein loading, strip the membrane and re-probe with an antibody against total c-Met or a housekeeping protein (e.g., GAPDH). Quantify the band intensities to determine the relative increase in c-Met phosphorylation upon treatment with this compound.

Conclusion

The available evidence strongly suggests that this compound is a highly specific agonist of the c-Met receptor. In vivo studies have demonstrated its ability to selectively phosphorylate c-Met without activating other tested receptor tyrosine kinases. This high degree of specificity is a desirable characteristic for a therapeutic agent, as it minimizes the potential for off-target effects.

In contrast, some small molecule inhibitors of c-Met, such as Crizotinib and Cabozantinib, exhibit a multi-kinase inhibition profile. While this can be advantageous in certain therapeutic contexts, it also increases the likelihood of off-target activities. Monoclonal antibodies like Onartuzumab offer high specificity by targeting the extracellular domain of the receptor.

The unique mechanism of this compound as a selective c-Met agonist distinguishes it from the predominantly inhibitory approaches to targeting this pathway. Further quantitative data, such as its binding affinity (Kd) for the c-Met receptor and a comprehensive kinome-wide screen, would provide a more complete picture of its specificity profile. However, based on the current data, this compound stands out as a promising and highly specific modulator of the c-Met signaling pathway.

Independent Verification of ANG-3777's Therapeutic Potential: A Comparative Analysis in Acute Kidney Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of ANG-3777, a small molecule hepatocyte growth factor (HGF) mimetic, with alternative therapeutic strategies for two critical forms of acute kidney injury (AKI): Delayed Graft Function (DGF) in kidney transplant recipients and Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI). The information presented is based on available preclinical and clinical trial data to aid in the independent verification of ANG-3777's therapeutic potential.

Mechanism of Action: The HGF/c-Met Signaling Pathway

ANG-3777 is designed to mimic the biological activity of hepatocyte growth factor (HGF) by binding to its receptor, c-Met. This interaction activates a cascade of intracellular signaling pathways central to tissue repair and organ regeneration. The HGF/c-Met pathway plays a crucial role in cell survival, proliferation, migration, and morphogenesis, processes that are vital for mitigating and repairing the damage caused by ischemia-reperfusion injury, a common cause of DGF and CSA-AKI. In preclinical studies, ANG-3777 has been shown to reduce apoptosis and increase cell proliferation in injured kidneys.

Below is a diagram illustrating the proposed mechanism of action of ANG-3777.

ANG3777_Mechanism cluster_0 Cell Membrane c-Met c-Met Downstream Signaling Downstream Signaling c-Met->Downstream Signaling Activates ANG-3777 ANG-3777 ANG-3777->c-Met Binds to Cellular Response Cellular Response Downstream Signaling->Cellular Response Leads to Therapeutic Effect Reduced Apoptosis Increased Proliferation Tissue Repair Cellular Response->Therapeutic Effect Results in

Proposed mechanism of action for ANG-3777.

Comparative Efficacy in Delayed Graft Function (DGF)

DGF is a significant complication following deceased donor kidney transplantation, characterized by the failure of the transplanted kidney to function immediately. The current standard of care is supportive, primarily consisting of dialysis until the kidney function recovers.

ANG-3777 Clinical Trial Data (Phase 3 GIFT Trial)

The Graft Improvement Following Transplant (GIFT) trial was a Phase 3, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of ANG-3777 in deceased donor kidney transplant recipients at risk for DGF.

EndpointANG-3777 (n=129)Placebo (n=130)p-valueCitation
Primary Endpoint
Mean eGFR at 12 months (mL/min/1.73m²)53.350.40.33[1]
Secondary Endpoints
Incidence of DGF68.5%69.4%Not significant[2]
Graft Failure3.2%8.1%Not reported[2]

Experimental Protocol: GIFT Phase 3 Trial

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled.[3]

  • Patient Population: Adult recipients of a first deceased donor kidney transplant at risk for DGF.[3]

  • Intervention: ANG-3777 (2 mg/kg) or placebo administered as a 30-minute intravenous infusion once daily for three consecutive days. The first dose was given within 30 hours of transplantation.

  • Primary Endpoint: Estimated glomerular filtration rate (eGFR) at 12 months.

  • Secondary Endpoints: Incidence of DGF (defined as the need for dialysis within the first 7 days post-transplant), duration of dialysis, and graft failure.

Alternative and Emerging Therapies for DGF

Currently, there are no FDA-approved drugs specifically for the treatment of DGF. The focus remains on prevention and supportive care. However, several investigational drugs are in development:

  • Teprasiran: A small interfering RNA (siRNA) that temporarily inhibits the p53 protein, which is involved in apoptosis. A Phase 3 trial has been completed.

  • Eculizumab (Soliris): A monoclonal antibody that inhibits the complement protein C5. The PROTECT Phase 2/3 trial did not show a significant reduction in DGF.

  • RMC-035: A recombinant form of alpha-1-microglobulin, a protein with antioxidant and heme-binding properties, is in Phase 2b development.

  • Renaparin: A macromolecular conjugate of heparin is in Phase 1 clinical development.

  • Allogeneic adult liver-derived stem cells (Unicyte AG): In preclinical development for kidney disorders.

Comparative Efficacy in Cardiac Surgery-Associated Acute Kidney Injury (CSA-AKI)

CSA-AKI is a common and serious complication of cardiac surgery, associated with increased morbidity and mortality. The current standard of care focuses on preventative strategies such as avoiding nephrotoxic agents and optimizing hemodynamics during and after surgery.

ANG-3777 Clinical Trial Data (Phase 2 GUARD Trial)

The Guard Against Renal Damage (GUARD) trial was an exploratory Phase 2, randomized, double-blind, placebo-controlled study of ANG-3777 in patients at risk for CSA-AKI.

EndpointANG-3777 (n=129)Placebo (n=130)p-valueCitation
Primary Endpoint
Percentage increase in serum creatinine (B1669602) (AUC days 2-6)8.4%7.3%0.77
Key Secondary Endpoint
Major Adverse Kidney Events at Day 90 (MAKE90)14.7%21.5%0.155

Experimental Protocol: GUARD Phase 2 Trial

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled.

  • Patient Population: Adult patients at risk for AKI undergoing cardiac surgery involving cardiopulmonary bypass.

  • Intervention: ANG-3777 (2 mg/kg) or placebo administered as a 30-minute intravenous infusion once daily for four consecutive days. The first dose was given within 4 hours after the completion of cardiopulmonary bypass.

  • Primary Endpoint: Percentage increase in serum creatinine from baseline, measured by the area under the curve from day 2 to day 6.

  • Secondary Endpoints: Incidence of Major Adverse Kidney Events at day 30 and day 90 (MAKE30/90), defined as a composite of death, initiation of renal replacement therapy, or a >25% decline in eGFR from baseline.

Below is a workflow diagram for the GUARD clinical trial.

GUARD_Trial_Workflow cluster_treatment Treatment Phase cluster_followup Follow-up and Endpoint Assessment Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization ANG-3777 Arm ANG-3777 Arm Randomization->ANG-3777 Arm 1:1 Placebo Arm Placebo Arm Randomization->Placebo Arm 1:1 Dose 1 (<4h post-CPB) Dose 1 (<4h post-CPB) ANG-3777 Arm->Dose 1 (<4h post-CPB) Placebo Dose 1 Placebo Dose 1 Placebo Arm->Placebo Dose 1 Dose 2 (24h) Dose 2 (24h) Dose 1 (<4h post-CPB)->Dose 2 (24h) Dose 3 (48h) Dose 3 (48h) Dose 2 (24h)->Dose 3 (48h) Dose 4 (72h) Dose 4 (72h) Dose 3 (48h)->Dose 4 (72h) Follow-up Follow-up Dose 4 (72h)->Follow-up Placebo Dose 2 Placebo Dose 2 Placebo Dose 1->Placebo Dose 2 Placebo Dose 3 Placebo Dose 3 Placebo Dose 2->Placebo Dose 3 Placebo Dose 4 Placebo Dose 4 Placebo Dose 3->Placebo Dose 4 Placebo Dose 4->Follow-up Primary Endpoint (AUC SCr Days 2-6) Primary Endpoint (AUC SCr Days 2-6) Follow-up->Primary Endpoint (AUC SCr Days 2-6) Secondary Endpoints (MAKE30, MAKE90) Secondary Endpoints (MAKE30, MAKE90) Follow-up->Secondary Endpoints (MAKE30, MAKE90)

Workflow of the ANG-3777 GUARD clinical trial.

Alternative Therapies for CSA-AKI

While no specific drug is universally approved to prevent CSA-AKI, several agents have been investigated with varying results.

InterventionKey Efficacy FindingCitation
Dexmedetomidine (B676) Meta-analysis of RCTs showed a significant reduction in the incidence of CSA-AKI (RR 0.60, 95% CI 0.41-0.87, p=0.008).
Fenoldopam Results are conflicting. Some meta-analyses suggest a benefit, while a large RCT showed no reduction in the need for renal replacement therapy and an increased risk of hypotension.
Atrial Natriuretic Peptide (ANP) A meta-analysis showed a trend towards a reduction in the need for renal replacement therapy in surgical patients, but individual RCTs have yielded mixed results.
Brain Natriuretic Peptide (BNP) One retrospective study suggested an increased risk of CSA-AKI with postoperative rhBNP therapy, while other studies have explored its predictive value for AKI.

Conclusion

In DGF, ANG-3777 did not significantly improve the primary endpoint of eGFR at one year compared to placebo, although a numerical trend towards lower graft failure was observed. In the context of CSA-AKI, ANG-3777 failed to show a benefit in the primary endpoint of short-term serum creatinine increase, but a potential signal was noted in the secondary MAKE90 endpoint.

Compared to the current standard of care, which is largely supportive for DGF and preventative for CSA-AKI, ANG-3777 did not demonstrate a clear clinical advantage in its pivotal trials. For CSA-AKI, alternatives like dexmedetomidine have shown more consistent positive results in meta-analyses. The landscape for DGF treatment is evolving, with several novel therapies in various stages of clinical development that may offer future alternatives.

Further analysis of the complete dataset from the ANG-3777 trials and future studies on emerging therapies will be crucial to fully understand the potential of targeting the HGF/c-Met pathway and to identify effective treatments for these challenging forms of acute kidney injury.

References

A Comparative Analysis of Nerandomilast for Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Evaluation of a Novel Phosphodiesterase 4B Inhibitor Against Current Standards of Care in the Treatment of Idiopathic Pulmonary Fibrosis.

This guide provides a detailed comparative analysis of Nerandomilast (B10856306) (formerly BI 1015550), a first-in-class preferential phosphodiesterase 4B (PDE4B) inhibitor, against the established treatments for Idiopathic Pulmonary Fibrosis (IPF), Nintedanib and Pirfenidone (B1678446). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, preclinical data, and pivotal clinical trial outcomes for these therapies. All quantitative data are presented in structured tables for ease of comparison, and detailed experimental protocols for the cited clinical trials are provided. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Introduction to Therapeutic Agents for Idiopathic Pulmonary Fibrosis

Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.[1] For years, the therapeutic landscape was limited to two antifibrotic agents, Nintedanib and Pirfenidone, which slow disease progression but are associated with significant side effects.[2] The recent emergence of Nerandomilast offers a novel therapeutic approach with a distinct mechanism of action, potentially addressing some of the unmet needs in IPF treatment.[1][3]

Mechanism of Action

The therapeutic agents discussed in this guide employ different mechanisms to combat the progression of pulmonary fibrosis.

Nerandomilast is an oral, preferential inhibitor of phosphodiesterase 4B (PDE4B), an enzyme highly expressed in the lungs that plays a crucial role in inflammation and fibrosis.[4] By inhibiting PDE4B, Nerandomilast increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This elevation in cAMP has dual antifibrotic and anti-inflammatory effects, suppressing the activation of inflammatory cells and inhibiting fibroblast proliferation and their transformation into myofibroblasts, the key effector cells in fibrosis.

Nintedanib is an intracellular inhibitor that targets multiple tyrosine kinases. It blocks the activity of fibroblast growth factor receptors (FGFR), platelet-derived growth factor receptors (PDGFR), and vascular endothelial growth factor receptors (VEGFR). By inhibiting these signaling pathways, Nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts into myofibroblasts.

Pirfenidone exhibits antifibrotic, anti-inflammatory, and antioxidant properties, though its exact molecular target is not fully elucidated. It is known to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). This modulation of key signaling pathways helps to reduce fibroblast proliferation and the deposition of extracellular matrix.

cluster_nerandomilast Nerandomilast cluster_nintedanib Nintedanib cluster_pirfenidone Pirfenidone Nerandomilast Nerandomilast PDE4B PDE4B Nerandomilast->PDE4B inhibits cAMP cAMP PDE4B->cAMP degrades Inflammation & Fibrosis Inflammation & Fibrosis cAMP->Inflammation & Fibrosis suppresses Nintedanib Nintedanib RTKs (FGFR, PDGFR, VEGFR) RTKs (FGFR, PDGFR, VEGFR) Nintedanib->RTKs (FGFR, PDGFR, VEGFR) inhibits Fibroblast Proliferation & Differentiation Fibroblast Proliferation & Differentiation RTKs (FGFR, PDGFR, VEGFR)->Fibroblast Proliferation & Differentiation promotes Pirfenidone Pirfenidone TGF-β, TNF-α TGF-β, TNF-α Pirfenidone->TGF-β, TNF-α inhibits Fibroblast Proliferation & ECM Deposition Fibroblast Proliferation & ECM Deposition TGF-β, TNF-α->Fibroblast Proliferation & ECM Deposition promotes

Caption: Signaling pathways of Nerandomilast, Nintedanib, and Pirfenidone.

Preclinical Evidence for Nerandomilast

Preclinical studies have demonstrated the anti-inflammatory and antifibrotic properties of Nerandomilast in both in vitro and in vivo models of lung fibrosis. In a bleomycin-induced rat model, Nerandomilast improved lung mechanics and reduced fibrosis as assessed by micro-computed tomography and histology. It also led to a downregulation of epithelial injury biomarkers, indicating its antifibrotic efficacy. Furthermore, in vitro studies have shown that Nerandomilast suppresses TGF-β1-mediated fibroblast-to-myofibroblast transition and extracellular matrix gene expression, with synergistic effects observed when combined with Nintedanib.

Clinical Trial Data

The efficacy and safety of Nerandomilast, Nintedanib, and Pirfenidone have been evaluated in large, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The pivotal trials for each drug are FIBRONEER-IPF for Nerandomilast, the pooled INPULSIS-1 and INPULSIS-2 trials for Nintedanib, and the ASCEND trial for Pirfenidone.

Efficacy

The primary endpoint in these trials was the change in Forced Vital Capacity (FVC), a key measure of lung function.

Table 1: Primary Efficacy Endpoint - Change in Forced Vital Capacity (FVC)

DrugTrialDosageTreatment DurationMean Change in FVC from Baseline (mL/year)PlaceboDifference vs. Placebo (mL/year)p-value
Nerandomilast FIBRONEER-IPF9 mg twice daily52 weeks-84.6-165.881.2<0.001
18 mg twice daily-98.667.2<0.001
Nintedanib INPULSIS (pooled)150 mg twice daily52 weeks-114.7-239.9125.2<0.001
Pirfenidone ASCEND2403 mg/day52 weeks-235-428193<0.001

Note: Data for Pirfenidone in the ASCEND trial is presented as the mean change in FVC at week 52, not annualized.

Table 2: Key Secondary Efficacy Endpoints

DrugTrialEndpointResultp-value
Nerandomilast FIBRONEER-IPFTime to first acute IPF exacerbation, hospitalization for respiratory cause, or deathNot metNot significant
Nintedanib INPULSIS (pooled)Time to first acute exacerbationHazard Ratio: 0.640.005
Change in SGRQ total scoreDifference vs. Placebo: -2.800.02
Pirfenidone ASCENDChange in 6-minute walk distanceReduced decline0.04
Progression-free survivalHazard Ratio: 0.57<0.001
Safety and Tolerability

The safety and tolerability profiles of the three drugs differ, which is an important consideration in clinical practice.

Table 3: Common Adverse Events (>10% incidence and more frequent than placebo)

Adverse EventNerandomilast (18 mg) FIBRONEER-IPF (%)Nintedanib INPULSIS (pooled) (%)Pirfenidone ASCEND (%)Placebo (pooled) (%)
Diarrhea 36.662.418.818.4 (INPULSIS)
Nausea Not reported >10%24.536.18.7 (INPULSIS)
Decreased Appetite Not reported >10%10.320.77.9 (ASCEND)
Vomiting Not reported >10%11.612.93.2 (INPULSIS)
Abdominal Pain Not reported >10%14.614.44.3 (INPULSIS)
Rash Not reported >10%Not reported >10%28.19.0 (ASCEND)
Photosensitivity Reaction Not reported >10%Not reported >10%9.71.1 (ASCEND)

Table 4: Treatment Discontinuation due to Adverse Events

DrugTrialDiscontinuation Rate (%)Placebo Discontinuation Rate (%)
Nerandomilast (18 mg) FIBRONEER-IPF14.010.7
Nintedanib INPULSIS (pooled)20.615.0
Pirfenidone ASCEND14.410.8

Experimental Protocols

The following sections provide an overview of the methodologies for the pivotal Phase 3 clinical trials.

FIBRONEER-IPF (Nerandomilast)
  • Official Title: A Double Blind, Randomized, Placebo-controlled Trial Evaluating the Efficacy and Safety of nerandomilast Over at Least 52 Weeks in Patients With Idiopathic Pulmonary Fibrosis (IPF).

  • Design: A Phase 3, double-blind, randomized, placebo-controlled trial. Patients were randomized 1:1:1 to receive Nerandomilast 9 mg twice daily, Nerandomilast 18 mg twice daily, or placebo for at least 52 weeks. Randomization was stratified by the use of background antifibrotic therapy.

  • Patient Population: 1,177 patients with IPF across more than 30 countries.

  • Inclusion Criteria: Diagnosis of IPF.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Primary Endpoint: Absolute change from baseline in Forced Vital Capacity (FVC) in mL at week 52.

  • Key Secondary Endpoint: Time to the first occurrence of a composite of acute IPF exacerbation, hospitalization for a respiratory cause, or death.

INPULSIS (Nintedanib)
  • Official Title: Efficacy and Safety of Nintedanib in Patients With Idiopathic Pulmonary Fibrosis.

  • Design: Two replicate Phase 3, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2). Patients were randomized 3:2 to receive Nintedanib 150 mg twice daily or placebo for 52 weeks.

  • Patient Population: 1,066 patients in 24 countries.

  • Inclusion Criteria: Age ≥40 years, diagnosis of IPF within 5 years, FVC ≥50% of predicted value, and diffusing capacity for carbon monoxide (DLCO) of 30–79% of predicted value.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Primary Endpoint: Annual rate of decline in FVC in mL.

  • Key Secondary Endpoints: Change from baseline in the total score on the St. George's Respiratory Questionnaire (SGRQ) and time to first acute exacerbation.

ASCEND (Pirfenidone)
  • Official Title: Efficacy and Safety of Pirfenidone in Patients with Idiopathic Pulmonary Fibrosis (IPF).

  • Design: A Phase 3, randomized, double-blind, placebo-controlled trial. Patients were randomized 1:1 to receive oral Pirfenidone (2403 mg/day) or placebo for 52 weeks.

  • Patient Population: 555 patients at 127 centers.

  • Inclusion Criteria: Diagnosis of IPF, age 40-80 years, FVC 50-90% of predicted, DLCO 30-90% of predicted.

  • Exclusion Criteria: Not detailed in the provided search results.

  • Primary Endpoint: Change in percent predicted FVC from baseline to week 52.

  • Key Secondary Endpoints: Change in 6-minute walk distance and progression-free survival.

cluster_workflow Pivotal Phase 3 Clinical Trial Workflow for IPF start Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization start->randomization treatment Treatment Period (52 weeks) - Nerandomilast (9mg or 18mg BID) - Nintedanib (150mg BID) - Pirfenidone (2403mg/day) - Placebo randomization->treatment endpoints Endpoint Assessment - Primary: Change in FVC - Secondary Endpoints treatment->endpoints analysis Data Analysis endpoints->analysis

Caption: Generalized workflow for the pivotal Phase 3 IPF clinical trials.

Conclusion

Nerandomilast has demonstrated a statistically significant and clinically meaningful reduction in the decline of lung function in patients with IPF, as evidenced by the FIBRONEER-IPF trial. Its novel mechanism of action as a preferential PDE4B inhibitor offers a new therapeutic strategy for this devastating disease. While it did not meet its key secondary endpoint related to acute exacerbations, hospitalizations, or death, the primary efficacy results are robust.

In comparison to the established therapies, Nintedanib and Pirfenidone, Nerandomilast shows a comparable effect in slowing FVC decline. The safety profile of Nerandomilast appears favorable, with a similar rate of discontinuation due to adverse events as placebo and a different spectrum of common side effects compared to Nintedanib and Pirfenidone. Specifically, the high incidence of diarrhea and nausea with Nintedanib, and nausea and rash with Pirfenidone, may not be as prominent with Nerandomilast, although diarrhea was the most frequent adverse event in the FIBRONEER-ILD trial.

The availability of a new therapeutic class for IPF is a significant advancement. The distinct mechanism of action and safety profile of Nerandomilast may offer a valuable alternative for patients who do not tolerate or respond adequately to existing treatments. Further research, including long-term extension studies and real-world evidence, will be crucial to fully elucidate the position of Nerandomilast in the clinical management of IPF.

References

Safety Operating Guide

Proper Disposal of Terevalefim (ANG-3777): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of investigational compounds like Terevalefim (ANG-3777) are paramount for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides essential, step-by-step guidance for the safe disposal of this compound, a c-Met receptor activator. Adherence to these procedures is critical to mitigate potential risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be familiar with the inherent hazards of this compound. The following information is summarized from the Safety Data Sheet (SDS) provided by MedChemExpress.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles.

  • Hand Protection: Handle with compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Emergency Procedures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.

  • In case of skin contact: Immediately wash with soap and plenty of water.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.

Quantitative Data and Physical Properties

For easy reference, the key quantitative data for this compound (ANG-3777) are summarized in the table below. This information is essential for understanding the compound's characteristics and for performing accurate calculations in experimental protocols.

PropertyValue
Molecular Formula C₉H₈N₂S
Molecular Weight 176.24 g/mol
Appearance A crystalline solid
Solubility Soluble in DMSO
Storage Store at -20°C for the short term and -80°C for the long term.

Step-by-Step Disposal Procedures

The proper disposal of this compound, as with any research chemical, must be conducted in accordance with institutional guidelines and local, state, and federal regulations. The following steps provide a general framework for its safe disposal.

Step 1: Waste Identification and Segregation

  • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), must be treated as chemical waste.

  • Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.

Step 2: Waste Collection

  • Collect all solid waste, such as contaminated gloves, wipes, and vials, in a designated, clearly labeled, and sealed hazardous waste container.

  • Collect liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Ensure the container is compatible with the solvent used (e.g., DMSO).

Step 3: Labeling and Storage

  • Label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound (ANG-3777)," and the approximate concentration and quantity.

  • Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials, until it is collected for disposal.

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_segregation Segregation & Collection cluster_finalization Finalization & Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe identify Identify & Segregate Waste ppe->identify collect_solid Collect Solid Waste in Labeled Container identify->collect_solid collect_liquid Collect Liquid Waste in Labeled Container identify->collect_liquid store Store in Designated Area collect_solid->store collect_liquid->store contact_ehs Contact EHS for Pickup store->contact_ehs end End: Professional Disposal contact_ehs->end This compound This compound (ANG-3777) cMet c-Met Receptor This compound->cMet Binds to Dimerization Receptor Dimerization cMet->Dimerization Phosphorylation Autophosphorylation Dimerization->Phosphorylation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Phosphorylation->Downstream Biological_Effects Biological Effects (e.g., Cell Proliferation, Anti-apoptosis) Downstream->Biological_Effects

Safeguarding Your Research: A Comprehensive Guide to Handling Terevalefim

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Terevalefim (ANG-3777), a c-Met receptor activator. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.

Immediate Safety and Handling Protocols

This compound is a small molecule hepatocyte growth factor (HGF) mimetic intended for research use only.[1][2] While specific hazard information is detailed in the Safety Data Sheet (SDS), general safe handling practices for chemical compounds of this nature should always be followed.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended.
Body Protection Laboratory CoatA standard lab coat should be worn to protect against contamination of personal clothing.
Respiratory Protection Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
Operational Plan: Step-by-Step Handling
  • Preparation : Before handling, ensure the work area, particularly the chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily available.

  • Weighing : When weighing the solid form of this compound, use a dedicated, clean spatula and weighing boat inside the fume hood to prevent dispersal of the powder.

  • Solubilization : this compound is soluble in DMSO.[2] When preparing stock solutions, slowly add the solvent to the solid to avoid splashing. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

  • Storage : this compound as a solid should be stored at -20°C for long-term use.[1] Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.

  • Spill Management : In case of a spill, immediately alert others in the vicinity. Wearing appropriate PPE, contain the spill with an inert absorbent material. Clean the area thoroughly with a suitable decontamination agent. All cleanup materials should be disposed of as hazardous waste.

Disposal Plan

All waste materials contaminated with this compound, including empty vials, pipette tips, and absorbent materials from spills, must be treated as hazardous chemical waste.

  • Segregation : Do not mix this compound waste with other waste streams.

  • Containment : Place all contaminated solid and liquid waste into a clearly labeled, sealed, and leak-proof hazardous waste container.

  • Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.

Experimental Protocols and Data

This compound selectively activates the c-Met receptor, a receptor tyrosine kinase. This activation triggers downstream signaling pathways involved in cell proliferation, survival, and migration.

Quantitative Data Summary
ParameterValueCell Line/ModelSource
Molecular Weight 176.24 g/mol N/A
Chemical Formula C9H8N2SN/A
Purity ≥99.0%N/A
Solubility in DMSO 35 mg/mL (198.59 mM)N/A
Effective Concentration 0.44, 1.78, and 7.1 μMHuman Umbilical Vein Epithelial Cells (HUVECs)
Incubation Time 24 to 48 hoursHuman Umbilical Vein Epithelial Cells (HUVECs)
Animal Model Dosage 40 mg/kg (IP injection)SD rats
Key Experimental Workflow: Cell-Based Assay

This generalized workflow outlines the steps for assessing the effect of this compound on cell proliferation.

experimental_workflow Experimental Workflow: this compound Cell Proliferation Assay cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed HUVECs in 96-well plates treat_cells Treat cells with varying concentrations of this compound prep_cells->treat_cells prep_drug Prepare serial dilutions of this compound in DMSO prep_drug->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate add_reagent Add proliferation assay reagent (e.g., MTT) incubate->add_reagent measure Measure absorbance to determine cell viability add_reagent->measure

Caption: A typical workflow for evaluating the impact of this compound on cell proliferation.

Signaling Pathway

This compound acts as a mimetic of Hepatocyte Growth Factor (HGF), the natural ligand for the c-Met receptor. Upon binding, this compound induces the dimerization and autophosphorylation of c-Met, initiating a cascade of intracellular signaling events.

cMet_signaling_pathway This compound-Induced c-Met Signaling Pathway cluster_downstream Downstream Signaling Cascades cluster_outcomes Cellular Outcomes This compound This compound (HGF Mimetic) cMet c-Met Receptor This compound->cMet Binds and Activates PI3K PI3K/AKT Pathway cMet->PI3K MAPK RAS/MAPK Pathway cMet->MAPK STAT STAT Pathway cMet->STAT Survival Cell Survival PI3K->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration STAT->Migration

Caption: Simplified diagram of the c-Met signaling pathway activated by this compound.

References

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